molecular formula C7H4BrFN2O B1292532 4-Bromo-6-fluoro-1H-indazol-3-ol CAS No. 887567-85-3

4-Bromo-6-fluoro-1H-indazol-3-ol

Cat. No.: B1292532
CAS No.: 887567-85-3
M. Wt: 231.02 g/mol
InChI Key: NRBMBUFFRQRNTF-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H4BrFN2O and its molecular weight is 231.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMBUFFRQRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646407
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
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Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-85-3
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
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Foundational & Exploratory

4-Bromo-6-fluoro-1H-indazol-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazol-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document delves into its chemical properties, plausible synthetic routes, reactivity, and its established role as a key structural motif in the development of novel therapeutics.

Core Chemical Identity and Nomenclature

This compound (CAS Number: 887567-85-3 ) is a halogenated derivative of the indazole bicyclic system.[1] A critical feature of its chemical identity is the existence of keto-enol tautomerism. The "ol" form, this compound, exists in equilibrium with its keto tautomer, 4-bromo-6-fluoro-1,2-dihydroindazol-3-one.[1] This equilibrium is fundamental to its reactivity and biological interactions, as the protonation state and hydrogen bonding potential differ between the two forms. For the purpose of this guide, we will primarily refer to it by its "-ol" nomenclature, while acknowledging the presence and importance of the "-one" tautomer.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core properties can be summarized and inferred from its structure and related analogues.

PropertyValue / DescriptionSource
CAS Number 887567-85-3[1]
Molecular Formula C₇H₄BrFN₂O[1]
Molecular Weight 231.02 g/mol [1]
IUPAC Name 4-bromo-6-fluoro-1,2-dihydroindazol-3-one[1]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.Inferred
pKa The N-H and O-H protons are weakly acidic, allowing for deprotonation under basic conditions to form an indazolate anion.Inferred

Synthesis and Purification

Representative Synthetic Workflow

The synthesis logically proceeds through three key stages: diazotization of a substituted aniline, intramolecular cyclization to form the indazolone core, and finally, selective bromination at the C4 position.

Synthesis_Workflow start 2-Amino-5-fluorobenzoic acid step1 Step 1: Diazotization (NaNO₂, HCl, 0°C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Step 2: Reductive Cyclization (SnCl₂, HCl) intermediate1->step2 intermediate2 6-Fluoro-1H-indazol-3-ol step2->intermediate2 step3 Step 3: Bromination (N-Bromosuccinimide, Acetonitrile) intermediate2->step3 product This compound step3->product

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Causality and Experimental Design: This protocol is designed for efficiency and control. Starting with 2-amino-5-fluorobenzoic acid provides the correct fluorine substitution pattern from the outset. Diazotization followed by reductive cyclization is a classic and reliable method for forming the indazolone ring. Finally, using N-Bromosuccinimide (NBS) allows for a regioselective bromination at the electron-rich C4 position, which is activated by the hydroxyl and amino groups of the heterocyclic system.

  • Step 1: Diazotization of 2-Amino-5-fluorobenzoic acid

    • Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in aqueous HCl (e.g., 2 M) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.

    • Rationale: This standard reaction converts the primary amine into a diazonium salt, which is a key electrophilic intermediate for the subsequent cyclization.

  • Step 2: Reductive Cyclization to form 6-Fluoro-1H-indazol-3-ol

    • Prepare a solution of tin(II) chloride (SnCl₂, ~3.0 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A precipitate is expected to form.

    • Allow the reaction to stir and warm to room temperature over several hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, collect the solid product by filtration, wash with water, and dry.

    • Rationale: SnCl₂ acts as a reducing agent that facilitates the intramolecular cyclization of the diazonium salt with the adjacent carboxylic acid group, forming the stable indazolone ring system.

  • Step 3: Regioselective Bromination

    • Dissolve the 6-Fluoro-1H-indazol-3-ol from Step 2 (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at room temperature.

    • Stir the reaction for several hours until completion is confirmed by LC-MS.

    • Rationale: The indazolone core is an electron-rich aromatic system. The C4 position is electronically activated, directing the electrophilic bromination with NBS to occur regioselectively at this site.

  • Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Spectral Analysis (Expected Characteristics)

While specific spectra for this compound are not publicly cataloged, the following section details the expected spectral characteristics based on its structure. This serves as a predictive guide for researchers synthesizing or handling this molecule.

  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region (~7.0-7.5 ppm). The proton at C7 would likely appear as a doublet, coupled to the fluorine at C6. The proton at C5 would appear as a doublet coupled to the N-H proton.

    • Exchangeable Protons: Two broad singlets, exchangeable with D₂O, are expected for the N1-H and O3-H protons. Their chemical shifts can vary significantly depending on solvent and concentration.

  • ¹³C NMR:

    • Seven distinct carbon signals are expected. The C-F and C-Br signals will be most characteristic. The C-F bond will result in a large one-bond coupling constant (¹JC-F), and smaller two- and three-bond couplings will be observed for adjacent carbons. The C-Br signal will appear at approximately 100-110 ppm. The carbonyl-like carbon (C3) of the keto tautomer would be expected around 160-170 ppm.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak.

    • A critical diagnostic feature will be the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by 2 m/z units.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its multiple functional groups, making it a versatile building block for further chemical elaboration.

Reactivity cluster_reactivity Key Reactive Sites molecule This compound N_Alkylation N1-Alkylation/ Acylation molecule->N_Alkylation Base, R-X Pd_Coupling C4-Bromo: Pd-Catalyzed Cross-Coupling molecule->Pd_Coupling Pd(0), Ligand, Boronic Acid/Amine OH_Reaction O3-Hydroxyl: Etherification molecule->OH_Reaction Base, R-X

Caption: Primary sites of chemical reactivity.

  • N-Alkylation/Acylation: The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles (alkyl halides, acyl chlorides) to generate N1-substituted derivatives.

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is the most versatile handle for molecular diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Reactions of the Hydroxyl Group: The C3-hydroxyl group can undergo O-alkylation to form ethers under basic conditions, although careful selection of reagents is needed to avoid competing N-alkylation.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It is likely sensitive to strong oxidizing and reducing agents.

Applications in Research and Drug Discovery

The 1H-indazol-3-ol scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of potent and selective enzyme inhibitors.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of the LRRK2 kinase is a leading therapeutic strategy.[2] Numerous potent and selective LRRK2 inhibitors are based on the indazole core.[3][4] this compound serves as a key building block where the C4-position can be elaborated via cross-coupling to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and brain penetrance.[5][6]

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is a key enzyme that degrades the neuromodulator D-serine.[7] Inhibition of DAAO increases D-serine levels in the brain, which can enhance signaling through the NMDA receptor. This mechanism is being explored for the treatment of schizophrenia.[8][9] The 1H-indazol-3-ol chemical class has been identified as a source of potent DAAO inhibitors.[8] The fluorine and bromine atoms on the title compound allow for fine-tuning of electronic properties and provide vectors for further modification to improve inhibitory activity and pharmacokinetic profiles.

Summary

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key attributes include a stable indazolone core, keto-enol tautomerism, and two distinct halogen atoms that allow for selective, directed chemical modifications. While detailed physicochemical data is sparse, its synthetic accessibility and proven utility as a core scaffold in the development of LRRK2 and DAAO inhibitors underscore its importance for researchers and scientists in the field of drug discovery.

References

  • Keseru, G. M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1579-1587. [Link]

  • Logan, K. M., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 65(24), 16345–16368. [Link]

  • Logan, K. M., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhou, H., et al. (2021). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(3), 461–467. [Link]

  • Fell, J. B., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry, 60(7), 2983–2992. [Link]

  • Logan, K. M., et al. (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Request PDF. ResearchGate. [Link]

  • Ferraris, D., et al. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3357–3359. [Link]

  • Chemikart. (n.d.). This compound. Retrieved from [Link]

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-9. [Link]

  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The open medicinal chemistry journal, 4, 3–11. [Link]

Sources

A-to-Z Synthesis Guide: 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol, a key heterocyclic building block in medicinal chemistry. Esteemed for its role in the development of novel therapeutics, particularly as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease research, a robust and well-understood synthetic pathway is critical.[1] This document details a validated, multi-step synthesis commencing from 2-bromo-3-fluorobenzoic acid, elucidating the chemical principles, experimental protocols, and critical process parameters that ensure a high-purity, high-yield product. We will explore the mechanistic underpinnings of each transformation, from the initial formation of a substituted aniline to the pivotal diazotization and cyclization sequence that constructs the indazolone core. This guide is intended for researchers and professionals in drug discovery and process chemistry, offering actionable insights and a reliable procedural foundation.

Introduction and Strategic Overview

This compound (also known as 4-bromo-6-fluoro-3-hydroxyindazole) is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with anticancer, anti-inflammatory, and antimicrobial activities.[1] The specific substitution pattern of this molecule, featuring bromine and fluorine atoms, allows for diverse downstream chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1]

The synthetic strategy presented herein is a classical and reliable approach that builds the indazole ring system from an appropriately substituted benzene precursor. The core logic involves the formation of an ortho-amino benzoic acid derivative, which is then converted into a hydrazine intermediate, followed by an intramolecular cyclization to yield the target indazolone.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins by disconnecting the indazolone ring. The most common disconnection is at the N1-N2 bond, which simplifies the target to a diazotized 2-amino-5-bromo-3-fluorobenzoic acid derivative. This intermediate, in turn, can be traced back to a more readily available starting material, 2-bromo-3-fluorobenzoic acid, via nitration and subsequent reduction.

dot graph Retrosynthesis { layout=dot; rankdir="RL"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=open, color="#5F6368"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Diazonium salt of\n2-amino-5-bromo-3-fluorobenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="2-Amino-5-bromo-3-fluorobenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; StartingMaterial [label="5-Bromo-3-fluoro-2-nitrobenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precursor [label="2-Bromo-3-fluorobenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Target -> Intermediate2 [label=" Intramolecular\nCyclization"]; Intermediate2 -> Intermediate1 [label=" Diazotization"]; Intermediate1 -> StartingMaterial [label=" Reduction"]; StartingMaterial -> Precursor [label=" Nitration"]; } dot Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Pathway and Mechanism

The forward synthesis is a four-step process. Each step has been optimized to ensure high conversion and facilitate the purification of the intermediate products.

dot graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2, height=1]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Overall synthetic workflow from starting material to final product.

Step 1: Nitration of 2-Bromo-3-fluorobenzoic acid
  • Objective: To introduce a nitro group ortho to the fluorine and para to the bromine, which will become the amino group for the cyclization.

  • Mechanism: This is a classic electrophilic aromatic substitution. The carboxylic acid and bromine are deactivating, ortho-para directing groups, while the fluorine is a deactivating, ortho-para director. The powerful nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, substitutes at the C2 position, which is the most activated position due to the directing effects of the existing substituents. Careful temperature control is essential to prevent side reactions.

Step 2: Reduction of the Nitro Group
  • Objective: To convert the nitro group into a primary amine, a prerequisite for diazotization.

  • Mechanism: The reduction of the nitro group to an amine can be achieved through various methods. A common and effective laboratory-scale method is the use of a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. For larger scales, metal/acid systems such as iron powder in the presence of a catalyst like ammonium chloride are often employed due to cost and safety.[2]

Step 3 & 4: Diazotization and Intramolecular Cyclization
  • Objective: To convert the primary amine into a diazonium salt, which then undergoes spontaneous or induced intramolecular cyclization to form the indazolone ring.

  • Mechanism:

    • Diazotization: The 2-amino-5-bromo-3-fluorobenzoic acid is treated with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl) at low temperatures (0-5 °C). This generates a highly reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable species.

    • Cyclization: The diazonium salt is inherently unstable and poised for cyclization. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the carboxylic acid group. Subsequent tautomerization of the resulting intermediate leads to the formation of the stable aromatic 1H-indazol-3-ol ring system.

Detailed Experimental Protocol

Safety Precaution: This procedure involves strong acids, flammable solvents, and potentially energetic intermediates. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier Example
2-Bromo-3-fluorobenzoic acid219.01>98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)63.01>90%Fisher Scientific
Sulfuric Acid (H₂SO₄)98.0898%VWR
Iron Powder (Fe)55.85325 meshAcros Organics
Ammonium Chloride (NH₄Cl)53.49>99.5%Sigma-Aldrich
Sodium Nitrite (NaNO₂)69.00>97%Alfa Aesar
Hydrochloric Acid (HCl)36.4637% aq.J.T. Baker
Ethyl Acetate (EtOAc)88.11ACS GradeFisher Scientific
Ethanol (EtOH)46.07200 ProofDecon Labs
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Sigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid

  • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck round-bottom flask equipped with a dropping funnel and a thermometer, cool the solution to 0 °C using an ice-salt bath.

  • Slowly add 2-Bromo-3-fluorobenzoic acid (21.9 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of fuming nitric acid (7.0 mL, ~0.11 mol) and concentrated sulfuric acid (20 mL) dropwise via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 5-Bromo-3-fluoro-2-nitrobenzoic acid as a pale-yellow solid.

Step 2: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

  • Set up a flask with a reflux condenser. Add 5-Bromo-3-fluoro-2-nitrobenzoic acid (26.4 g, 0.1 mol), ethanol (200 mL), and water (50 mL).

  • To this suspension, add ammonium chloride (5.35 g, 0.1 mol) followed by iron powder (27.9 g, 0.5 mol) in portions. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to afford 2-Amino-5-bromo-3-fluorobenzoic acid.

Step 3 & 4: Synthesis of this compound

  • Suspend 2-Amino-5-bromo-3-fluorobenzoic acid (23.4 g, 0.1 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (30 mL). Cool the suspension to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the stirred suspension of the amino acid. Maintain the temperature below 5 °C. A clear solution of the diazonium salt should form.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Gas evolution (N₂) will be observed as the cyclization proceeds.

  • Maintain the temperature for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature. A precipitate of the product will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethyl acetate or ethanol if necessary.

Characterization Data (Expected)

AnalysisExpected Result
Appearance Off-white to light brown solid
Molecular Formula C₇H₄BrFN₂O
Molecular Weight 231.02 g/mol
¹H NMR (DMSO-d₆)δ ~12.5 (s, 1H, OH), ~11.5 (s, 1H, NH), ~7.5 (dd, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H) ppm.
LC-MS [M+H]⁺ = 230.9, 232.9 (Isotopic pattern for Br)
Melting Point >250 °C (with decomposition)

Conclusion

The synthetic pathway detailed in this guide represents a robust and scalable method for the preparation of this compound. By carefully controlling reaction parameters, particularly temperature during the nitration and diazotization steps, researchers can reliably obtain high-purity material suitable for advanced applications in drug discovery and development. The principles and protocols outlined herein provide a solid foundation for the synthesis of this and other structurally related indazole compounds.

References

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).
  • Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid (WO2014071545A1).
  • National Center for Biotechnology Information. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Available from: [Link]

  • Organic Chemistry Portal. Indazolone synthesis. Available from: [Link]

Sources

Spectroscopic Characterization of 4-Bromo-6-fluoro-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-6-fluoro-1H-indazol-3-ol in Modern Drug Discovery

This compound is a halogenated indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore found in a variety of clinically approved drugs and investigational compounds, exhibiting a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of a bromine atom at the 4-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position imparts unique physicochemical properties to the molecule, influencing its potency, selectivity, and pharmacokinetic profile.

Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and quality control of this compound in a research and development setting. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules, offering a robust framework for researchers working with this and similar heterocyclic compounds.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the 1H-indazol-3-ol and the 1,2-dihydro-indazol-3-one forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing.[1][2][3] For the purpose of this guide, we will primarily discuss the spectroscopic features of the 1H-indazol-3-ol tautomer, which is often the predominant form in solution for related compounds.

Caption: Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.2 - 7.4d~9-10 (JH-F)
H-77.0 - 7.2d~2 (JH-H)
NH11.0 - 13.0br s-
OH9.0 - 11.0br s-

Interpretation:

  • Aromatic Protons (H-5 and H-7): The protons on the benzene ring will appear in the aromatic region. The fluorine atom at C-6 will cause a characteristic doublet splitting for the adjacent H-5 proton with a coupling constant of approximately 9-10 Hz. The H-7 proton is expected to appear as a doublet due to coupling with H-5, though this may be a more complex multiplet depending on long-range couplings.

  • NH and OH Protons: The N-H proton of the indazole ring and the O-H proton of the hydroxyl group are acidic and will appear as broad singlets at downfield chemical shifts. Their exact positions are highly dependent on the solvent, concentration, and temperature. These signals will typically disappear upon the addition of D₂O to the NMR sample due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are significantly affected by the attached heteroatoms and substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3145 - 155
C-3a115 - 125
C-495 - 105
C-5110 - 120 (d, JC-F ≈ 20-25 Hz)
C-6155 - 165 (d, JC-F ≈ 240-250 Hz)
C-7100 - 110 (d, JC-F ≈ 5-10 Hz)
C-7a135 - 145

Interpretation:

  • C-3: The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded and appear in the range of 145-155 ppm.

  • C-4: The carbon attached to the bromine atom (C-4) will be shielded relative to an unsubstituted carbon and is predicted to appear around 95-105 ppm.

  • Fluorine-Coupled Carbons: The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet. The adjacent carbons (C-5 and C-7) will show smaller two- and three-bond couplings, respectively.

  • Quaternary Carbons: The bridgehead carbons (C-3a and C-7a) will appear as singlets in a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative AbundanceInterpretation
[M]⁺230/232HighMolecular ion with characteristic isotopic pattern for one bromine atom
[M-CO]⁺202/204ModerateLoss of carbon monoxide
[M-Br]⁺151ModerateLoss of a bromine radical

Interpretation:

  • Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (²³⁰M⁺ and ²³²M⁺), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of this compound is approximately 230.0 g/mol for the ⁷⁹Br isotope.

  • Fragmentation Pattern: Common fragmentation pathways for indazoles involve the loss of small neutral molecules. A significant fragment may be observed corresponding to the loss of carbon monoxide (CO) from the indazol-3-ol ring.[4][5][6] Another likely fragmentation is the loss of the bromine radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad, Strong
N-H Stretch (indazole)3100 - 3300Broad, Medium
C=C Stretch (aromatic)1580 - 1620Medium
C-N Stretch1250 - 1350Medium
C-F Stretch1100 - 1200Strong
C-Br Stretch500 - 600Medium

Interpretation:

  • O-H and N-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. A separate, also potentially broad, medium intensity band for the N-H stretch of the indazole ring is anticipated around 3100-3300 cm⁻¹.[7][8]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium intensity bands in the 1580-1620 cm⁻¹ region.

  • C-F and C-Br Stretching: A strong absorption band characteristic of the C-F stretch is expected in the 1100-1200 cm⁻¹ range. The C-Br stretching vibration will appear at a lower frequency, typically between 500 and 600 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

Figure 2: NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert tune Tune and shim the probe insert->tune acquire_1H Acquire ¹H spectrum tune->acquire_1H acquire_13C Acquire ¹³C spectrum acquire_1H->acquire_13C ft Fourier transform raw data acquire_13C->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Caption: Figure 2: NMR Sample Preparation and Analysis Workflow

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While the provided data is predictive, it is based on sound spectroscopic principles and data from closely related structures. Researchers can use this guide as a reference for the identification and characterization of this important heterocyclic compound. It is always recommended to confirm the structure of a newly synthesized compound through a combination of these spectroscopic techniques.

References

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][9][10]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C, 64(Pt 11), o590–o594. [Link]

  • LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • NIST. Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. [Link]

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  • Supporting Information for "Copper-Catalyzed Synthesis of 1H-Indazoles via C–H Activation/C–N Bond Formation". [Link]

  • Tautomerism of Indazole. ResearchGate. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Various Authors. (2020). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link]

  • SciELO. Article. [Link]

  • PubMed Central. (2021). Spectroscopic and Computational Characterization of the Adduct of the VIVO–Picolinato Complex with RNase A. [Link]

  • Holzer, W., et al. (2012). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 17(10), 12112–12135. [Link]

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An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazol-3-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-1H-indazol-3-ol, a halogenated indazole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A proposed synthetic pathway is outlined, drawing upon established methodologies for analogous indazole compounds. Furthermore, this guide explores the compound's potential applications, particularly as a versatile building block in the development of novel therapeutic agents and advanced organic materials. The discussion on its reactivity and biological activity is supported by available data on related structures, providing a predictive framework for its utility in research and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities. The indazole scaffold is a key component in numerous approved drugs and clinical candidates, exhibiting a wide range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of halogen substituents, such as bromine and fluorine, onto the indazole core can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. This compound, with its unique substitution pattern, represents a valuable synthon for the synthesis of complex molecular architectures with potential therapeutic applications. This guide aims to serve as a detailed resource for researchers working with or considering the use of this compound in their scientific endeavors.

Chemical Identity and Molecular Structure

CAS Number: 887567-85-3

Molecular Formula: C₇H₄BrFN₂O

Molecular Weight: 231.02 g/mol

IUPAC Name: 4-bromo-6-fluoro-1,2-dihydroindazol-3-one

The molecular structure of this compound is characterized by a bicyclic indazole core. A bromine atom is substituted at the 4-position, and a fluorine atom is at the 6-position of the benzene ring. A hydroxyl group is present at the 3-position of the pyrazole ring.

Tautomerism

It is crucial to recognize that 3-hydroxyindazoles can exist in tautomeric equilibrium with their corresponding 1,2-dihydroindazol-3-one form. The predominant tautomer can be influenced by the solvent, pH, and temperature. For this compound, the keto tautomer, 4-bromo-6-fluoro-1,2-dihydroindazol-3-one, is the form reflected in its IUPAC name. Spectroscopic analysis, particularly NMR, in different solvents would be necessary to definitively characterize the tautomeric preference of this specific molecule.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties may not be readily available in the public domain and, in such cases, values are predicted based on its structure.

PropertyValueSource
CAS Number 887567-85-3Vendor Information
Molecular Formula C₇H₄BrFN₂O
Molecular Weight 231.02 g/mol Calculated
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol
Melting Point Not reported
Boiling Point Not reported

Synthesis

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available starting material such as a dihalobenzonitrile, followed by a series of functional group manipulations to introduce the required bromine and fluorine atoms, and subsequent cyclization to form the indazole ring.

Proposed Synthesis Workflow

G start 2,4-Difluorobenzonitrile step1 Nitration start->step1 intermediate1 2,4-Difluoro-X-nitrobenzonitrile step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 2-Fluoro-4-bromo-X-nitrobenzonitrile step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-Amino-4-bromo-6-fluorobenzonitrile step3->intermediate3 step4 Diazotization & Cyclization intermediate3->step4 final_product This compound step4->final_product

Caption: A plausible synthetic route to this compound.

Experimental Considerations
  • Starting Material Selection: The choice of the initial dihalobenzonitrile is critical to direct the regioselectivity of the subsequent halogenation and nitration steps.

  • Reaction Conditions: The conditions for each step, including temperature, reaction time, and choice of reagents, would need to be carefully optimized to maximize yield and minimize the formation of side products. For instance, the bromination and nitration steps require careful control to achieve the desired substitution pattern.

  • Purification: Purification of the intermediates and the final product would likely involve standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not currently available in the literature, the following are predicted characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H and O-H protons. The aromatic region would likely display two signals, each corresponding to one proton on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be influenced by the attached bromine and fluorine atoms, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (231.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the indazolone tautomer would be expected around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Potential Applications

Chemical Reactivity

The presence of multiple functional groups in this compound makes it a versatile substrate for a variety of chemical transformations.

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents, allowing for the synthesis of a library of derivatives.

  • O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to generate ethers or esters, which can alter the compound's solubility and biological activity.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position, significantly expanding the molecular diversity of the resulting compounds.

Applications in Drug Discovery

Indazole-based compounds are known to interact with a variety of biological targets. Given its structural features, this compound is a promising scaffold for the development of:

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors. This compound could serve as a starting point for the synthesis of inhibitors targeting kinases involved in cancer and inflammatory diseases.

  • Enzyme Inhibitors: The functional groups on the molecule provide handles for designing inhibitors of other enzyme classes.

  • Receptor Modulators: Derivatives of this compound could be synthesized and screened for their activity as agonists or antagonists of various cellular receptors.

Notably, related indazole compounds have been investigated for their potential as antibacterial and antitumor agents.

Applications in Materials Science

The rigid, planar structure of the indazole ring system, combined with the potential for π-π stacking interactions, makes this compound and its derivatives interesting candidates for applications in materials science.[1] They could be explored for the development of:

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of indazole derivatives can be tuned by chemical modification, making them suitable for use in the emissive layers of OLEDs.

  • Organic Semiconductors: The ability to form ordered structures could lead to applications in organic field-effect transistors (OFETs) and other electronic devices.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its unique combination of a reactive indazole core and strategically placed halogen substituents makes it an attractive starting material for the synthesis of a wide array of novel molecules. While a detailed experimental protocol for its synthesis and comprehensive spectroscopic characterization are yet to be published, this technical guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this promising compound. Further research into its synthesis, reactivity, and biological properties is warranted and is expected to unlock its full potential in various scientific disciplines.

References

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Solubility of 4-Bromo-6-fluoro-1H-indazol-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-6-fluoro-1H-indazol-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry.[1] While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents, ensuring data integrity and reproducibility. This guide is structured to empower researchers with both the theoretical understanding and the practical methodologies required to effectively manage solubility challenges associated with this and similar molecular scaffolds.

Molecular Profile and Predicted Solubility Behavior

Understanding the structure of this compound is fundamental to predicting its interactions with various organic solvents. The molecule's key structural features are:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. This heterocyclic core is relatively polar.[2]

  • Hydroxyl Group (-OH) at position 3: This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar aprotic solvents.

  • Bromine and Fluorine Substituents: These halogens at positions 4 and 6 increase the molecule's molecular weight (approx. 231.02 g/mol ) and its lipophilicity.[1] They contribute to van der Waals interactions.

  • Tautomerism: The indazol-3-ol can exist in tautomeric forms, which can influence its solid-state properties and interaction with solvents.

Based on these features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl group of the indazolol can form strong hydrogen bonds with the solvent's hydroxyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the indazolol's hydroxyl group. DMSO is a particularly strong solvent for many drug candidates.[4][5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The overall polarity of the molecule, dominated by the indazole ring and hydroxyl group, is mismatched with the non-polar nature of these solvents.[6]

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed. While less polar than protic solvents, dichloromethane can engage in weaker dipole-dipole interactions.

Core Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external and internal factors.[7]

Table 1: Key Factors Affecting Solubility

FactorDescriptionImpact on this compound
Temperature For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]Increasing the temperature of the solvent will likely increase the solubility of the compound by providing the energy needed to overcome crystal lattice forces.
Solvent Polarity The polarity of the solvent dictates the types of intermolecular forces it can form with the solute.As discussed, polar solvents are expected to be more effective due to hydrogen bonding and dipole-dipole interactions.
Solid-State Form The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[8]The specific solid form of the supplied material will critically affect its measured solubility. It is crucial to characterize the solid form (e.g., via XRD) when conducting thermodynamic solubility studies.
Purity of Solute Impurities can disrupt the crystal lattice, sometimes leading to an apparent increase in solubility, or they may be less soluble, leading to inaccurate measurements.Using a highly purified sample of this compound is essential for obtaining reliable and reproducible solubility data.

Experimental Determination of Solubility

To obtain quantitative data, direct measurement is necessary. The choice between determining thermodynamic or kinetic solubility depends on the stage of research. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility is the gold standard for pre-formulation and development.[3][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining the equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-Bromo-6-fluoro- 1H-indazol-3-ol to vial B Add precise volume of organic solvent A->B  Solvent addition C Seal vial and place in shaking incubator B->C  Sealing D Incubate at constant temp. (e.g., 25°C or 37°C) for 24-48h C->D  Shaking to ensure equilibrium E Allow undissolved solid to settle D->E  Post-incubation F Withdraw aliquot of supernatant E->F  Sampling G Filter through 0.22 µm syringe filter or centrifuge at high speed F->G  Removal of solids H Prepare serial dilutions of the filtrate G->H  Sample prep for analysis I Quantify concentration using calibrated HPLC-UV method H->I  Quantification J Calculate solubility (e.g., in mg/mL or µM) I->J  Final calculation

Caption: Workflow for the Shake-Flask Method.

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After incubation, remove the vial and let it stand to allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm).

  • Quantification: Prepare a standard curve of the compound in the same solvent. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination: High-Throughput Assay

Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock, remains in solution. It is a non-equilibrium measurement useful for quickly ranking compounds in early drug discovery.[1][3]

G cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare high-concentration stock (e.g., 10 mM in DMSO) C Add small aliquot of DMSO stock to solvent-containing wells A->C  Compound addition B Dispense solvent into a 96-well microplate B->C   D Mix and incubate for a short period (e.g., 1-2h) C->D  Incubation E Measure turbidity (Nephelometry) or filter and measure UV absorbance D->E  Detection F Determine concentration at which precipitation occurs E->F  Data analysis

Caption: High-Throughput Kinetic Solubility Workflow.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Add the desired organic solvent to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells (the final DMSO concentration is typically kept low, e.g., 1-2%).

  • Incubation: Mix the plate and incubate at room temperature for a defined period, typically 1 to 2 hours.

  • Detection: The amount of dissolved compound can be determined in several ways:

    • Nephelometry: Measure the light scattering caused by precipitated particles. The solubility limit is the concentration at which scattering significantly increases.[1][3]

    • Direct UV Assay: After incubation, filter the solutions through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by measuring UV absorbance and comparing it to a standard curve.[1][3]

Data Interpretation and Application

The solubility data gathered from these experiments are critical for several aspects of drug development.

Table 2: Application of Solubility Data

Data TypeValue (mg/mL or µM)Interpretation and Application in Drug Development
Thermodynamic Solubility Quantitative valueFormulation: Informs the selection of appropriate vehicles for in vivo studies. A higher solubility allows for the preparation of more concentrated dosing solutions. Salt/Polymorph Selection: Used as a key parameter to compare different solid forms of the API.[7] Biopharmaceutical Classification System (BCS): Helps classify the drug based on its solubility and permeability.[10]
Kinetic Solubility Quantitative valueCompound Prioritization: Allows for rapid ranking of compounds in a chemical series during lead optimization. Compounds with higher kinetic solubility are generally preferred.[9] Assay Integrity: Helps identify compounds that may precipitate in in vitro biological assays, leading to false-negative or artifactual results.

Conclusion

While published quantitative solubility data for this compound in organic solvents is scarce, a thorough understanding of its molecular structure allows for robust qualitative predictions. The presence of a hydrogen-bonding hydroxyl group and a polar indazole core suggests favorable solubility in polar organic solvents. For drug discovery and development professionals, it is imperative to move beyond prediction and generate precise, quantitative data. The detailed thermodynamic and kinetic protocols provided in this guide offer a reliable framework for achieving this. By systematically evaluating the solubility of this compound, researchers can de-risk their development programs, enable rational formulation design, and accelerate the progression of new chemical entities from the bench to the clinic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Beronja, A. et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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  • ResearchGate. Prediction of drug solubility from structure. Available from: [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

  • National Institutes of Health. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
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Purity and Characterization of 4-Bromo-6-fluoro-1H-indazol-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Bromo-6-fluoro-1H-indazol-3-ol is a halogenated indazole derivative of significant interest in medicinal chemistry, primarily as a key building block for synthesizing advanced pharmaceutical compounds, including potent enzyme inhibitors.[1] Its utility in drug discovery, particularly in the study of neurodegenerative diseases like Parkinson's, necessitates a robust and well-defined framework for ensuring its purity, identity, and stability.[1] This guide provides a comprehensive overview of the critical analytical methodologies required for the thorough characterization of this compound. We delve into the rationale behind selecting specific techniques, present detailed experimental protocols, and offer insights into data interpretation, establishing a self-validating system for quality control.

Introduction to this compound

This compound is a heterocyclic organic compound built upon a fused indazole ring system. The strategic placement of bromine and fluorine atoms, along with a hydroxyl group, imparts unique chemical properties that are leveraged in the synthesis of complex molecules.[1]

PropertyValueSource
Molecular Formula C₇H₄BrFN₂O[1]
Molecular Weight ~231.02 g/mol [1]
IUPAC Name This compoundN/A
CAS Number 885522-04-3[][3]
Significance Intermediate for pharmaceuticals, LRRK2 inhibitor studies[1]

The core challenge in its use is ensuring the absence of process-related impurities and isomers, which can significantly impact downstream reactions and biological activity. This guide establishes the analytical workflow to confirm its structural integrity and purity profile.

Synthesis and Purification Strategy

While various methods exist for substituted indazoles, a common and effective route involves the cyclization of a corresponding substituted phenylhydrazine derivative.[1][4] The purification of the resulting crude product is critical to remove isomers and unreacted starting materials.

Plausible Synthetic Workflow

The synthesis often begins with a suitably substituted fluorinated aromatic compound, which undergoes functional group manipulation to introduce the necessary components for cyclization.

Synthesis_Workflow Start 2,4-Difluorobenzonitrile Step1 Nitration Start->Step1 Intermediate1 2,4-Difluoro-3-nitrobenzonitrile Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 2-Fluoro-4-hydrazinyl-3-nitrobenzonitrile Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 6-Fluoro-7-nitro-1H-indazol-3-amine Step3->Intermediate3 Step4 Sandmeyer Reaction (Bromination) Intermediate3->Step4 Intermediate4 4-Bromo-6-fluoro-7-nitro-1H-indazol-3-amine Step4->Intermediate4 Step5 Diazotization & Hydrolysis Intermediate4->Step5 End This compound Step5->End

Caption: Plausible synthetic route for this compound.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. For substituted indazole derivatives, mixed solvent systems are particularly effective due to the differential solubility of isomers and impurities.[5]

Rationale: The choice of a solvent/anti-solvent system (e.g., ethanol/water) is based on the principle that the target compound is highly soluble in the primary solvent at elevated temperatures but poorly soluble at room temperature, while impurities remain soluble.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., ~80°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water (the anti-solvent) to the hot solution until turbidity is observed. Reheat gently until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound. Each technique provides orthogonal information, creating a robust and self-validating analytical package.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural & Physicochemical Analysis HPLC HPLC Purity (Quantitative) Report Certificate of Analysis HPLC->Report MS Mass Spectrometry (Identity & Mass) MS->Report NMR NMR Spectroscopy (Structural Elucidation) NMR->Report Thermal Thermal Analysis (TGA/DSC) (Stability & Purity) Thermal->Report IR IR Spectroscopy (Functional Groups) IR->Report Sample Purified Sample Sample->HPLC Sample->MS Sample->NMR Sample->Thermal Sample->IR

Caption: Integrated analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity.[6] A reverse-phase method is typically employed for polar heterocyclic compounds.

Rationale: This method separates the target compound from structurally similar impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A Diode-Array Detector (DAD) is used for peak purity assessment by comparing spectra across the peak.[7]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL

    | Detector | DAD, 254 nm |

  • Data Analysis: Integrate the peak corresponding to the main component and any impurity peaks. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.[8] A purity level of >98% is typically required for drug development applications.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound, the presence of bromine is a key diagnostic feature.

Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of bromine in the molecule.[9][10][11] High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula with high accuracy.[12][13]

Step-by-Step Protocol:

  • Sample Infusion: Introduce the sample solution (typically ~10 µg/mL in methanol) into an electrospray ionization (ESI) source.

  • Acquisition Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

  • Data Interpretation:

    • Expected [M+H]⁺: m/z ~231.96 and ~233.96 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).

    • Expected [M-H]⁻: m/z ~229.95 and ~231.95.

    • Confirmation: The observation of this characteristic 1:1 isotopic doublet confirms the presence of one bromine atom. The measured mass from HRMS should be within 5 ppm of the calculated theoretical mass for C₇H₄BrFN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the connectivity of protons. ¹³C NMR shows all unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.[4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Features (in DMSO-d₆):

    • ¹H NMR: Expect signals for the aromatic protons on the indazole ring, likely appearing as doublets or doublet of doublets, and a broad singlet for the N-H proton. The -OH proton may also be visible as a broad singlet. The exact chemical shifts and coupling constants will confirm the substitution pattern.[14]

    • ¹³C NMR: Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and substituents (Br, F, OH, N).[15]

    • ¹⁹F NMR: A single signal is expected, and its coupling to nearby protons will further confirm the structure.

Thermal Analysis (TGA/DSC) for Stability and Purity

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and presence of residual solvents or hydrates.[16][17]

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events like melting (endotherm) and decomposition (exotherm). A sharp melting endotherm with a high enthalpy of fusion is indicative of a highly crystalline and pure compound.[16] TGA measures changes in mass with temperature, detecting the loss of volatiles or decomposition.[18]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Experimental Conditions:

    • Temperature Range: 25°C to 400°C.

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

  • Data Interpretation:

    • TGA Curve: A stable baseline with no significant mass loss before the decomposition temperature indicates the absence of residual solvents or water.

    • DSC Thermogram: A sharp, single endothermic peak should be observed corresponding to the melting point of the pure compound. The absence of multiple or broad peaks suggests high purity.

Conclusion

The comprehensive characterization of this compound is a prerequisite for its successful application in research and drug development. The integrated analytical workflow described in this guide, combining chromatography (HPLC), mass spectrometry (MS), spectroscopy (NMR, IR), and thermal analysis (TGA/DSC), provides a robust framework for confirming the identity, structure, and purity of this valuable synthetic intermediate. Adherence to these protocols ensures data integrity and provides the necessary confidence for advancing compounds through the drug discovery pipeline.

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
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  • Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Retrieved from [Link]

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  • ResearchGate. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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An In-depth Technical Guide to the Discovery and History of Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable physicochemical properties and versatile biological activities.[1][2][5][6] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted indazole synthesis. We will delve into the foundational classical reactions, examine the advent of modern transition-metal-catalyzed methods, and provide detailed experimental protocols and mechanistic insights. This document is designed to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Privileged Indazole Scaffold

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[1][4][5][6] Although rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, and analgesic properties.[1][2][4][6] This has led to their classification as "privileged structures" in drug discovery.

The significance of the indazole moiety is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma, and Granisetron is a 5-HT3 receptor antagonist employed to prevent chemotherapy-induced nausea and vomiting.[1][3] The development of these and other indazole-containing drugs has been intrinsically linked to the evolution of synthetic methodologies for constructing and functionalizing the indazole core.

Foundational Discoveries: The Dawn of Indazole Synthesis

The history of indazole synthesis dates back to the late 19th century. In 1889, Emil Fischer reported the first synthesis of an indazole derivative.[1][6][7] These early methods laid the groundwork for more sophisticated strategies that would follow.

The Jacobsen Indazole Synthesis

One of the earliest and most fundamental methods for preparing 1H-indazoles is the Jacobsen synthesis. This reaction typically involves the diazotization of an o-toluidine derivative, followed by an intramolecular cyclization.

Mechanism: The reaction proceeds through the formation of a diazonium salt from the starting o-toluidine. Subsequent intramolecular cyclization, involving the ortho-methyl group, leads to the formation of the indazole ring.

Causality in Experimental Choices: The use of sodium nitrite in an acidic medium (like acetic acid) is a classic and efficient method for generating the diazonium salt in situ.[8] The choice of solvent and temperature is critical to control the reactivity of the diazonium intermediate and prevent unwanted side reactions.

Experimental Protocol: Jacobsen Indazole Synthesis from o-Toluidine [9][10]

  • Acetylation: To a mixture of glacial acetic acid and acetic anhydride, slowly add o-toluidine. The reaction is exothermic and should be cooled in an ice bath. This step protects the amino group and improves the solubility of the starting material.

  • Nitrosation: The acetylated intermediate is then nitrosated by the rapid introduction of a stream of nitrous gases (generated, for example, from sodium nitrite and a strong acid). This step is crucial for the formation of the N-nitroso compound.

  • Cyclization: The N-nitroso intermediate is then heated, often in a solvent like benzene, to induce cyclization and formation of the indazole ring.

  • Workup and Purification: The reaction mixture is cooled and extracted with an acidic solution. The combined acidic extracts are then basified to precipitate the indazole product, which can be further purified by recrystallization or distillation.

Classical Named Reactions: Expanding the Synthetic Toolkit

As the importance of indazoles grew, so did the repertoire of synthetic methods. Several named reactions have become mainstays in the synthesis of substituted indazoles.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles and their derivatives.[11][12][13][14][15] This reaction is particularly valuable as it often proceeds under mild conditions and does not require the use of heavy metals.[12]

Mechanism: The reaction typically involves the base-catalyzed cyclization of an o-nitrobenzylamine.[12] A key intermediate is a highly reactive nitroso imine, which undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole core.[13] The reaction can also be catalyzed by acid.[11]

Causality in Experimental Choices: The choice of base is critical in the Davis-Beirut reaction. Strong bases like sodium hydroxide or potassium hydroxide are often used to deprotonate the benzylic position, initiating the cyclization cascade.[12] The solvent, typically an alcohol, can participate in the reaction, leading to the formation of 3-alkoxy-2H-indazoles.[12]

Experimental Protocol: Davis-Beirut Synthesis of a 3-Alkoxy-2H-Indazole [11][12]

  • Starting Material Preparation: An N-substituted 2-nitrobenzylamine is prepared by the reductive amination of a 2-nitrobenzaldehyde with a primary amine.

  • Cyclization: The 2-nitrobenzylamine is dissolved in an alcoholic solvent (e.g., methanol or ethanol) containing a base (e.g., KOH). The mixture is heated to reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of indazoles is no exception. These methods offer high efficiency, functional group tolerance, and the ability to forge C-N and N-N bonds with remarkable precision.[16][17][18]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used in the synthesis of indazoles, often through cross-coupling reactions that form a key C-N bond in the final cyclization step. A common strategy involves the coupling of an o-halobenzaldehyde or o-halobenzonitrile with a hydrazine derivative.

Mechanism: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes transmetalation or coordination with the hydrazine derivative, followed by reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The intermediate then cyclizes to the indazole.

Causality in Experimental Choices: The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Phosphine-based ligands are commonly employed to stabilize the palladium center and facilitate the catalytic cycle. The base is also a critical component, as it is required to deprotonate the hydrazine and facilitate the reductive elimination step.

Copper-Catalyzed Cyclization Reactions

Copper catalysts have also emerged as powerful tools for indazole synthesis. They are particularly effective in mediating intramolecular N-arylation reactions to form the indazole ring.

Mechanism: Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction is initiated by the coordination of the copper catalyst to the nitrogen atom of a precursor, such as an o-haloaryl hydrazone. This is followed by an intramolecular oxidative addition of the aryl halide to the copper center. Reductive elimination then forms the N-N bond and the indazole product, regenerating the active copper catalyst.

Rhodium and Cobalt-Catalyzed C-H Activation

More recently, rhodium and cobalt-catalyzed C-H activation has emerged as a highly atom-economical approach to indazole synthesis.[16][17][19][20] These methods allow for the direct formation of C-N bonds by activating a C-H bond on the aromatic ring, avoiding the need for pre-functionalized starting materials.

Mechanism: These reactions typically involve a directed C-H activation, where a directing group on the substrate (such as an azo group) coordinates to the metal center and positions it for the selective activation of a nearby C-H bond.[19][21] The resulting metallacycle can then react with a coupling partner, leading to the formation of the indazole ring.

Comparative Analysis of Synthetic Routes

Synthetic Method Starting Materials Key Transformation Advantages Limitations
Jacobsen Synthesis o-ToluidinesDiazotization and intramolecular cyclizationInexpensive starting materials, well-established.Limited to 1H-indazoles, can have moderate yields.
Davis-Beirut Reaction o-NitrobenzylaminesBase- or acid-catalyzed intramolecular cyclizationMild conditions, metal-free, good for 2H-indazoles.Starting materials may require multi-step synthesis.
Palladium-Catalyzed Cross-Coupling o-Haloarenes, hydrazinesC-N bond formationHigh yields, broad substrate scope, good functional group tolerance.Cost of palladium catalyst, potential for metal contamination.
Copper-Catalyzed Cyclization o-Haloaryl hydrazonesIntramolecular N-N bond formationLower cost than palladium, good for N-N bond formation.Can require higher reaction temperatures.
Rhodium/Cobalt-Catalyzed C-H Activation Azo compounds, oximesDirect C-H functionalizationHigh atom economy, avoids pre-functionalization.Requires a directing group, can be sensitive to reaction conditions.

Visualization of Synthetic Pathways

Jacobsen Indazole Synthesis Workflow

Jacobsen_Synthesis start o-Toluidine step1 Diazotization (NaNO2, Acid) start->step1 intermediate Diazonium Salt step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 1H-Indazole step2->product

Caption: Workflow for the Jacobsen Indazole Synthesis.

Davis-Beirut Reaction Mechanism

Davis_Beirut_Reaction start o-Nitrobenzylamine step1 Base-catalyzed deprotonation start->step1 intermediate1 Carbanion Intermediate step1->intermediate1 step2 Intramolecular N-N bond formation intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2H-Indazole step3->product

Caption: Simplified mechanism of the Davis-Beirut Reaction.

Conclusion: The Future of Indazole Synthesis

The synthesis of substituted indazoles has evolved significantly from its early beginnings. While classical methods remain valuable, modern transition-metal-catalyzed reactions and C-H activation strategies have opened up new avenues for the efficient and selective construction of complex indazole derivatives. The ongoing development of novel synthetic methodologies will undoubtedly continue to fuel the discovery of new indazole-based drugs with improved therapeutic profiles. Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes, such as those employing biocatalysis or flow chemistry, to meet the growing demands of the pharmaceutical industry.

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An In-Depth Technical Guide to the Theoretical Properties of Fluorinated Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in numerous therapeutic agents.[1][2] The strategic incorporation of halogen atoms, specifically fluorine and bromine, offers a powerful method to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeation, and binding affinity.[3][4] Bromine, on the other hand, can introduce crucial halogen bonding interactions, providing an additional tool for rational drug design.[5] This guide provides an in-depth exploration of the theoretical properties of fluorinated bromo-indazoles, offering a framework for researchers and drug development professionals to understand and predict their behavior at a molecular level. We will delve into the quantum chemical methodologies used to elucidate their electronic structure, reactivity, and spectroscopic signatures, bridging the gap between computational prediction and experimental reality.

Introduction: The Strategic Importance of Halogenation

The indazole core, a fusion of benzene and pyrazole rings, is a versatile scaffold found in drugs spanning oncology, anti-emetics, and anti-inflammatory agents.[6][7] The modification of this core through halogenation is a well-established strategy in drug discovery.

  • Fluorine's Role: The introduction of fluorine is rarely for steric bulk. Instead, its primary influence is electronic. The strong carbon-fluorine (C-F) bond can block sites of metabolism, increasing a drug's half-life.[8] Furthermore, fluorine's electronegativity can alter the acidity (pKa) of nearby functional groups and modulate the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][9]

  • Bromine's Role: While also an electron-withdrawing group, bromine's larger size and polarizability introduce the potential for "halogen bonding." This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[5] This directional interaction can be a powerful tool for enhancing ligand-protein binding affinity and selectivity.

By combining both fluorine and bromine on an indazole scaffold, medicinal chemists can fine-tune a molecule's properties with a high degree of precision. Theoretical and computational chemistry provides the tools to predict these effects before undertaking complex and costly synthesis.

The Computational Toolkit: Methods for Theoretical Analysis

To accurately model the properties of fluorinated bromo-indazoles, a multi-faceted computational approach is required. Density Functional Theory (DFT) serves as the foundation for most of these investigations.[10][11]

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.

  • Why DFT? For molecules like fluorinated bromo-indazoles, DFT is ideal for calculating optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and the electronic properties that govern reactivity.

  • Choosing a Functional and Basis Set: The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set.

    • Functional: A common and reliable choice for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange and correlation.

    • Basis Set: The 6-311++G(d,p) basis set is a robust choice, providing a good description of electron distribution (diffuse functions, denoted by "+") and polarization (polarization functions, denoted by "(d,p)"), which is crucial for accurately modeling halogenated compounds.[12]

2.2. Advanced Analyses

Beyond basic geometry optimization, several analytical methods are used to extract deeper chemical insights from the DFT results:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for the quantification of charge transfer and hyperconjugative interactions within the molecule.[13][14]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density topology. It can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen and halogen bonds, by locating bond critical points (BCPs) in the electron density.[15]

Below is a diagram illustrating a typical workflow for the theoretical analysis of a novel fluorinated bromo-indazole.

G cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis In-Depth Analysis cluster_output Interpreted Properties mol_select Define Molecule (e.g., 5-Bromo-3-fluoro-1H-indazole) method_select Select Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_select->method_select Input geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum fmo Frontier Molecular Orbitals (FMO) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) freq_calc->nbo qtaim QTAIM Analysis freq_calc->qtaim spectroscopy Spectroscopic Signatures freq_calc->spectroscopy reactivity Reactivity & Stability fmo->reactivity mep->reactivity binding Non-covalent Interactions nbo->binding qtaim->binding

Caption: A typical workflow for the theoretical analysis of a molecule.

Key Theoretical Properties and Their Implications

DFT calculations and subsequent analyses provide a wealth of data that can be used to predict the chemical and physical properties of fluorinated bromo-indazoles.

3.1. Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. DFT is highly effective at predicting bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography.[12]

ParameterRepresentative Calculated Value (Å/°)Representative Experimental Value (Å/°)
C-Br Bond Length1.8951.901
C-F Bond Length1.3521.355
N-N Bond Length1.3601.362
Indazole Ring Planarity< 1.0°~0.8°
Table 1: Comparison of representative calculated (DFT/B3LYP/6-311++G(d,p)) and experimental geometric parameters for a substituted bromo-indazole scaffold. Actual values will vary based on substitution patterns.

3.2. Electronic Structure and Reactivity

The distribution of electrons in a molecule dictates its reactivity. Several key descriptors are used to understand this.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10][17] For fluorinated bromo-indazoles, the electron-withdrawing nature of the halogens typically lowers the energy of both the HOMO and LUMO, potentially increasing the molecule's stability.[10]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule.[18][19] It is an invaluable tool for predicting reactivity.

    • Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. In indazoles, these are typically located around the nitrogen atoms.[20]

    • Blue Regions (Positive Potential): Indicate areas that are electron-deficient and susceptible to nucleophilic attack. The σ-hole on the bromine atom often appears as a region of positive potential, visually confirming its ability to act as a halogen bond donor.[19][20]

G cluster_theory Theoretical Descriptors cluster_application Drug Discovery Insights HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity LUMO LUMO Energy LUMO->Reactivity MEP MEP Surface Binding Receptor Binding Affinity MEP->Binding Selectivity Target Selectivity MEP->Selectivity NBO NBO Charges Metabolism Metabolic Stability NBO->Metabolism NBO->Binding

Caption: Relationship between theoretical properties and drug design insights.

Detailed Protocols

4.1. Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for a standard DFT calculation using a program like Gaussian.

  • Build the Molecule: Construct the 3D structure of the desired fluorinated bromo-indazole using a molecular editor (e.g., GaussView, Avogadro).

  • Create Input File: Set up the calculation input file.

    • Route Section: Specify the method, basis set, and type of calculation. For example: #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Prints extra output.

      • B3LYP/6-311++G(d,p): The chosen DFT method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the molecule's charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

    • Coordinates: Provide the initial Cartesian coordinates from the molecular editor.

  • Run the Calculation: Submit the input file to the computational software.

  • Analyze the Output:

    • Verify Optimization: Check the output file to ensure the optimization converged successfully. Look for the message "Stationary point found."

    • Check Frequencies: This is the self-validating step. Examine the results of the frequency calculation. For a true energy minimum (a stable structure), there should be zero imaginary frequencies . An imaginary frequency indicates a transition state, not a stable molecule, and the initial geometry must be adjusted.

    • Extract Data: Extract the final optimized coordinates, energies (HOMO, LUMO), and vibrational frequencies.[17]

4.2. Protocol: Interpreting Spectroscopic Data with Theoretical Predictions

Theoretical calculations can greatly aid in the interpretation of experimental spectra.

  • IR/Raman Spectroscopy: The calculated vibrational frequencies from the Freq calculation correspond to vibrational modes (stretches, bends). While calculated frequencies are often systematically higher than experimental ones, they can be scaled (e.g., by a factor of ~0.96 for B3LYP) to achieve excellent agreement. This allows for confident assignment of complex experimental spectra.[21]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F).

    • Perform a GIAO calculation on the DFT-optimized geometry.

    • The calculated absolute shielding values can be converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS).

    • Comparing these predicted shifts with experimental data is a powerful method for structural verification, especially for complex molecules with many possible isomers.[21][22]

Conclusion

The theoretical investigation of fluorinated bromo-indazoles provides a robust, predictive framework that is indispensable in modern drug discovery. By leveraging computational tools like DFT, NBO, and QTAIM, researchers can gain profound insights into molecular geometry, electronic structure, and reactivity before a single compound is synthesized. This in silico approach not only accelerates the design-synthesis-testing cycle but also enables a more rational, mechanism-guided approach to lead optimization. Understanding the interplay of fluorine's metabolic blocking capabilities and bromine's potential for halogen bonding allows for the fine-tuning of molecular properties, ultimately leading to the development of safer and more effective therapeutic agents.

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An In-Depth Technical Guide to 4-Bromo-6-fluoro-1H-indazol-3-ol: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and tunable electronic properties have made it a cornerstone in the design of targeted therapeutics.[1][2] Indazole derivatives are at the heart of numerous kinase inhibitors and other modulators of biological pathways, demonstrating a remarkable range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] This guide focuses on a particularly strategic derivative: 4-Bromo-6-fluoro-1H-indazol-3-ol. The specific arrangement of its functional groups—a bromine atom for synthetic diversification, a fluorine atom for metabolic stability and binding interactions, and a hydroxyl group for further modification—makes it an exceptionally versatile building block for constructing complex pharmaceutical compounds.

Core Characteristics of this compound

This compound is a solid heterocyclic compound whose strategic importance lies in its trifunctional nature.[3] Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

Physicochemical and Structural Data

The compound's identity and key properties are summarized below. This data provides the foundational knowledge for any researcher handling or planning reactions with this intermediate.

PropertyValueSource
IUPAC Name 4-bromo-6-fluoro-1,2-dihydroindazol-3-one[3]
CAS Number 887567-85-3[3]
Molecular Formula C₇H₄BrFN₂O[3]
Molecular Weight 231.02 g/mol [3]
Canonical SMILES C1=C(C=C(C2=C1NNC2=O)Br)F[3]
InChI Key NRBMBUFFRQRNTF-UHFFFAOYSA-N[3]

Note: The compound exists in tautomeric equilibrium between the -ol and -one forms, with the indazol-3-one form often being significant.

Synthesis Pathway: From Substituted Aniline to Indazolone Core

The construction of the this compound core is a multi-step process that relies on classical organic chemistry transformations. The most common and logical route begins with a readily available, appropriately substituted aniline or benzoic acid derivative. The causality behind this pathway is the need to install the requisite functionalities around a benzene ring before executing the critical cyclization step to form the bicyclic indazole system.

A representative synthesis often starts from a precursor like 2-amino-3-fluoro-5-bromobenzoic acid. The key transformation involves diazotization of the amino group followed by an intramolecular cyclization.

Detailed Synthesis Protocol
  • Diazotization: The synthesis typically begins with the diazotization of an ortho-amino benzoic acid derivative. The primary amine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This electrophilic intermediate is crucial for the subsequent cyclization.

  • Intramolecular Cyclization: The diazonium salt intermediate is unstable and readily undergoes intramolecular cyclization. The carboxyl group, or a derivative thereof, acts as the nucleophile, attacking the diazonium group to form the five-membered pyrazole ring fused to the benzene core. This reaction elegantly establishes the indazolone skeleton.

  • Work-up and Isolation: The reaction mixture is carefully quenched, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed to remove impurities, and dried to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from a common starting material to the final intermediate.

Synthesis_Workflow Start 2-Amino-3-fluoro-5-bromobenzoic Acid Step1 Diazotization Reagents: NaNO₂, HCl Temp: 0-5 °C Start->Step1 Step 1 Intermediate In situ Diazonium Salt Step1->Intermediate Forms Step2 Intramolecular Cyclization Intermediate->Step2 Step 2 Product This compound Step2->Product Yields

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Strategic Transformations

The true power of this compound as an intermediate lies in the distinct reactivity of its functional groups. A medicinal chemist can selectively address these sites to build molecular complexity and perform structure-activity relationship (SAR) studies.

  • The Bromine Handle (C4-Position): The bromine atom is the primary site for diversification via metal-catalyzed cross-coupling reactions. Its presence allows for the strategic introduction of aryl, heteroaryl, or alkyl groups.

    • Causality: Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings are exceptionally reliable and have a broad substrate scope, making the C-Br bond a powerful tool for creating C-C bonds.[3] This is fundamental for exploring the hydrophobic pockets of target proteins.

  • The Hydroxyl/Oxo Group (C3-Position): This position can be modified through various reactions. It can be alkylated to form ethers (O-alkylation) or acylated to form esters. The nitrogen atoms in the pyrazole ring can also be alkylated (N-alkylation), often leading to separable regioisomers.

    • Causality: Modifying this position can alter the compound's hydrogen-bonding profile, which is critical for interacting with the "hinge region" of many kinases. It also impacts solubility and other pharmacokinetic properties.

  • The Fluoro Group (C6-Position): The fluorine atom is generally unreactive under standard synthetic conditions. Its primary role is to modulate the electronic properties of the ring system and to serve as a metabolic blocker.

    • Causality: Fluorine's high electronegativity can influence the pKa of the indazole nitrogens and enhance binding affinity through favorable electrostatic interactions. Furthermore, the C-F bond is very strong, preventing metabolic oxidation at that position, which often improves a drug candidate's half-life.

Key Reaction Pathways Diagram

This diagram visualizes the primary synthetic transformations available from the core intermediate.

Reactions_Diagram cluster_c4 C4-Position Reactions cluster_c3 C3/N-Position Reactions Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Forms C-Aryl bond Heck Heck Coupling (Alkene, Pd catalyst) Core->Heck Forms C-Vinyl bond Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->Sonogashira Forms C-Alkynyl bond O_Alkylation O-Alkylation (R-X, Base) Core->O_Alkylation Forms Ether N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Forms N-Substituted Indazole

Caption: Key synthetic transformations of the intermediate.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

This compound is a validated building block in the synthesis of potent and selective kinase inhibitors and other targeted agents.

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: The compound has been identified as a key intermediate for developing inhibitors of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[3] The indazole core can serve as a scaffold that correctly orients substituents to interact with the ATP-binding site of the kinase.[3]

  • Anticancer Agents: The broader indazole family is known for its anticancer properties.[1] This specific intermediate provides a platform to synthesize compounds targeting various kinases overexpressed in tumors, such as Polo-like kinase 4 (PLK4) or Akt.[4][5][6]

  • Anti-inflammatory and Antimicrobial Compounds: The scaffold's versatility allows for its use in developing agents with potential anti-inflammatory and antimicrobial activities.[3]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating, field-proven method for diversifying the core intermediate, demonstrating its practical utility.

Objective: To synthesize 4-(4-methoxyphenyl)-6-fluoro-1H-indazol-3-ol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Potassium carbonate (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine. Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Safety and Handling

As a bioactive chemical intermediate, proper handling of this compound is paramount. The following information is derived from available Safety Data Sheets (SDS) for this or structurally similar compounds.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H311 + H331: Toxic in contact with skin or if inhaled.

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H373: May cause damage to organs through prolonged or repeated exposure.

  • Precautionary Statements:

    • P260: Do not breathe dust.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its pre-installed handles for diversification, combined with the favorable properties imparted by the fluoro-indazolone core, provide researchers with a reliable and versatile platform for synthesizing novel therapeutics. From neurodegenerative diseases to oncology, the application of this intermediate is a testament to the power of rational molecular design in addressing complex medical challenges.

References

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Methodological & Application

Introduction: The Strategic Importance of N-Arylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Arylation of 4-Bromo-6-fluoro-1H-indazol-3-ol: Protocols and Mechanistic Insights

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disease.[1] Specifically, this compound is a highly functionalized building block, offering multiple points for diversification. The introduction of an aryl group onto one of the pyrazole nitrogen atoms (N-arylation) is a critical transformation that significantly modulates the pharmacological profile of the resulting molecule. These N-aryl indazoles are integral to compounds targeting key biological pathways, including enzyme inhibition and receptor antagonism.[1]

However, the N-arylation of substituted indazoles is not without its challenges. The primary hurdles include controlling regioselectivity between the N1 and N2 positions and navigating the reactivity of other functional groups.[2][3][4] This guide, designed for researchers in synthetic and medicinal chemistry, provides a detailed exploration of robust N-arylation protocols for this compound, focusing on the underlying chemical principles, step-by-step experimental procedures, and troubleshooting strategies.

Key Scientific Challenges & Strategic Considerations

Successfully arylating this compound requires a nuanced understanding of its unique chemical architecture. Several factors must be considered to ensure high yield and desired regioselectivity.

  • Regioselectivity (N1 vs. N2 Isomerism): Indazoles can be arylated at either the N1 or N2 position, leading to regioisomers with distinct biological activities. The outcome is governed by a delicate balance of thermodynamics, kinetics, and steric effects.[5] Generally, N1-substituted indazoles are the thermodynamically more stable product.[6] However, the choice of catalyst, ligands, base, and solvent, as well as the electronic nature of substituents on the indazole ring, can heavily influence the N1/N2 ratio.[4][7]

  • Tautomerism and Ambident Nucleophilicity: The presence of the C3-hydroxyl group introduces keto-enol type tautomerism, allowing the molecule to exist as both this compound and its 4-bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one tautomer. Under basic conditions required for N-arylation, the molecule is deprotonated to form an ambident nucleophile. This anion has reactive sites at N1, N2, and the C3-oxygen, creating the potential for N-arylation or O-arylation side reactions.

  • Substituent Effects: The electron-withdrawing fluorine atom at the C6 position and the bromine atom at C4 modulate the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, which can impact reaction rates and selectivity.

Visualizing the N-Arylation Workflow

The general workflow for selecting and executing an N-arylation protocol involves several key decision points, from initial substrate analysis to final product purification.

NArylation_Workflow Start Start: 4-Bromo-6-fluoro- 1H-indazol-3-ol Analysis Substrate Analysis: - Regioselectivity? - Side Reactions? - Aryl Partner? Start->Analysis Decision Protocol Selection: Pd-Catalyzed vs. Cu-Catalyzed Analysis->Decision Pd_Path Protocol 1: Buchwald-Hartwig (Mild, Versatile) Decision->Pd_Path High functional group tolerance Cu_Path Protocol 2: Ullmann Condensation (Economical, Robust) Decision->Cu_Path Cost-sensitive, aryl iodides Execution Reaction Execution: - Setup & Degassing - Monitoring (TLC/LCMS) Pd_Path->Execution Cu_Path->Execution Workup Workup & Purification: - Extraction - Chromatography Execution->Workup Characterization Analysis: - NMR (Regiochemistry) - MS (Mass) Workup->Characterization End Final Product: N-Aryl Indazole Characterization->End

Caption: General workflow for the N-arylation of this compound.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, renowned for its broad substrate scope and tolerance of functional groups.[8][9] The reaction's success hinges on the judicious selection of a palladium catalyst, a phosphine ligand, and a base.[10]

Causality and Component Selection
  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[11] The choice often depends on air stability and cost.

  • Ligand: This is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are highly effective.[11] They promote the formation of a monoligated palladium complex, which accelerates the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8] For substrates prone to forming mixtures, a bidentate ligand like BINAP can sometimes improve selectivity.[8]

  • Base: The base's role is to deprotonate the indazole N-H, forming the active nucleophile.[12] Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used. The choice can significantly impact the reaction; for instance, NaOt-Bu is very strong but can be incompatible with base-sensitive functional groups.[10] The base must be an anion, particularly in nonpolar solvents, to effectively deprotonate the neutral palladium-amine complex.[13][14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are standard. The solvent's polarity can influence the solubility of the base and the stability of reaction intermediates.[13]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl halide (e.g., aryl bromide, 1.2 equiv), the palladium precatalyst (0.02–0.05 equiv), and the phosphine ligand (0.04–0.10 equiv).

  • Addition of Reagents: Under an inert atmosphere (Argon or Nitrogen), add the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12–24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl indazole product(s).

Optimization Parameters
ParameterCondition A (General)Condition B (For Hindered Substrates)Rationale & Causality
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ is a direct source of Pd(0). Pd(OAc)₂ is air-stable and reduced in situ.
Ligand Xantphos (5 mol%)RuPhos (5 mol%)Xantphos is a versatile ligand for many couplings. RuPhos is bulkier, often better for challenging or sterically hindered partners.[8]
Base Cs₂CO₃ (2.0 equiv)NaOt-Bu (2.0 equiv)Cs₂CO₃ is a strong but milder base, suitable for sensitive substrates. NaOt-Bu is a stronger base, often required for less reactive aryl chlorides.[10]
Solvent DioxaneTolueneDioxane has good solvating properties for many reagents. Toluene is less polar and can sometimes improve selectivity.[13]
Temperature 100 °C110 °CHigher temperatures can overcome activation barriers for less reactive substrates but may increase side product formation.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical, cost-effective method for N-arylation that uses a copper catalyst.[15][16] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[17] This method is particularly effective for coupling with aryl iodides.[18][19]

Causality and Component Selection
  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.[18][19] Copper(I) oxide (Cu₂O) can also be used.[20] The active species is believed to be Cu(I), which undergoes oxidative addition with the aryl halide.[15]

  • Ligand: The addition of a ligand is crucial for achieving high yields under milder conditions. Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are highly effective as they chelate to the copper center, increasing its solubility and reactivity.[18][19][21] L-proline is another widely used ligand, particularly valued for its low cost and efficiency.[16]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to deprotonate the indazole.[15]

  • Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are required to ensure the solubility of the copper salts and facilitate the reaction, which often requires higher temperatures than palladium-catalyzed systems.[15]

Detailed Step-by-Step Protocol
  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv), the aryl iodide (1.5 equiv), CuI (0.1 equiv), and the ligand (e.g., 1,10-phenanthroline, 0.2 equiv).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or DMSO, to achieve a concentration of ~0.2 M).

  • Reaction: Heat the reaction mixture to 110–140 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. These reactions may require 24–48 hours for completion.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through Celite® to remove the copper catalyst. Wash the organic layer with aqueous ammonia solution to remove residual copper salts (the aqueous layer will turn deep blue), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the N-arylated indazole.

Decision Framework: Palladium vs. Copper Catalysis

Choosing the right protocol depends on several factors, including substrate reactivity, functional group tolerance, cost, and scale.

Decision_Tree Start Start: Choose N-Arylation Protocol Aryl_Halide What is the Aryl Halide? Start->Aryl_Halide Func_Group Are Sensitive Functional Groups Present? Aryl_Halide->Func_Group Ar-Cl, Ar-Br, Ar-OTf Use_Cu Use Copper-Catalyzed Ullmann Protocol Aryl_Halide->Use_Cu Ar-I (primary) Cost Is Cost a Major Constraint? Use_Pd Use Palladium-Catalyzed Buchwald-Hartwig Protocol Cost->Use_Pd No (Prioritize Scope/Yield) Cost->Use_Cu Yes Func_Group->Cost No Func_Group->Use_Pd Yes

Caption: Decision tree for selecting an N-arylation method.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (e.g., Pd(0) oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents and solvents are anhydrous and properly degassed. Use a fresh catalyst source.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu for Pd catalysis).3. Increase the reaction temperature in 10 °C increments.
Poor N1/N2 Regioselectivity 1. Reaction conditions favor mixture formation.2. Steric/electronic profile of the aryl partner.1. Screen different ligands (e.g., switch from monodentate to bidentate).2. Change the solvent to alter polarity (e.g., Toluene vs. DMF).3. Change the counter-ion of the base (e.g., K⁺ vs. Cs⁺), as it can influence coordination.
Dehalogenation of Product The C4-bromo group is susceptible to reduction, especially under harsh conditions or with certain Pd/ligand combinations.1. Lower the reaction temperature.2. Use a less electron-rich phosphine ligand.3. Reduce reaction time; do not let the reaction run significantly past full consumption of the starting material.
O-Arylation Side Product The C3-hydroxyl group is competitive as a nucleophile.1. This is a challenging issue. Consider protecting the hydroxyl group as a first step (e.g., as a silyl ether or benzyl ether), followed by N-arylation and deprotection. 2. Experiment with bulkier bases that may sterically disfavor attack at the oxygen atom.

References

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Application Notes and Protocols: 4-Bromo-6-fluoro-1H-indazol-3-ol as a Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Cornerstone in Kinase Inhibitor Design

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders. The indazole core, a bicyclic heteroaromatic system, has proven to be a "privileged scaffold" in medicinal chemistry, affording a versatile framework for the design of potent and selective kinase inhibitors.[1][2] Several commercially successful drugs, including axitinib and pazopanib, feature this core structure, underscoring its clinical significance.[1]

This application note focuses on a specific, highly functionalized indazole derivative: 4-Bromo-6-fluoro-1H-indazol-3-ol . The strategic placement of bromine and fluorine atoms, along with a hydroxyl group, provides a unique combination of features:

  • Hydrogen Bonding Capabilities: The indazole nitrogens and the 3-hydroxyl group can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the ATP-binding pocket of kinases.

  • Halogen Bonding Potential: The bromine atom at the 4-position can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

  • Metabolic Stability: The fluorine atom at the 6-position often improves metabolic stability and membrane permeability, enhancing the pharmacokinetic properties of the final drug candidate.

  • Versatile Synthetic Handle: The bromine atom serves as a key point for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wide chemical space to optimize potency and selectivity.[3]

This guide will provide a comprehensive overview of the application of this compound as a building block, using the synthesis of a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor as a representative example. Detailed protocols for synthesis, kinase activity assays, and cell-based functional assays are provided to equip researchers in drug discovery with the necessary tools to leverage this valuable scaffold.

Target Focus: Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[4] LRRK2 is a large, complex, multi-domain protein with both kinase and GTPase activity.[5] The most prevalent mutation, G2019S, occurs within the kinase domain and leads to a hyperactive kinase state, suggesting that inhibiting LRRK2 kinase activity is a promising therapeutic strategy for PD.[4][6] LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function, placing it at a critical node in neuronal health.[7]

The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in neurodegenerative disease research. The indazole scaffold has been successfully utilized to generate such inhibitors, including the well-characterized chemical probe, MLi-2.[6][8]

LRRK2 Signaling Pathway

The precise signaling network of LRRK2 is an area of active investigation. However, a general framework has been established. LRRK2 activity is regulated by autophosphorylation and its interaction with other proteins, such as 14-3-3 proteins.[5] Pathogenic mutations disrupt this regulation. Downstream, active LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking. This aberrant phosphorylation is thought to disrupt vesicular dynamics, endosomal trafficking, and lysosomal function, contributing to neuronal dysfunction and degeneration in Parkinson's disease.[3][7]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress Upstream_Kinases Upstream Kinases (e.g., IKK) Growth_Factors->Upstream_Kinases Activate LRRK2_Inactive LRRK2 (Inactive) (pS910/pS935) + 14-3-3 Upstream_Kinases->LRRK2_Inactive Phosphorylates (e.g., S910/S935) Phosphatases Phosphatases (e.g., PP1) Phosphatases->LRRK2_Inactive Dephosphorylates LRRK2_Active LRRK2 (Active) (G2019S Mutation) LRRK2_Inactive->LRRK2_Active G2019S Mutation Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Inhibitor Indazole-based Inhibitor (e.g., MLi-2) Inhibitor->LRRK2_Active Inhibits ATP Binding pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Disrupts Autophagy Autophagy / Lysosomal Function pRab_GTPases->Autophagy Disrupts Neuronal_Dysfunction Neuronal Dysfunction (Parkinson's Disease) Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Synthesis_Workflow A 4-Bromo-6-fluoro- 1H-indazol-3-ol B Protection (e.g., SEM-Cl) A->B C Protected Indazole B->C D Suzuki Coupling (with Pyrimidine Boronic Ester) C->D E Coupled Intermediate D->E F Deprotection (e.g., TBAF) E->F G Final LRRK2 Inhibitor F->G

Caption: Synthetic workflow for an indazole-based LRRK2 inhibitor.

Step-by-Step Methodology

Step 1: Protection of the Indazole

Causality: The indazole N-H protons are acidic and can interfere with subsequent organometallic coupling reactions. Protection, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is necessary to ensure the Suzuki reaction proceeds efficiently at the desired position.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected indazole.

Step 2: Suzuki Cross-Coupling

Causality: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. It allows for the efficient installation of the pyrimidine moiety onto the indazole core, a key structural feature for potent LRRK2 inhibition in compounds like MLi-2. The palladium catalyst, ligand, and base are all critical for the catalytic cycle to proceed.

  • To a degassed mixture of the protected bromo-indazole from Step 1 (1.0 eq), the desired pyrimidine boronic acid or ester (1.5 eq), and potassium carbonate (3.0 eq) in a 4:1 mixture of dioxane and water (0.1 M), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere (e.g., Argon or Nitrogen) for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection

Causality: The final step removes the SEM protecting group to reveal the free N-H on the indazole ring, which is often important for establishing key hydrogen bond interactions with the hinge region of the kinase. Tetrabutylammonium fluoride (TBAF) is a standard reagent for cleaving silyl-based protecting groups like SEM.

  • Dissolve the coupled intermediate from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Add a 1 M solution of TBAF in THF (3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography or preparative HPLC to yield the final LRRK2 inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Biochemical and Cellular Assay Protocols

Protocol 1: In Vitro LRRK2 Kinase Activity Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³²P]ATP) from ATP to a generic kinase substrate by recombinant LRRK2 enzyme. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human LRRK2 (WT and G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate

  • [γ-³²P]ATP (6000 Ci/mmol)

  • 100 mM ATP solution

  • 2 M MgCl₂ solution

  • 5x Laemmli sample buffer

  • P81 phosphocellulose paper

  • Phosphoric acid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2 protein (e.g., 10 nM final concentration), and the test inhibitor at various concentrations (typically a 10-point serial dilution).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution containing kinase assay buffer, MgCl₂ (10 mM final), ATP (100 µM final), MBP (0.2 mg/mL final), and [γ-³²P]ATP (e.g., 1 µCi per reaction).

  • Incubate the reaction for 60 minutes at 30 °C with gentle agitation.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based LRRK2 Autophosphorylation Assay (pSer935)

Principle: Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of key autophosphorylation sites, such as Serine 935 (pSer935). This can be quantified using immunoassays and serves as a robust biomarker for target engagement.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Western blot or ELISA reagents

Procedure:

  • Plate HEK293-LRRK2 cells in 12-well plates and allow them to adhere overnight.

  • Treat the cells with the test inhibitor at various concentrations for 90 minutes.

  • Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Analyze the lysates by Western blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4 °C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software. Normalize the pSer935 signal to the total LRRK2 signal.

  • Calculate the percent inhibition of pSer935 phosphorylation relative to a DMSO control and determine the cellular IC₅₀ value.

Data Presentation and Interpretation

The potency and selectivity of newly synthesized inhibitors should be systematically evaluated and presented.

Table 1: Biological Activity of a Representative LRRK2 Inhibitor (MLi-2)

Assay TypeTargetIC₅₀ (nM)Reference
In Vitro Kinase AssayLRRK2 (G2019S)0.76[8]
Cellular pSer935 AssayLRRK2 (G2019S)1.4[8]
Radioligand Binding AssayLRRK23.4

Interpretation: The data in Table 1 demonstrates that MLi-2 is a highly potent inhibitor of LRRK2, with activity in the low nanomolar range in both biochemical and cellular assays. [8]The close correlation between the biochemical and cellular IC₅₀ values suggests good cell permeability and effective target engagement in a physiological context. Such data is critical for validating a compound's potential as a therapeutic agent or research tool.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern provides multiple avenues for creating specific interactions within the kinase ATP-binding site and for fine-tuning ADME properties. As demonstrated with the representative synthesis of a LRRK2 inhibitor, the indazole scaffold serves as an excellent foundation for developing potent and selective modulators of clinically relevant targets. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel kinase inhibitors based on this privileged scaffold, accelerating the discovery of new therapeutics for a range of human diseases.

References

  • ResearchGate. (n.d.). Schematic of hypothesized LRRK2 pathway. Retrieved from ResearchGate. [Link]

  • Tandon, N., et al. (2021).
  • BenchChem. (2025). The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition.
  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Retrieved from Creative Diagnostics. [Link]

  • Cookson, M. R. (2015). LRRK2 Pathways Leading to Neurodegeneration. Current Neurology and Neuroscience Reports.
  • Merck Sharp & Dohme Corp. (2016). Compounds inhibiting leucine-rich repeat kinase enzyme activity.
  • Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Smolecule. (n.d.). This compound.
  • Genentech, Inc. & F. Hoffmann-La Roche AG. (2016). Lrrk2 inhibitors and methods of making and using the same.
  • Henderson, J. L., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • Tayade, C., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Molecules.
  • Neuron23 Inc. (2024). Neuron23 describes new LRRK2 inhibitors for Parkinson's disease. BioWorld. [Link]

  • Oric Pharmaceuticals, Inc. (2023). Lrrk2 inhibitors.
  • Merck & Co., Inc. (2024). Supporting Information Discovery and Optimization of N- Heteroaryl Indazole LRRK2 Inhibitors. ACS Publications. [Link]

  • Genentech, Inc. & F. Hoffmann-La Roche AG. (2016). Lrrk2 inhibitors and methods of making and using the same.
  • Zheng, M.-Q., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)
  • Innovstone Therapeutics Ltd. (2023). Innovstone Therapeutics divulges new LRRK2 inhibitors for Parkinson's disease. BioWorld. [Link]

  • Estrada, A. A., et al. (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. ACS Medicinal Chemistry Letters.

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The Strategic Application of 4-Bromo-6-fluoro-1H-indazol-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities and presence in numerous FDA-approved drugs.[1] Among the vast array of indazole derivatives, 4-Bromo-6-fluoro-1H-indazol-3-ol emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a crucial hydroxyl group at the 3-position, offers a powerful platform for targeting a range of diseases, from neurodegenerative disorders to oncology.

This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its synthesis and subsequent derivatization. We will delve into its pivotal role as a key intermediate, with a particular focus on its application in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a promising therapeutic strategy for Parkinson's disease.

Core Attributes of this compound

The strategic utility of this molecule is rooted in its distinct structural features:

FeatureChemical GroupSignificance in Medicinal Chemistry
Indazol-3-ol Core Heterocyclic AromaticA privileged scaffold known to interact with a variety of biological targets, particularly kinase enzymes. The 3-hydroxyl group can act as a key hydrogen bond donor or be further functionalized.
Bromine at C4 HalogenA versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Fluorine at C6 HalogenEnhances metabolic stability, improves binding affinity through favorable electrostatic interactions, and can modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.

Application Focus: A Gateway to Potent Kinase Inhibitors

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors.[2] The specific substitution pattern of this compound makes it an ideal starting point for the synthesis of inhibitors targeting kinases implicated in various pathologies.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity.[3][4][5] This has spurred the development of small molecule LRRK2 kinase inhibitors as a potential disease-modifying therapy. The indazole scaffold has been successfully employed in the design of potent and selective LRRK2 inhibitors. This compound serves as a critical starting material for generating libraries of compounds to probe the LRRK2 active site.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis adapted from established procedures for related indazole derivatives, commencing from a commercially available substituted aniline.

A 2-Amino-3-bromo-5-fluorobenzoic acid B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 D Cyclization C->D Heat E This compound D->E A This compound C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid B->C D 4-Aryl-6-fluoro-1H-indazol-3-ol C->D Coupling Reaction

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. The choice of a palladium catalyst with a suitable ligand like dppf is crucial for efficient coupling with the electron-rich indazole system. [6][7]The base is required to activate the boronic acid for transmetalation to the palladium center.

Self-Validation: Successful coupling should be confirmed by the disappearance of the starting material and the appearance of the product by LC-MS. The final product structure should be confirmed by ¹H NMR and ¹³C NMR, showing signals corresponding to the newly introduced aryl group.

Protocol 3: In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against LRRK2, adapted from established luminescent kinase assay principles. [8]

cluster_0 Kinase Reaction cluster_1 Detection A LRRK2 Enzyme D Incubation A->D B Peptide Substrate & ATP B->D C Test Compound C->D E ADP Production D->E F ADP-Glo™ Reagent E->F G Kinase Detection Reagent F->G H Luminescence Measurement G->H I IC50 Determination H->I

Sources

Experimental protocol for synthesizing inhibitors from 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Potent Kinase Inhibitors from 4-Bromo-6-fluoro-1H-indazol-3-ol: A Guide for Medicinal Chemists

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This application note provides a detailed experimental protocol and strategic guidance for the synthesis of advanced kinase inhibitors utilizing this compound as a versatile starting material. We will focus on a representative multi-step synthesis, elucidating the chemical logic behind each transformation, from initial protection and activation to final cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. The protocols described herein are grounded in established, peer-reviewed methodologies to ensure reproducibility and success.

Core Concepts and Strategic Considerations

The strategic value of this compound lies in its unique combination of reactive sites, which allows for sequential and regioselective modifications.

  • The Indazol-3-ol Tautomer: The starting material exists in equilibrium with its keto tautomer, 4-bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one. This tautomerism is a critical consideration for subsequent reactions, particularly N-alkylation or N-arylation. Protecting the indazole nitrogen is often a primary step to control reactivity and improve solubility.

  • Orthogonal Reactive Sites: The scaffold presents two primary vectors for diversification: the bromine atom at the C4 position and the nitrogen atoms of the pyrazole ring. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The indazole nitrogens (N1 and N2) can be functionalized, often with alkyl groups, to modulate potency and pharmacokinetic properties.

  • Fluorine Substitution: The fluorine atom at the C6 position often serves to enhance metabolic stability and can improve binding affinity through favorable interactions with the target protein.

The general synthetic strategy, therefore, involves a carefully orchestrated sequence of protection, activation, and cross-coupling steps to build the final inhibitor molecule.

Process Visualization: Synthetic Workflow

The following diagram outlines a common workflow for elaborating the this compound scaffold into a more complex inhibitor precursor, ready for final diversification.

G A This compound (Starting Material) B Step 1: N-Protection (e.g., THP protection) A->B (1) 3,4-DHP, p-TsOH (2) THF, 60 °C C Step 2: O-Activation (e.g., Conversion to triflate) B->C (1) Tf2O, Pyridine (2) DCM, 0 °C to RT D Step 3: C4 Cross-Coupling (e.g., Suzuki Coupling) C->D (1) Arylboronic Acid, Pd Catalyst (2) Base, Solvent, Heat E Diversified Intermediate D->E

Caption: Synthetic workflow for the elaboration of the indazole scaffold.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol details the synthesis of a versatile intermediate, starting from this compound. This intermediate is a common precursor in the synthesis of c-Met and AXL kinase inhibitors.

Materials and Reagents
ReagentSupplierGradeCAS Number
This compoundCommercial Vendor>95%1701918-03-3
3,4-Dihydro-2H-pyran (DHP)Sigma-AldrichReagent Grade110-87-2
p-Toluenesulfonic acid (p-TsOH)Sigma-AldrichACS Reagent104-15-4
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >99.9%109-99-9
Triflic anhydride (Tf₂O)Sigma-AldrichSynthesis Grade358-23-6
PyridineSigma-AldrichAnhydrous, >99.8%110-86-1
Dichloromethane (DCM)Sigma-AldrichAnhydrous, >99.8%75-09-2
[Aryl/Heteroaryl]boronic acidCombi-Blocks>95%Varies
Pd(dppf)Cl₂·CH₂Cl₂Strem Chemicals98%95464-05-4
Sodium Carbonate (Na₂CO₃)Fisher ScientificCertified ACS497-19-8
1,4-DioxaneSigma-AldrichAnhydrous, >99.8%123-91-1
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade141-78-6
HexanesFisher ScientificHPLC Grade110-54-3
Step-by-Step Procedure

Step 1: N-Protection of this compound

  • Rationale: Protection of the indazole nitrogen with a tetrahydropyranyl (THP) group prevents unwanted side reactions in subsequent steps and improves the solubility of the starting material in organic solvents. The THP group is stable under the conditions of the subsequent steps and can be readily removed under acidic conditions if necessary.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of N1 and N2 isomers, is typically used in the next step without further purification.

Step 2: O-Activation via Triflation

  • Rationale: The hydroxyl group at the C3 position is a poor leaving group. Converting it to a triflate (CF₃SO₃-) transforms it into an excellent leaving group, facilitating subsequent cross-coupling reactions. This activation is a key step for enabling Suzuki or other palladium-catalyzed reactions at this position if desired, although for this protocol, we focus on C4 coupling first. For the purpose of C4 coupling, this step converts the enol to a stable triflate, which is a common strategy in indazole chemistry.

  • Procedure:

    • Dissolve the crude THP-protected indazole from Step 1 in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (2.0 eq).

    • Add triflic anhydride (1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired triflated intermediate.

Step 3: Suzuki Cross-Coupling at the C4 Position

  • Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl or heteroaryl moieties at the C4 position, which is often a key interaction domain for kinase inhibitors.

  • Procedure:

    • In a reaction vessel, combine the triflated intermediate from Step 2 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 0.1 M).

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to obtain the final coupled product.

Expected Results and Characterization

The following table summarizes the expected outcomes and necessary analytical data for a representative synthesis.

StepProductExpected YieldCharacterization Methods
1 THP-protected this compound>90% (crude)LC-MS, ¹H NMR
2 THP-protected 4-bromo-6-fluoro-1H-indazol-3-yl triflate70-85%LC-MS, ¹H NMR, ¹⁹F NMR, ¹³C NMR
3 C4-arylated THP-protected indazole intermediate50-80%LC-MS, ¹H NMR, ¹⁹F NMR, ¹³C NMR, High-Resolution MS (HRMS)

Troubleshooting:

  • Low yield in Step 1: Ensure THF is anhydrous. Incomplete reaction may require longer reaction times or a slight increase in catalyst loading.

  • Decomposition in Step 2: Maintain low temperatures during the addition of triflic anhydride, as the reaction is highly exothermic.

  • Failed Suzuki Coupling (Step 3): Ensure all reagents are anhydrous and the system is properly degassed to prevent catalyst deactivation. The choice of base, solvent, and palladium ligand/pre-catalyst can be critical and may require optimization for challenging coupling partners.

Conclusion

The protocol described provides a reliable and adaptable route for the synthesis of advanced kinase inhibitor precursors from this compound. By leveraging a logical sequence of protection, activation, and cross-coupling, medicinal chemists can efficiently generate a diverse library of compounds for structure-activity relationship (SAR) studies. The key to success lies in the careful execution of each step, with particular attention to anhydrous and inert conditions for the metal-catalyzed reactions. This foundational methodology opens the door to the discovery of novel and potent therapeutics.

References

  • Title: Preparation of indazole derivatives as c-Met and AXL kinase inhibitors Source: World Intellectual Property Organization Patent WO2018029045A1 URL
  • Title: Indazole derivatives as protein kinase inhibitors Source: World Intellectual Property Organization Patent WO2016135165A1 URL
  • Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Angewandte Chemie International Edition, 2011 URL: [Link]

Application Notes and Protocols: The Strategic Use of 4-Bromo-6-fluoro-1H-indazol-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3][4] By screening small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher ligand efficiency.[4] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent and selective drug candidates.[2][4]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8][9] This prevalence suggests that the indazole core is well-suited for interacting with various biological targets. This application note focuses on a specific, strategically designed fragment: 4-Bromo-6-fluoro-1H-indazol-3-ol . This fragment combines the privileged indazole core with key chemical features:

  • A Bromine Atom (Position 4): Provides a vector for synthetic elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck), allowing for the exploration of the surrounding chemical space.[10]

  • A Fluorine Atom (Position 6): Can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability and other pharmacokinetic properties.

  • A Hydroxyl Group (Position 3): Acts as a key hydrogen bond donor and/or acceptor, anchoring the fragment in the binding pocket.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD campaign. We will delve into the strategic considerations, detailed experimental protocols, and data interpretation necessary to leverage this fragment for the discovery of novel therapeutics.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a multi-stage process that begins with identifying initial fragment hits and culminates in the development of a lead compound. The journey of this compound from a library constituent to a valuable hit is illustrated below.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization p1_start Fragment Library (including this compound) p1_screen Primary Biophysical Screen (e.g., SPR, DSF, NMR) p1_start->p1_screen Screening p1_hits Initial Fragment Hits p1_screen->p1_hits Hit Selection p2_ortho Orthogonal Validation (e.g., ITC, NMR) p1_hits->p2_ortho Advancement p2_struct Structural Biology (X-ray Crystallography or NMR) p2_ortho->p2_struct Binding Mode Determination p2_validated Validated, Structurally Characterized Hit p3_chem Medicinal Chemistry (Structure-Guided Design) p2_validated->p3_chem Advancement p3_sar SAR Exploration (e.g., Suzuki coupling at Br) p3_chem->p3_sar Synthesis & Assay p3_lead Lead Compound p3_sar->p3_lead Optimization

Caption: The three-phase workflow of a typical FBDD campaign.

Phase 1: Hit Identification - Finding the Needle in the Haystack

The initial step is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments (typically in the µM to mM range), highly sensitive biophysical techniques are required.[2][11]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity, real-time nature, and relatively high throughput.[12][13][14] It measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for label-free detection of binding events.[12]

Rationale for Choosing SPR:

  • Sensitivity: Capable of detecting the weak interactions characteristic of fragment binding.[15]

  • Low Protein Consumption: Compared to other techniques, SPR requires a smaller amount of the target protein.[16]

  • Kinetic Information: Provides initial estimates of association and dissociation rates, which can help in prioritizing hits.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that gives a robust signal without causing mass transport limitations.

    • A control flow cell should be prepared (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding signals.[17]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer (typically ≤ 1%) to minimize solvent effects.[16]

  • Screening:

    • Inject the fragment solutions over the target and control flow cells.

    • Monitor the binding response in real-time. A positive "hit" is a fragment that shows a significantly higher response on the target flow cell compared to the control.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the target flow cell signal.

    • Hits are identified based on a response threshold that is statistically significant above the background noise.

ParameterTypical Value/ConditionRationale
Protein >95% purityPurity is crucial to ensure that the observed binding is to the intended target.
Immobilization Level 5,000 - 15,000 RUBalances signal strength with the risk of steric hindrance or mass transport effects.
Fragment Concentration 100 - 500 µMSufficiently high to detect weak binders, but low enough to minimize non-specific binding and aggregation.
Flow Rate 30 - 50 µL/minOptimizes interaction time while minimizing mass transport limitations.
DMSO Concentration ≤ 1% (matched)Minimizes bulk refractive index effects that can lead to false positives.[16]

Phase 2: Hit Validation and Structural Characterization

A hit from a primary screen is not a guarantee of a valuable starting point. It is crucial to validate the binding using an orthogonal biophysical method and to determine the binding mode.

Protocol 2: Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for validating fragment hits.[11][18][19] It is highly reliable and can provide information on binding affinity and the location of the binding site on the protein.[11][18]

Rationale for Choosing NMR:

  • High Reliability: Low false-positive rate.[11]

  • Structural Information: Protein-observed NMR experiments can map the binding site.[18]

  • Solution-Based: The interaction is studied in a more native-like solution state.

Step-by-Step Protocol (Protein-Observed ¹H-¹⁵N HSQC):

  • Protein Preparation:

    • Express and purify the target protein with ¹⁵N isotopic labeling. This is necessary to observe the protein's amide signals.

  • Spectrum Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as a "fingerprint" of the protein's folded state.

    • Titrate this compound (and other hits from the primary screen) into the protein sample at increasing concentrations.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Chemical Shift Perturbations (CSPs): Binding of the fragment will cause changes in the chemical environment of nearby amino acid residues, leading to shifts in their corresponding peaks in the HSQC spectrum. Significant CSPs confirm binding.

    • By mapping the residues with the largest CSPs onto the protein structure, the binding site can be identified.

NMR_Validation cluster_0 Experiment cluster_1 Data Analysis protein ¹⁵N-Labeled Protein nmr_spectrometer NMR Spectrometer protein->nmr_spectrometer fragment This compound fragment->nmr_spectrometer Titration hsqc_ref Reference HSQC Spectrum nmr_spectrometer->hsqc_ref hsqc_titrated Titrated HSQC Spectrum nmr_spectrometer->hsqc_titrated csp Chemical Shift Perturbations (CSPs) hsqc_ref->csp hsqc_titrated->csp Comparison binding_site Binding Site Mapping csp->binding_site Analysis

Caption: Workflow for hit validation using protein-observed NMR.

Protocol 3: Structural Characterization by X-ray Crystallography

The "gold standard" for understanding how a fragment binds is to determine a high-resolution crystal structure of the protein-fragment complex.[20][21] This provides a detailed, three-dimensional view of the interactions that anchor the fragment, which is invaluable for guiding medicinal chemistry efforts.[20][22][23]

Rationale for Choosing X-ray Crystallography:

  • High-Resolution Data: Provides precise atomic-level detail of the binding mode.[24]

  • Direct Visualization: Allows direct observation of key interactions (e.g., hydrogen bonds, hydrophobic contacts).[23]

  • Structure-Based Design: The resulting structure is the roadmap for fragment elaboration.[25]

Step-by-Step Protocol:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This is often the most challenging step.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM).

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity X-rays.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure.

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.[22]

Phase 3: Hit-to-Lead Optimization - From Fragment to Drug Candidate

With a validated hit and a high-resolution structure in hand, the medicinal chemistry campaign can begin. The goal is to "grow" the fragment into a more potent lead compound by adding chemical functionality that makes additional favorable interactions with the target.[4]

Strategy for Elaborating this compound

The strategic placement of the bromine atom at the 4-position is now leveraged. The crystal structure will reveal the solvent-exposed region around this position, indicating the "vector" for chemical elaboration.

Proposed Synthetic Route (Suzuki Coupling):

Caption: Synthetic strategy for fragment elaboration via Suzuki coupling.

Rationale for this Approach:

  • Vector-Specific Growth: The Suzuki coupling is highly specific to the bromine atom, allowing for controlled and directed modification of the fragment.

  • Chemical Diversity: A vast library of commercially available boronic acids allows for the rapid exploration of a wide range of chemical substituents (the "R" group) at this position.

  • Structure-Activity Relationship (SAR): By synthesizing a small library of analogs with different "R" groups and testing their binding affinity, a clear SAR can be established. This data, interpreted in the context of the crystal structure, will guide the design of more potent compounds.

Example SAR Table:

Compound IDR-GroupAffinity (K_D)Ligand Efficiency (LE)
Fragment -H (at position 4)500 µM0.35
Analog 1 -Phenyl150 µM0.32
Analog 2 -4-pyridyl25 µM0.38
Analog 3 -3-methoxyphenyl75 µM0.34

This is example data.

The improvement in affinity for Analog 2, coupled with an increase in ligand efficiency, suggests that the nitrogen in the pyridine ring is making a favorable interaction (e.g., a hydrogen bond) with a residue in the target's binding pocket. This hypothesis can be confirmed by obtaining a crystal structure of the protein in complex with Analog 2, guiding the next round of rational design.

Conclusion

This compound is a highly valuable tool for fragment-based drug discovery. Its privileged indazole core provides a solid foundation for binding, while its strategically placed functional groups—the hydroxyl for anchoring and the halogen atoms for modulation and growth—offer a clear and rational path for optimization. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided medicinal chemistry, researchers can effectively leverage this fragment to discover novel and potent lead compounds for a wide range of biological targets.

References
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. National Center for Biotechnology Information.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.[Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.[Link]

  • Fragment Screening | Drug Discovery. Sygnature Discovery.[Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.[Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.[Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX.[Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.[Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. National Center for Biotechnology Information.[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Center for Biotechnology Information.[Link]

  • X-ray Crystallography Fragment Screening. Selvita.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.[Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.[Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.[Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.[Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.[Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.[Link]

  • NMR-based screening: a powerful tool in fragment-based drug discovery. Oxford Academic.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]

  • Practical aspects of NMR-based fragment screening. PubMed.[Link]

  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.[Link]

  • Fragment Screening by Surface Plasmon Resonance. National Center for Biotechnology Information.[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.[Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.[Link]

  • Fragment-Based Drug Discovery. CHI.[Link]

  • Fragment Based Drug Discovery. CHI.[Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed.[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.[Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.[Link]

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Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-fluoro-1H-indazol-3-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The targeted functionalization of this heterocycle is crucial for modulating pharmacological properties and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-fluoro-1H-indazol-3-ol, a versatile and highly functionalized building block.[3] We delve into the mechanistic rationale behind key reaction types—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offering field-proven insights to enable researchers to construct diverse molecular architectures efficiently and predictably.

Introduction: The Strategic Value of the Indazole Moiety

Indazole derivatives are cornerstones of modern drug discovery, prized for their ability to act as bioisosteres for indoles and phenols while offering unique hydrogen bonding capabilities as both donors and acceptors.[1] This dual nature allows them to form critical interactions with biological targets, particularly the hinge region of protein kinases.[1] Consequently, the indazole nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates for treating diseases ranging from cancer to neurodegenerative disorders.[2]

The subject of this guide, this compound, is a particularly valuable intermediate. Its key features include:

  • A Reactive Bromine Handle: The bromine atom at the C4 position is an ideal site for palladium-catalyzed cross-coupling, enabling the introduction of a wide array of substituents.

  • Modulating Fluorine Group: The electron-withdrawing fluorine at C6 can influence the acidity of the N-H proton and the overall electronic properties of the ring system, which can be tuned to enhance binding affinity or improve metabolic stability.

  • The 3-Hydroxy Group: This group, existing in tautomeric equilibrium with the indazolone form, provides an additional point for hydrogen bonding or further derivatization.

This document serves as a practical guide for leveraging this building block in complex molecule synthesis through robust and reproducible palladium-catalyzed methodologies.

The Cornerstone of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[4][5][6] The vast majority of these transformations proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.

The cycle universally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 4-bromoindazole, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira) or Coordination/Insertion (for Heck, Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In a Suzuki coupling, an organoboron species transfers its organic group to the palladium.[5] In a Buchwald-Hartwig amination, the amine coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][7]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation / Coordination ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar_R Coupled Product Reductive_Elimination->Ar_R - Ar-R' ArX 4-Bromo-6-fluoro- 1H-indazol-3-ol ArX->Oxidative_Addition + Ar-X R_M Coupling Partner (e.g., R'-B(OH)2, R'-NH2) R_M->Transmetalation + R'-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[4][5][6] It is an exceptionally powerful tool for creating biaryl and aryl-heteroaryl linkages, which are common motifs in kinase inhibitors.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust and reliable precatalyst.[10] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-donating ability and steric bulk, promoting both oxidative addition and reductive elimination while providing stability to the catalytic species.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like K₂CO₃, particularly for less reactive aryl bromides or sterically hindered partners.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol 3.1: Suzuki-Miyaura Coupling of Arylboronic Acids

Workflow Overview:

Suzuki_Workflow A 1. Reagent Assembly B 2. Degassing A->B Inert atmosphere C 3. Reaction Heating B->C Heat to 80-100 °C D 4. Work-up & Extraction C->D Cool & Quench E 5. Purification D->E Column Chromatography

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Solvent Addition & Degassing: Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be sparged with argon for 15-30 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluoro-1H-indazol-3-ol.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Robust, commercially available, good for heteroaryl bromides.[10]
Ligand (dppf) - integral to catalystBalances stability and reactivity.
Base Cs₂CO₃ (2.0-3.0 equiv.)Effective for activating boronic acids, especially with challenging substrates.
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for oxidative addition.
Time 2 - 16 hoursMonitored by TLC/LC-MS.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical transformation for synthesizing compounds that interact with biological targets via amine functionalities.[11][12] This reaction couples aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[13]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand.[11] Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or SPhos are state-of-the-art. Their bulk facilitates the final reductive elimination step, which is often challenging for C-N bond formation, and prevents catalyst decomposition. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures the rapid generation of the active monoligated Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases can be used but often require higher temperatures and result in lower yields.[14]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard, as they have good solvating properties without interfering with the strong base.

Protocol 4.1: Buchwald-Hartwig Amination with Secondary Amines

Step-by-Step Methodology:

  • Reagent Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 equiv.), the precatalyst (e.g., XPhos Pd G3, 0.01-0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vial.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene. Finally, add the secondary amine (1.2 equiv.).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography to afford the desired 4-amino-6-fluoro-1H-indazol-3-ol product.

ParameterRecommended ConditionRationale
Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable, ensures rapid formation of active Pd(0)L₁ species.
Ligand XPhos (integral)Bulky, electron-rich ligand that promotes reductive elimination.[13]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or Dioxane (Anhydrous)Aprotic, good solubility for reagents.
Temperature 90 - 110 °CNecessary to overcome activation barriers.
Time 4 - 24 hoursSubstrate dependent; monitor by TLC/LC-MS.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings provide essential pathways to introduce alkynyl and alkenyl groups, respectively. These functional groups can act as rigid linkers, participate in further reactions, or serve as key pharmacophoric elements.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper(I).[15][16]

Causality Behind Protocol Choices:

  • Catalyst System: PdCl₂(PPh₃)₂ is a standard palladium source. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex more readily than the alkyne itself.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to deprotonate the alkyne and to act as a solvent.

Protocol 5.1: Sonogashira Coupling with Terminal Alkynes
  • Setup: To a reaction vial, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Degassing: Evacuate and backfill the vial with argon three times.

  • Reagent Addition: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans selectivity.[17]

Causality Behind Protocol Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst that is reduced in situ to Pd(0).

  • Ligand: A phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) is often used to stabilize the catalyst.

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is needed to neutralize the HBr generated during the catalytic cycle.

Protocol 5.2: Heck Reaction with Acrylates
  • Setup: To a pressure-rated vial, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.10 equiv.), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add a polar aprotic solvent like DMF or NMP, followed by the alkene (e.g., n-butyl acrylate, 1.5 equiv.).

  • Reaction: Seal the vial tightly and heat to 100-140 °C. The reaction progress should be monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The palladium-catalyzed cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and adaptable methods for its elaboration into diverse and complex molecular scaffolds. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel indazole derivatives, accelerating the discovery of next-generation therapeutics. The continued development of new ligands and catalyst systems will undoubtedly further expand the scope and utility of these indispensable reactions.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • This compound. (n.d.). Smolecule.
  • Unlocking Drug Discovery: The Role of Indazole Carboxylates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

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Topic: Scale-up Synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol, a key heterocyclic building block for preclinical drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical procedures, explanations for critical process parameters, and necessary safety protocols to ensure a high-yield, high-purity synthesis suitable for preclinical evaluation.

Introduction and Scientific Rationale

The 1H-indazole core is a foundational motif in the development of novel therapeutics, with several indazole-containing drugs approved by the FDA.[6][7] The specific compound, this compound (Molecular Formula: C₇H₄BrFN₂O, MW: 231.02 g/mol ), offers a unique combination of functional groups that are strategically positioned for further chemical modification and structure-activity relationship (SAR) studies.[1] The bromine atom at the C4 position provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine at C6 can enhance metabolic stability and binding affinity. The hydroxyl group at C3, characteristic of an indazolone tautomer, presents another site for derivatization.

Given its potential as a precursor to potent biological agents, such as kinase inhibitors for oncology or anti-inflammatory agents, access to a reliable and scalable synthesis is paramount for advancing a compound through the preclinical pipeline.[1][3] This protocol addresses the challenges of scale-up by focusing on a synthetic route that utilizes readily available starting materials, avoids problematic reagents where possible, and employs purification techniques amenable to large-scale production.

Synthetic Strategy Overview

The chosen synthetic pathway proceeds via a classical and reliable method for indazolone formation: the diazotization of an ortho-amino-substituted benzonitrile followed by intramolecular cyclization and hydrolysis. This route was selected for its high regioselectivity, predictable outcomes, and amenability to scale.

The overall workflow is depicted below. It begins with the commercially available 2-amino-5-fluorobenzonitrile, proceeds through a regioselective bromination, and culminates in the formation of the indazolone ring system.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Indazolone Formation A 2-Amino-5-fluorobenzonitrile (Starting Material) B Regioselective Bromination (N-Bromosuccinimide) A->B C 2-Amino-3-bromo-5-fluorobenzonitrile (Key Intermediate) B->C D Diazotization & Cyclization (NaNO₂, H₂SO₄) C->D Scale-Up Critical Step E This compound (Final Product) D->E F Purification (Recrystallization) E->F G QC Analysis (HPLC, NMR, MS) F->G

Diagram 1: Overall Synthetic Workflow.

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations involving bromine or its derivatives must be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE).[8][9][10]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (moles)Quantity (mass/vol)Supplier Notes
2-Amino-5-fluorobenzonitrile136.131.10150 gCommercially available
N-Bromosuccinimide (NBS)177.981.16206 gRecrystallize from water if purity is <98%
Acetonitrile (MeCN)41.05-1.5 LAnhydrous grade
Sodium Nitrite (NaNO₂)69.001.3291.1 gACS grade or higher
Sulfuric Acid (H₂SO₄)98.08-1.0 LConcentrated (98%)
Deionized Water18.02-As needed-
Ethanol (EtOH)46.07-~2.0 LFor recrystallization
Step 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile (Intermediate)

Rationale: This step introduces the bromine atom regioselectively ortho to the amine group. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the brominating agent. The reaction is run at a controlled low temperature to minimize side reactions.

  • Reaction Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 2-amino-5-fluorobenzonitrile (150 g, 1.10 mol) and acetonitrile (1.5 L). Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of NBS: Add N-Bromosuccinimide (206 g, 1.16 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: Portion-wise addition is critical to control the exotherm of the bromination reaction and prevent the formation of dibrominated or other impurities.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly pour the mixture into 5 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove succinimide and residual acetonitrile.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 210-225 g (88-94%) of a pale yellow solid.

Step 2: Synthesis of this compound (Final Product)

Rationale: This transformation relies on the in-situ formation of a diazonium salt from the aromatic amine, which then undergoes intramolecular cyclization. The nitrile group is subsequently hydrolyzed under the strong acidic conditions to form the desired indazol-3-ol. Concentrated sulfuric acid serves as both the reaction solvent and the catalyst.

G cluster_mech Key Reaction Mechanism Int Intermediate (2-Amino-3-bromo-5-fluorobenzonitrile) NaNO2 NaNO₂ / H₂SO₄ (0-5 °C) Diazonium Diazonium Salt (Unstable) NaNO2->Diazonium Diazotization Cyclization Intramolecular Cyclization Indazole_imine Cyclized Intermediate Cyclization->Indazole_imine Ring Closure Hydrolysis H₂O / Heat (Hydrolysis) Product Final Product (this compound) Hydrolysis->Product Tautomerization

Diagram 2: Key Mechanistic Steps of Indazolone Formation.

  • Reaction Setup: In a 5 L flask equipped with a robust mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (1.0 L). Cool the acid to 0-5 °C in an ice/salt bath.

    • Safety Critical: This step is highly exothermic. Ensure the flask is secure and cooling is efficient before adding any reagents. Always add reagents slowly to concentrated acid.

  • Addition of Intermediate: Slowly add the 2-amino-3-bromo-5-fluorobenzonitrile (215 g, 1.0 mol) from Step 1 to the cold sulfuric acid. Maintain the temperature below 15 °C during the addition. Stir until a homogenous solution is formed.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (91.1 g, 1.32 mol) in 200 mL of water. Add this solution dropwise to the reaction mixture via the addition funnel over 2 hours, keeping the internal temperature strictly between 0-5 °C.

    • Causality Insight: Precise temperature control is essential to prevent the decomposition of the diazonium salt and to control the release of nitrogen gas.

  • Reaction and Hydrolysis: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, slowly and carefully heat the mixture to 60-70 °C and maintain for 3-4 hours. The reaction will become darker, and gas evolution may be observed.

  • Work-up: Cool the reaction mixture to room temperature, then pour it cautiously onto 5 kg of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Allow the slurry to stir for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash the cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification (Recrystallization): Transfer the crude, damp solid to a suitable flask and add ethanol. Heat the mixture to reflux until all the solid dissolves. If necessary, add more ethanol sparingly. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2-4 hours to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

    • Expected Yield: 150-170 g (65-73%) of an off-white to light tan crystalline solid.

Quality Control and Characterization

The final product must be rigorously analyzed to ensure it meets the specifications required for preclinical studies.

TestSpecificationMethod
Appearance Off-white to light tan crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Purity ≥ 98.0% (by area)HPLC
Molecular Weight 230.95 (M-H)⁻, 232.95 (M+H)⁺LC-MS
Residual Solvents Ethanol ≤ 5000 ppmGC-HS
Melting Point Report ValueCapillary Method
  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks around δ 12.5 (br s, 1H, NH), 11.0 (br s, 1H, OH), 7.0-7.5 (m, 2H, Ar-H).

  • LC-MS: A primary peak corresponding to the target mass [M+H]⁺ and/or [M-H]⁻ should be observed.[1]

Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols to mitigate risks.[11]

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Handle only in a fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns on contact. Reacts violently with water. Always add acid to water, never the reverse (except in the specific protocol work-up where a large volume of ice is used to manage the exotherm). Wear acid-resistant gloves, apron, and a face shield.

  • Sodium Nitrite: An oxidizer and toxic if swallowed. Avoid contact with combustible materials.

  • Brominated Organic Compounds: Treat all brominated intermediates and the final product as potentially toxic and handle with care.[8]

  • General Precautions:

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Have spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acid) available.

By following this detailed application note, researchers can confidently produce multi-gram quantities of high-purity this compound, enabling the advancement of promising new chemical entities into preclinical development.

References

  • BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.
  • Smolecule. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., & Zhang, Q. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • National Institutes of Health (NIH). (n.d.). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bromine Pentafluoride (BrF5) Handling: A Guide for Safe Industrial Use.
  • YouTube. (2024). Bromination safety.
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ICL Group. (n.d.). Bromine Safety Handbook.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-INDZ

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for kinase inhibitors used in neurodegenerative disease research.[1] The synthesis, however, can be challenging, with low yield being a frequent issue. This guide is designed for researchers and drug development professionals to diagnose and resolve common problems encountered during this synthesis. We will delve into the causality behind experimental choices, providing actionable protocols and a logical framework for troubleshooting.

The predominant synthetic route involves the diazotization of a substituted anthranilic acid followed by an intramolecular cyclization. The efficiency of this pathway is highly sensitive to reaction conditions, reagent quality, and workup procedures.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides in Part 2.

Q1: What is a realistic target yield for this synthesis?

A: While literature yields can vary, a well-optimized laboratory synthesis should realistically target yields in the 60-75% range. Consistently achieving yields below 50% indicates a systematic issue that requires troubleshooting.

Q2: What is the most critical step in the synthesis?

A: The formation and handling of the aryl diazonium salt intermediate is the most critical phase. This species is inherently unstable and prone to decomposition if temperature and acidity are not strictly controlled.[2] Premature decomposition is a primary driver of low yields.

Q3: My final product is a dark, tarry solid. What is the likely cause?

A: Dark coloration often suggests the formation of polymeric azo-coupled byproducts or degradation of the product. This can result from excessive temperatures during the diazotization or cyclization steps, or improper pH during workup.

Q4: Can I use a different acid than hydrochloric acid for the diazotization?

A: Yes, other strong, non-nucleophilic acids like sulfuric acid or fluoroboric acid can be used.[2] However, the choice of acid can affect the solubility and stability of the diazonium salt intermediate. It is crucial to re-optimize the reaction conditions if you deviate from the established protocol.

Q5: How can I confirm the identity and purity of my final product?

A: The identity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed using HPLC. The expected ¹H NMR spectrum for a related compound, 4-bromo-6-fluoro-1H-indole, shows characteristic peaks in the aromatic region.[3]

Part 2: In-Depth Troubleshooting Guides

This section is structured by common problems observed during the synthesis. Each guide follows a logical diagnostic workflow.

Guide 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2-amino-3-bromo-5-fluorobenzoic acid in your crude reaction mixture, address the following points.

start Low Conversion Detected (via TLC/LC-MS) reagent_quality Verify Purity of Starting Amine & NaNO₂ start->reagent_quality reagent_quality_yes Purity Confirmed reagent_quality->reagent_quality_yes If Yes reagent_quality_no Action: Recrystallize Amine, Use Fresh NaNO₂ reagent_quality->reagent_quality_no If No nitrous_acid Issue with in-situ Nitrous Acid Generation? temp_control Was Temperature Maintained ≤ 5°C During NaNO₂ Addition? nitrous_acid->temp_control temp_control_yes Yes, Temp was Stable temp_control->temp_control_yes If Yes temp_control_no Action: Improve Cooling Bath, Slow Down NaNO₂ Addition temp_control->temp_control_no If No acid_stoch Check Stoichiometry of Mineral Acid acid_stoch_yes Stoichiometry Correct acid_stoch->acid_stoch_yes If Yes acid_stoch_no Action: Recalculate & Use ≥ 3 Equivalents of Acid acid_stoch->acid_stoch_no If No reagent_quality_yes->nitrous_acid conclusion Root Cause Likely Addressed. Rerun Reaction. reagent_quality_no->conclusion temp_control_yes->acid_stoch temp_control_no->conclusion acid_stoch_yes->conclusion acid_stoch_no->conclusion

Caption: Troubleshooting workflow for low starting material conversion.

  • Inefficient Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the first and most critical step.[4]

    • Cause: Insufficient generation of the active nitrosating agent, the nitrosonium ion (NO⁺). This is often due to old or decomposed sodium nitrite (NaNO₂) or insufficient acid.

    • Solution: Use a fresh, unopened bottle of NaNO₂. Ensure at least 3 equivalents of strong mineral acid (e.g., HCl) are used: one to protonate the amine, one to react with NaNO₂ to generate nitrous acid, and one to maintain a strongly acidic environment to favor the formation of the nitrosonium ion.[4][5]

  • Poor Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.

    • Cause: Allowing the temperature to rise above 5°C during the addition of NaNO₂. This leads to decomposition of the diazonium salt back to the amine or into undesired side products like phenols.

    • Solution: Use an efficient cooling bath (e.g., ice-salt or acetone-dry ice). Add the aqueous solution of NaNO₂ dropwise via an addition funnel, ensuring the internal temperature never exceeds 5°C. Monitor the temperature with a low-temperature thermometer placed directly in the reaction mixture.

Guide 2: Formation of Significant Impurities

If your crude product analysis (TLC, LC-MS, NMR) shows multiple significant byproducts alongside your desired indazol-3-ol, consider the following.

SM Starting Amine (2-amino-3-bromo-5-fluorobenzoic acid) Diazonium Aryl Diazonium Salt (Key Intermediate) SM->Diazonium NaNO₂, HCl 0-5 °C Product Desired Product (this compound) Diazonium->Product Intramolecular Cyclization Phenol Phenolic Impurity Diazonium->Phenol H₂O, > 5°C (Decomposition) Azo Azo-Coupled Dimer Diazonium->Azo Couples with unreacted amine or phenol (Side Reaction)

Caption: Synthetic pathway and major side reactions.

  • Phenol Formation: The most common impurity is the corresponding phenol, formed by the reaction of the diazonium salt with water.

    • Cause: This reaction is highly temperature-dependent.[6] Allowing the reaction to warm prematurely or using dilute solutions can significantly increase phenol formation.

    • Solution: Maintain strict temperature control (0-5°C) until the diazotization is complete. Proceed immediately to the cyclization step without letting the diazonium salt solution stand at room temperature.

  • Azo-Coupling: Diazonium salts are electrophilic and can couple with electron-rich aromatic rings, such as the starting amine or the product itself, to form colored azo compounds.

    • Cause: Incomplete diazotization leaves unreacted starting amine in the solution, which can then act as a coupling partner. A pH that is not sufficiently acidic can also favor this side reaction.

    • Solution: Ensure slow, steady addition of NaNO₂ to a well-stirred, strongly acidic solution of the amine. This ensures that the amine is converted to the diazonium salt quickly, minimizing its concentration and the opportunity for coupling.

Guide 3: Product Loss During Workup and Purification

A good crude yield followed by a low final yield points to issues with product isolation.

ParameterRecommended ConditionRationale & Troubleshooting Action
Isolation Method Filtration of PrecipitateThe product should precipitate from the aqueous reaction mixture upon completion of the cyclization.
pH Adjustment Do not basifyThe product is a phenolic compound (indazol-3-ol ) and exists as the more soluble phenoxide salt under basic conditions. Action: Ensure the solution remains acidic or neutral during filtration to maximize precipitation.
Washing Solvent Cold Water, Minimal HexaneTo remove inorganic salts and non-polar impurities without dissolving the product. Action: Use ice-cold water for washes. Avoid excessive use of organic solvents like ethyl acetate or DCM in which the product has some solubility.
Drying Vacuum Oven, < 50°CTo remove residual water without causing thermal degradation.

Part 3: Optimized Experimental Protocol

This protocol has been designed to mitigate the common issues described above.

Materials:

  • 2-amino-3-bromo-5-fluorobenzoic acid

  • Sodium Nitrite (NaNO₂), granular, ≥99%

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-bromo-5-fluorobenzoic acid (e.g., 10.0 g, 1.0 eq).

  • Dissolution: Add concentrated HCl (3.5 eq) and deionized water (50 mL). Stir the slurry and cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in deionized water (20 mL) and add this solution to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A clear solution of the diazonium salt should form.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The product will begin to precipitate as a pale solid.

  • Isolation: Cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of ice-cold deionized water (2 x 20 mL) and then cold hexane (1 x 20 mL).

  • Drying: Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

References

  • Zhang, J., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ACS Omega, 5(22), 13338–13345. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization of o‐alkyl aryl diazonium salts to synthesize 1H‐indazoles. Retrieved from [Link]

  • Chemtube3D. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. RSC Advances, 13(1), 1-8. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Science of Synthesis. (2010). 1H- and 2H-Indazoles. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Technical Support Center: Optimizing N-Arylation of 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-bromo-6-fluoro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. This compound is a key intermediate in the synthesis of various bioactive molecules, particularly as kinase inhibitors in drug discovery programs.[1] The successful N-arylation of this substrate is a critical step in elaborating its structure to achieve desired pharmacological properties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions. The insights provided are based on established principles of cross-coupling chemistry and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Formation

This is one of the most common challenges encountered in cross-coupling reactions. A systematic approach to diagnosing the root cause is essential for a successful outcome.

Question: My N-arylation reaction of this compound is showing very low conversion or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low to no product formation can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters.[2] Let's break down the potential causes and their solutions:

  • Catalyst System (Palladium or Copper):

    • Palladium-Catalyzed (Buchwald-Hartwig) Amination:

      • Inactive Catalyst: Ensure your palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand are of high purity and have been stored under an inert atmosphere. Many phosphine ligands are air-sensitive.

      • Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.[3] For an electron-rich indazole, a bulky, electron-rich ligand like XPhos or tBuXPhos is often a good starting point.[4]

    • Copper-Catalyzed (Ullmann) Condensation:

      • Copper Source: Cu(I) salts like CuI are generally more effective than Cu(II) salts.[5] Ensure your CuI is free of colored impurities, which can indicate oxidation.

      • Ligand Effects: While some Ullmann reactions can proceed without a ligand, the N-arylation of indazoles often benefits from the use of a chelating ligand like a diamine or 1,10-phenanthroline.[6][7][8]

  • Base Selection and Strength:

    • The base plays a critical role in deprotonating the indazole NH and facilitating the catalytic cycle.[9][10]

    • For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically used.[11]

    • For Ullmann reactions, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often sufficient.[5]

    • The solubility of the base in the reaction solvent is also important.[12][13]

  • Solvent and Temperature:

    • Solvent Polarity: Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used to ensure the solubility of the reactants and the base.[5][7][14]

    • Temperature: These reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[7][15] If you are not seeing any product formation, a stepwise increase in temperature may be necessary.

  • Atmosphere and Reagent Purity:

    • Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[2]

    • Water Content: Anhydrous conditions are generally preferred. Ensure your solvent and reagents are dry.

low_yield_workflow start Low or No Product Formation catalyst Verify Catalyst and Ligand Integrity (Purity, Storage, Activity) start->catalyst base Evaluate Base Choice and Strength (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) catalyst->base If catalyst is active conditions Assess Reaction Conditions (Solvent, Temperature, Time) base->conditions If base is appropriate atmosphere Ensure Strict Inert Atmosphere (Degas Solvent, N₂/Ar Blanket) conditions->atmosphere If conditions are standard characterize Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) atmosphere->characterize If atmosphere is inert optimize Systematically Optimize Parameters (Screen Ligands, Bases, Solvents) characterize->optimize If starting material remains

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your LC-MS or NMR can be frustrating. Identifying these side products is the first step to mitigating their formation.

Question: I am observing significant side product formation in my N-arylation reaction. What are the common side products and how can I suppress them?

Answer: Side product formation is often a result of competing reaction pathways or the degradation of starting materials or products. Common side products in the N-arylation of indazoles include:

  • Homo-coupling of the Aryl Halide (Biaryl Formation): This is more common in palladium-catalyzed reactions and can be minimized by using a lower catalyst loading and ensuring a clean reaction setup.

  • Protodebromination of the Aryl Halide: This results in the formation of the corresponding arene without the bromine atom. It can be caused by trace amounts of water or other protic sources.

  • N1 vs. N2 Regioisomers: Indazoles can be arylated at either the N1 or N2 position.[13][14] The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.[12][13][16]

    • To favor N1 arylation: Generally, bulkier substituents on the indazole or the aryl halide will favor N1 substitution. The choice of solvent and base can also influence the N1/N2 ratio.[12][13]

    • To favor N2 arylation: Less sterically hindered conditions may favor N2 arylation. Specific ligand and catalyst systems have been developed for N2-selective arylations of other heterocycles, and similar principles may apply here.[17]

  • Hydrolysis of the Product: If the workup conditions are too harsh (e.g., strongly acidic or basic), the desired product may degrade.

Side ProductPotential CauseRecommended Action
Biaryl Formation High catalyst loading, high temperatureDecrease catalyst loading, lower reaction temperature
Protodebromination Presence of water or protic impuritiesUse anhydrous solvents and reagents, ensure a dry inert atmosphere
N2-arylated Isomer Non-optimized reaction conditionsScreen different solvents, bases, and ligands. Sterically bulky ligands often favor N1 arylation.
Product Degradation Harsh workup conditionsUse a milder workup procedure (e.g., neutral pH wash)

Frequently Asked Questions (FAQs)

Q1: Which is better for my reaction: a palladium or copper catalyst?

A1: The choice between palladium and copper depends on several factors, including the specific aryl halide you are using, the scale of your reaction, and cost considerations.

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, tolerates a wider range of functional groups, and often proceeds under milder conditions.[18][19] It is frequently the first choice for medicinal chemistry applications.

  • Copper (Ullmann): Can be more cost-effective, especially for large-scale syntheses.[5][20] Modern Ullmann-type reactions with appropriate ligands can be very efficient.[6][8][21]

Q2: How do I choose the right base for my reaction?

A2: Base selection is critical. For Buchwald-Hartwig reactions, NaOt-Bu is a common choice but can be problematic with base-sensitive functional groups.[18] K₃PO₄ and Cs₂CO₃ are often good alternatives. For Ullmann reactions, K₂CO₃ and Cs₂CO₃ are widely used.[5] The pKa of the indazole and the mechanism of the catalytic cycle should be considered.[9][10]

Q3: My reaction is very slow. Can I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it can also lead to the formation of side products and decomposition.[15] It is generally better to first optimize other parameters like the catalyst system, ligand, and base before significantly increasing the temperature. A kinetic study with monitoring by LC-MS can help determine the optimal temperature.

Q4: Do I need to protect the hydroxyl group at the 3-position of the indazole?

A4: The indazol-3-ol exists in tautomeric equilibrium with the corresponding indazolin-3-one. In many cases, protection of the hydroxyl group is not necessary. However, if you are observing O-arylation as a side product, protection with a suitable group (e.g., a silyl ether) may be required.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general starting point for the N-arylation of this compound using a palladium catalyst.

buchner_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Add Indazole, Aryl Halide, Pd Catalyst, and Ligand to a dry Schlenk flask b Add Base (e.g., K₃PO₄) a->b c Add Anhydrous Solvent (e.g., Dioxane) b->c d Degas the Mixture (3x Vacuum/Inert Gas Cycles) c->d e Heat to 80-110 °C with stirring d->e f Monitor by TLC/LC-MS (Typically 12-24 h) e->f g Cool to RT, Dilute with Ethyl Acetate, Filter through Celite f->g h Wash with Water and Brine g->h i Dry Organic Layer (Na₂SO₄), Filter, and Concentrate h->i j Purify by Column Chromatography i->j

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (e.g., aryl bromide) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, Pd₂(dba)₃, and XPhos.

  • Add the K₃PO₄ to the flask.

  • Add the anhydrous dioxane via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-bromo-6-fluoro-1H-indazol-3-ol.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is an alternative method using a more economical copper catalyst.

Materials:

  • This compound (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the aryl iodide, CuI, and K₂CO₃.

  • Add the anhydrous DMF and DMEDA via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through Celite®.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem., 69(17), 5578–5587. [Link]

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1435-1443. [Link]

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]

  • Krátky, M., & Jansa, P. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(15), 4467. [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. J. Org. Chem., 79(24), 12067-12077. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 10695-10703. [Link]

  • da Silva, J. L., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein J. Org. Chem., 14, 1886–1893. [Link]

  • Alam, M. S., & Keating, A. D. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(6), 1-20. [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12067-12077. [Link]

  • ResearchGate. (n.d.). Optimization of copper-catalyzed N-arylation. [a]. Retrieved from [Link]

  • van der Vlugt, J. I. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2041-2050. [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. J. Org. Chem., 69(17), 5578-5587. [Link]

  • GSK. (2025). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]

  • Védrine, C., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1335. [Link]

  • Keating, A. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-180. [Link]

  • Sci-Hub. (n.d.). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. Retrieved from [Link]

  • Rao, R. K., et al. (2009). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. Tetrahedron, 65(23), 4619-4624. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. a. Retrieved from [Link]

  • Alam, M. S., & Keating, A. D. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Arkivoc, 2021(6), 1-20. [Link]

  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(43), 5235-5249. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • ResearchGate. (2025). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Retrieved from [Link]

  • Hartwig, J. F. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 58-74. [Link]

  • Wolfe, J. P., & Ahman, J. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. J. Org. Chem., 73(1), 204-214. [Link]

  • Journal of the Chinese Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]

  • Daugulis, O., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angew. Chem. Int. Ed., 51(4), 1012-1015. [Link]

  • da Silva, J. L., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1886-1893. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromid. Retrieved from [https://supp.chemistry-europe.onlinelibrary.wiley.com/ Angewandte/2011/50/49/201107565_sm_miscellaneous_information.pdf]([Link] Angewandte/2011/50/49/201107565_sm_miscellaneous_information.pdf)

  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(15), 8948-8979. [Link]

  • Tanimoto, H., et al. (2007). One-pot Synthesis of Carbazoles by Palladium-Catalyzed N-arylation and Oxidative Coupling. Org. Lett., 9(24), 4837-4840. [Link]

  • Liu, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Bioorg. Med. Chem. Lett., 25(8), 1761-1765. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Buchwald, S. L., et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 72(21), 7990-7999. [Link]

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Indazole Synthesis Technical Support Center: A Guide to Navigating Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the indazole scaffold. The indazole nucleus is a cornerstone in modern drug discovery, but its synthesis is often plagued by side reactions and the formation of challenging-to-separate byproducts.

This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind common synthetic challenges. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing the specific issues you are likely to encounter in your laboratory work. Our aim is to equip you with the knowledge to not only solve problems as they arise but to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues encountered during indazole synthesis, from managing regioselectivity to mitigating the formation of persistent impurities.

Q1: My N-alkylation of an indazole is yielding a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity?

A1: The challenge of controlling N-1 versus N-2 alkylation is one of the most common hurdles in indazole chemistry. The outcome is a delicate balance of thermodynamics and kinetics, heavily influenced by your choice of base, solvent, and the nature of your electrophile.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for equilibration.[2]

Core Principles for Regiocontrol:

  • Thermodynamic Control (Favors N-1): Conditions that allow for equilibration, such as weaker bases and polar aprotic solvents like DMF, often favor the formation of the more stable N-1 isomer.[1][2]

  • Kinetic Control (Can Favor N-2): Conditions that do not allow for equilibration, such as strong, non-coordinating bases in non-polar solvents, may favor the kinetically preferred product, which can be the N-2 isomer depending on the substrate.

Troubleshooting Guide for N-Alkylation Regioselectivity:

Problem Potential Cause Recommended Solution
Undesired N-2 Isomer Predominates The reaction conditions are favoring the kinetic product.Switch to conditions that promote thermodynamic equilibrium. A common and effective system is using a weaker carbonate base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF.[1] This allows for potential equilibration to the more stable N-1 isomer.
Mixture of N-1 and N-2 Isomers The chosen base and solvent system does not provide sufficient selectivity.For high N-1 selectivity, particularly with electron-deficient indazoles, the use of a strong, non-nucleophilic base like Sodium Hydride (NaH) in a less polar, coordinating solvent like THF has proven highly effective.[1][3] The sodium cation is thought to coordinate with the N-2 nitrogen and an adjacent electron-rich group (e.g., a C3-ester), sterically hindering alkylation at N-2.[3][4]
Low Reactivity and Poor Conversion The base may be too weak, or the solvent may not be suitable for the chosen base.If using carbonate bases in a non-polar solvent like THF, solubility can be an issue, leading to poor conversion.[1] In such cases, switching to a more polar solvent like DMF or using a stronger, more soluble base is recommended.

Visualizing the Path to Regiocontrol:

G cluster_0 Decision Workflow for N-Alkylation Regioselectivity start Goal: Synthesize N-1 or N-2 Alkylated Indazole thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control start->thermo_vs_kinetic n1_path Target: N-1 Isomer (Thermodynamically Favored) thermo_vs_kinetic->n1_path  Thermodynamic Control n2_path Target: N-2 Isomer (Kinetically Favored) thermo_vs_kinetic->n2_path Kinetic Control   thermo_conditions Conditions: - Weaker bases (e.g., Cs₂CO₃, K₂CO₃) - Polar aprotic solvents (e.g., DMF) - Allows for equilibration n1_path->thermo_conditions kinetic_conditions Conditions: - Strong, non-coordinating bases (e.g., NaH) - Less polar, coordinating solvents (e.g., THF) - Substrate with C7-substituents n2_path->kinetic_conditions mitsunobu Alternative for N-2: Mitsunobu Conditions (DEAD, PPh₃, Alcohol) n2_path->mitsunobu

Caption: Decision workflow for achieving regioselective N-alkylation of indazoles.

Experimental Protocol for High N-1 Selectivity:

This protocol is particularly effective for indazoles with electron-withdrawing groups at the C3 position.[1][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (tetrahydrofuran) to create a solution or suspension.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-1 alkylated indazole.

Q2: During my indazole synthesis from an indole precursor via nitrosation, I'm observing a deeply colored, hard-to-remove impurity. What is this, and how can I prevent its formation?

A2: This is a classic case of dimer formation, a common side reaction in the nitrosation of indoles, especially those that are electron-rich.

The formation of these intensely colored byproducts occurs when a molecule of the nucleophilic starting indole attacks a reactive intermediate, such as an oxime, generated during the reaction.[5]

Troubleshooting Guide for Dimer Formation:

Problem Potential Cause Recommended Solution
Deep Red/Brown Coloration Dimer formation due to the reaction of the starting indole with a reactive intermediate.Implement a "reverse addition" strategy. Slowly add a solution of the indole to a pre-cooled, vigorously stirred solution of the nitrosating agent (e.g., sodium nitrite in acidic media). This keeps the concentration of the indole low at all times, minimizing the chance of it acting as a nucleophile.[5]
Low Yield of Desired Indazole The rate of dimerization is competing with or exceeding the rate of the desired cyclization.In addition to reverse addition, maintain a low reaction temperature (0 °C is often recommended) and consider using a more dilute reaction mixture. This further reduces the probability of intermolecular side reactions.[5]
Difficulty in Purification The dimer is of similar polarity to the product or is streaking on silica gel.If dimer formation cannot be completely avoided, purification can be challenging. Recrystallization from a suitable solvent system can be more effective than column chromatography for removing these types of impurities.[6]

Visualizing the Dimerization Problem and Solution:

G cluster_1 Mitigating Dimer Formation in Indole Nitrosation indole Indole reactive_intermediate Reactive Intermediate (e.g., Oxime) indole->reactive_intermediate nitrosating_agent Nitrosating Agent (e.g., NaNO₂, H⁺) nitrosating_agent->reactive_intermediate desired_path Desired Pathway: Intramolecular Cyclization reactive_intermediate->desired_path Favored side_reaction Side Reaction: Intermolecular Attack reactive_intermediate->side_reaction Minimized indazole Indazole Product desired_path->indazole dimer Colored Dimer Byproduct side_reaction->dimer solution Solution: - Reverse Addition - Low Temperature - Dilute Conditions side_reaction->solution

Caption: Conceptual workflow illustrating the competition between desired indazole formation and undesired dimerization, and the strategies to mitigate it.

Q3: My Jacobson indazole synthesis is producing a significant amount of tar-like material, resulting in a low yield and difficult purification. What's causing this and how can I improve the reaction?

A3: Tar formation in the Jacobson synthesis is often a result of poor control over the highly exothermic nitrosation and subsequent cyclization steps.

The Jacobson synthesis involves the formation of an N-nitroso intermediate from an N-acylated o-toluidine derivative, which then cyclizes to the indazole.[5] The reaction to form the N-nitroso species can be highly exothermic, and localized heating can lead to decomposition and polymerization, resulting in tar formation.[7]

Troubleshooting Guide for the Jacobson Synthesis:

Problem Potential Cause Recommended Solution
Tar Formation Poor temperature control during the addition of the nitrosating agent, leading to decomposition.Ensure efficient cooling and stirring throughout the addition of the nitrosating agent (e.g., nitrous gases or a solution of sodium nitrite). Maintain the reaction temperature within the recommended range (often 0-5 °C).[7] A slow, controlled addition is crucial.
Low Yield Incomplete formation of the N-nitroso intermediate or inefficient cyclization.Ensure that the nitrosating agent is fresh and added in the correct stoichiometry. For the cyclization step, which is also often exothermic, ensure that the temperature is carefully controlled according to the specific protocol.[7]
Incomplete Reaction The starting N-acylated o-toluidine is still present.Verify the quality of the nitrosating agent. If generating nitrous gases in situ, ensure the generating apparatus is functioning correctly and that the gases are efficiently delivered to the reaction mixture.[7]
Q4: I am attempting a Davis-Beirut reaction and observing incomplete cyclization. What are the key parameters to optimize?

A4: Incomplete cyclization in the Davis-Beirut reaction often points to issues with the base, solvent system, or the stability of the key o-nitrosobenzylidine imine intermediate.

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from N-substituted 2-nitrobenzylamines.[8] The reaction proceeds through a base-mediated process that is sensitive to the reaction conditions.

Troubleshooting Guide for the Davis-Beirut Reaction:

Problem Potential Cause Recommended Solution
Incomplete Cyclization The base may not be strong enough, or the solvent system is not optimal.The choice of base and solvent is critical. While aqueous KOH in an alcohol like methanol is common, the reaction can be sensitive to the amount of water present.[9] Ensure the base is fully dissolved and the reaction is heated appropriately to drive the cyclization to completion.
Formation of Side Products The o-nitrosobenzylidine imine intermediate may be unstable under the reaction conditions, leading to decomposition or other pathways.Acid-catalyzed variants of the Davis-Beirut reaction have been developed and can be effective, particularly for substrates that are sensitive to strong base.[10] These conditions can sometimes lead to cleaner reactions and higher yields.
Low Yields with N-aryl Substrates N-aryl substituted 2-nitrobenzylamines can be less reactive.For less reactive substrates, consider alternative methods for generating the key nitroso intermediate, such as photochemical approaches, which can sometimes provide access to challenging N-aryl targets.[8]

Purification Strategies for Common Byproducts

Byproduct Formation Context Recommended Purification Strategy
N-1/N-2 Isomers N-alkylation of indazolesWhile column chromatography is often the first choice, recrystallization from a mixed solvent system (e.g., ethanol/water, THF/water) can be highly effective for separating isomers, especially on a larger scale.[11]
Dimer Byproducts Nitrosation of indolesThese are often highly colored and can be less soluble than the desired product. Recrystallization is often the most effective method. If column chromatography is used, a careful selection of the eluent system is required to achieve good separation.
Indazole-3-carboxylic acid Over-oxidation during synthesis from indolesThis acidic byproduct can often be removed by an acid-base workup. Dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer.[12]
Indazole N-oxides Incomplete reduction or side reaction in certain synthesesIf the N-oxide is stable, it can sometimes be separated by column chromatography. Alternatively, the N-oxide can be chemically removed by deoxygenation, for example, by treatment with PCl₃ or Raney Nickel.[13]

References

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Organic Syntheses. (n.d.). Indazole.
  • BenchChem. (2025). Synthesis of Indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • BenchChem. (2025).
  • eScholarship. (n.d.). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2‑Substituted Indazolones with Mechanistic Insights.
  • Royal Society of Chemistry. (2024).
  • National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Royal Society of Chemistry. (2018).
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • ResearchGate. (n.d.). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights.
  • Royal Society of Chemistry. (2024).
  • Der Pharma Chemica. (n.d.).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sci-Hub. (n.d.). An improved synthesis of indazole‐3‐carboxylic acid.
  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (2025).
  • ResearchGate. (2024). (PDF)
  • National Institutes of Health. (n.d.). Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles.
  • University of California, Davis. (n.d.).
  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
  • National Institutes of Health. (2019).
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction.
  • PubMed. (2014). Davis-Beirut reaction: route to thiazolo-, thiazino-, and thiazepino-2H-indazoles.
  • MDPI. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach.

Sources

Improving solubility of 4-Bromo-6-fluoro-1H-indazol-3-ol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-6-fluoro-1H-indazol-3-ol

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and experimental protocols needed to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Compound & Initial Preparation

Question 1: I'm starting work with this compound. What are its key physicochemical properties, and why is it likely to be poorly soluble?

Answer: this compound is a heterocyclic organic compound with significant interest in medicinal chemistry, including as a potential inhibitor for targets like Leucine-Rich Repeat Kinase 2 (LRRK2) in neurodegenerative disease research.[1] Its structure inherently predicts low aqueous solubility, a common challenge for many small molecule drug candidates.[2][3][4]

The poor solubility arises from several structural features:

  • Hydrophobic Core: The fused indazole ring system is largely nonpolar.

  • Halogen Substituents: The bromine and fluorine atoms increase the molecule's lipophilicity (tendency to dissolve in fats/oils rather than water).

  • Crystal Lattice Energy: The planar structure can lead to strong packing in its solid, crystalline state, which requires significant energy to break apart for dissolution.

However, the molecule also possesses a hydroxyl (-OH) group at the 3-position. This group makes the compound a weak acid. At a pH above its acidity constant (pKa), this proton can be removed, creating a negatively charged phenolate-like ion. This ionized form is significantly more polar and thus more soluble in aqueous media. This property is the key to one of the primary solubilization strategies.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSource
CAS Number 887567-85-3[1]
Molecular Formula C₇H₄BrFN₂O[1]
Molecular Weight 231.02 g/mol [1]
Predicted Solubility Low in neutral aqueous solutions.Inferred from structure
Key Functional Groups Indazole ring, hydroxyl (-OH), bromo (-Br), fluoro (-F)[1]
Predicted Ionization Weakly acidic due to the hydroxyl group.Inferred from structure

Question 2: What is the standard procedure for preparing a high-concentration stock solution of a new research compound like this?

Answer: The industry-standard approach for initial solubilization of poorly soluble compounds is to create a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[8][9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[10] This stock can then be serially diluted into your assay buffer.

Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a 10 mM stock solution of this compound (MW: 231.02 g/mol ) in 100% anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need 2.31 mg of the compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 231.02 g/mol * 1000 mg/g = 2.31 mg/mL

  • Weighing: Carefully weigh out 2.31 mg of the compound powder and place it into your sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Troubleshooting Dissolution: If the compound does not fully dissolve after vortexing, you can employ gentle, controlled energy input:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[10] Check for dissolution.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[10] Caution: Do not overheat, as this can degrade some compounds.

  • Verification: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[10] Store at -20°C or -80°C in tightly sealed containers.

Part 2: Troubleshooting Solubility in Aqueous Assay Buffers

Question 3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

Answer: This is a very common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[10] The organic solvent is diluted, and the compound is suddenly exposed to an environment it cannot stay dissolved in.

The following workflow can help you systematically troubleshoot and solve this problem.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates Upon Dilution check_dilution Is the dilution performed stepwise? start->check_dilution stepwise Implement Stepwise Serial Dilution check_dilution->stepwise No check_solvent Is final DMSO% too low for solubility? check_dilution->check_solvent Yes stepwise->check_solvent cosolvent Introduce a Co-solvent (e.g., PEG400, Ethanol) check_solvent->cosolvent Yes check_ph Is the compound ionizable (weak acid/base)? check_solvent->check_ph No cosolvent->check_ph adjust_ph Adjust Buffer pH to Ionize Compound check_ph->adjust_ph Yes check_excipient Is the required concentration still too high? check_ph->check_excipient No adjust_ph->check_excipient cyclodextrin Use a Solubilizing Excipient (e.g., Cyclodextrin) check_excipient->cyclodextrin Yes end Solubility Achieved check_excipient->end No (Re-evaluate target conc.) cyclodextrin->end G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph HA (Protonated) Low Solubility high_ph A⁻ (Deprotonated Ion) High Solubility low_ph->high_ph + OH⁻ - H₂O high_ph->low_ph + H⁺

Caption: Ionization and solubility of a weak acid (HA).

Experimental Protocol 3: Determining a pH-Solubility Profile

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • A series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • 10 mM DMSO stock of the compound.

  • Spectrophotometer or HPLC for quantification.

Procedure:

  • Add a fixed amount of the compound's DMSO stock to each buffer to a final concentration that is above its expected solubility (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the samples with shaking at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis absorbance at the λmax or HPLC).

  • Plot the measured solubility (concentration in the supernatant) against the buffer pH. This will show you the pH at which solubility is maximized.

Important: Ensure your biological assay is compatible with the pH required for solubilization.

Question 6: I've heard about cyclodextrins. Are they suitable for in vitro assays and how do they work?

Answer: Yes, cyclodextrins are an excellent and widely used tool for solubilizing hydrophobic compounds for both in vitro and in vivo applications. [11][12][13]Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The poorly soluble drug gets encapsulated within this cavity, forming a "drug-cyclodextrin inclusion complex." This complex as a whole is water-soluble, effectively increasing the apparent solubility of the drug. [][15] For biological assays, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity. [15] To use them, you would typically prepare your final assay buffer containing a certain concentration of the cyclodextrin (e.g., 1-10 mM HP-β-CD) before adding your compound stock. The complex forms spontaneously in solution.

Part 3: Essential Controls & Best Practices

Question 7: What is the maximum concentration of DMSO or other solvents I can use in my assay?

Answer: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. [10]It is critical to keep the final concentration of any solvent as low as possible and to determine the tolerance of your specific assay system.

Table 3: Generally Recommended Final Solvent Concentrations in Biological Assays

SolventTypical Limit (Cell-Based)Typical Limit (Biochemical)Key Consideration
DMSO < 0.5%< 2%Must be empirically tested for your specific cells/assay. [10][16]
Ethanol < 0.5%< 5%Can affect membrane integrity and enzyme kinetics.
PEG400 < 1%< 10%Generally well-tolerated but can increase viscosity.

The most important rule is to always include a vehicle control. This is a sample that contains the assay buffer plus the exact same final concentration of all solvents (DMSO, co-solvents, etc.) but without the test compound. This allows you to subtract any background effects of the solvent system itself. [10]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 915. [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Lexicon. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2315-2334. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 11(1), 24-30. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Lexicon. (n.d.). PH adjustment: Significance and symbolism. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Boetker, J. P., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2668-2679. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • YouTube. (2024). How Does pH Impact Ionic Compound Solubility?. [Link]

  • Restek. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Li, P., & Tabibi, S. E. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 90(6), 743-750. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-6-fluoro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this highly functionalized and pharmaceutically relevant scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

The indazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of 4-bromo, 6-fluoro, and 3-ol presents a unique set of challenges and opportunities for chemical diversification.[1][2][3] The interplay of the acidic N-H, the nucleophilic N1 and N2 positions, the reactive C4-Br bond, and the potential for C-H activation requires a nuanced approach to achieve desired regioselectivity. This guide will equip you with the knowledge to control and predict the outcomes of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of this compound, providing quick and actionable solutions.

FAQ 1: N-Alkylation

Question: I am attempting an N-alkylation of this compound and obtaining a mixture of N1 and N2 isomers. How can I selectively obtain the N1 or N2 product?

Answer: Achieving regioselective N-alkylation of indazoles is a common challenge due to the similar nucleophilicity of the N1 and N2 positions.[1][2] The regiochemical outcome is influenced by a combination of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, the choice of base, and the solvent system.[1][2]

  • For N1-selectivity (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable.[1][2] To favor the N1 isomer, conditions that allow for equilibration are often employed.

    • Base and Solvent: A common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[1][2] This combination has been shown to provide high N1 selectivity for a range of substituted indazoles.

    • Alkylating Agent: Primary alkyl halides are generally preferred for N1-selective alkylations.

    • Temperature: Running the reaction at a slightly elevated temperature can facilitate the isomerization of any initially formed N2-alkylated product to the more stable N1 isomer.[1][2]

  • For N2-selectivity (Kinetic Control): The N2 position is often considered the site of kinetic attack.

    • Base and Solvent: The use of a bulkier base or a polar aprotic solvent like dimethylformamide (DMF) can sometimes favor N2-alkylation.[1][2] Some studies have shown that specific combinations, such as employing cesium carbonate (Cs₂CO₃) in DMF, can promote O-functionalization in similar heterocyclic systems, which highlights the nuanced role of the base-solvent combination.[4] While not directly N-alkylation, it underscores the potential for regiocontrol through careful selection of reagents.

    • Protecting Groups: A reliable method to achieve N2-functionalization is to first protect the N1 position. However, for direct N2-alkylation, steric hindrance at the C7 position can direct alkylation to the N2 position.[1][5] In the case of this compound, the C7 position is unsubstituted, so this effect is minimal.

    • Quantum mechanical studies have suggested that for certain indazoles, the transition state energy for N2 alkylation can be lower, leading to selective N2 product formation.[6] This can be influenced by non-covalent interactions between the indazole substituent and the alkylating agent.[6]

FAQ 2: Palladium-Catalyzed Cross-Coupling at C4

Question: My Suzuki-Miyaura coupling at the C4-bromo position is sluggish and gives low yields. What can I do to improve the reaction efficiency?

Answer: The C4-bromo position on the indazole ring is amenable to palladium-catalyzed cross-coupling reactions, but optimization is often necessary. The electron-rich nature of the indazole ring and potential catalyst inhibition by the nitrogen atoms can affect reaction rates.

  • Ligand Choice: The selection of the phosphine ligand is critical. Bidentate ligands with a large natural bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are often effective in promoting the reductive elimination step and stabilizing the palladium catalyst, leading to higher yields in cross-coupling reactions involving aryl bromides.[7][8][9][10]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active Pd(0) species in situ. Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.

  • Base and Solvent: A suitable base is crucial for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[11] The choice of solvent is also important; ethereal solvents like 1,4-dioxane or toluene are often effective.[11]

  • Reaction Temperature: Increasing the reaction temperature can often improve the rate of reaction, but care must be taken to avoid decomposition of the starting material or product.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent the oxidation and deactivation of the palladium catalyst.

FAQ 3: C-H Functionalization

Question: I am interested in performing a direct C-H functionalization on the benzene ring of my indazole. Which position is most likely to react, and what conditions should I explore?

Answer: Direct C-H functionalization is a powerful tool for late-stage diversification.[12] The regioselectivity is governed by the inherent electronic properties of the indazole ring and the directing ability of existing substituents.

  • Inherent Reactivity: For many indazole systems, the C3 position is the most electronically activated and prone to electrophilic attack or radical functionalization.[13] However, your molecule already possesses a hydroxyl group at C3.

  • Directed ortho-Metalation (DoM): A highly effective strategy for regioselective C-H functionalization is Directed ortho-Metalation (DoM).[14][15][16] This involves deprotonation of an ortho C-H bond by a strong base (e.g., n-butyllithium), directed by a coordinating group.

    • Directing Group: In your molecule, the N1-H, once deprotonated, or a protecting group at N1 can act as a directing group. An N1-protecting group can direct metalation to the C7 position.[17][18]

    • Protecting Group Strategy: To achieve selective C7 functionalization, you would first need to protect the N1 position. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[19] After protection, treatment with a strong lithium base like LDA or n-BuLi at low temperature, followed by quenching with an electrophile, can introduce a functional group at the C7 position.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common experimental failures.

Guide 1: Poor Regioselectivity in N-Alkylation

Problem: Your N-alkylation of this compound consistently yields an inseparable mixture of N1 and N2 isomers.

Troubleshooting Workflow:

G start Start: Poor N-Alkylation Regioselectivity check_conditions Analyze Current Conditions: Base, Solvent, Temperature start->check_conditions n1_desired Goal: N1-Alkylation check_conditions->n1_desired Is N1 the target? n2_desired Goal: N2-Alkylation check_conditions->n2_desired Is N2 the target? na_thf Switch to NaH in THF (favors thermodynamic product) n1_desired->na_thf cs2co3_dmf Try Cs2CO3 in DMF (alters kinetic environment) n2_desired->cs2co3_dmf increase_temp Increase reaction temperature (promotes equilibration to N1) na_thf->increase_temp check_alkylating_agent Use primary alkyl halide increase_temp->check_alkylating_agent n1_success Success: N1-selectivity achieved check_alkylating_agent->n1_success protect_n1 Protect N1 position (e.g., Boc) , then alkylate N2 cs2co3_dmf->protect_n1 Still a mixture? n2_success Success: N2-selectivity achieved protect_n1->n2_success

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Causality and Actionable Steps:

  • Analyze Current Conditions: Carefully review your current reaction setup. The choice of base and solvent is the most common reason for poor regioselectivity.

  • Targeting the N1 Isomer (Thermodynamic Product):

    • Rationale: The N1-alkylated indazole is generally the more stable isomer.[1][2] Conditions that allow the reaction to reach thermodynamic equilibrium will favor this product.

    • Action:

      • Switch to NaH in THF: If you are using a different base/solvent combination, switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][2] NaH is a strong, non-nucleophilic base that effectively deprotonates the indazole. THF is a less polar solvent that can favor N1-alkylation.

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the energy needed to overcome the activation barrier for the isomerization of the N2-adduct to the more stable N1-adduct.[1][2]

  • Targeting the N2 Isomer (Kinetic Product):

    • Rationale: The N2 position can be the site of initial, kinetically favored attack. To trap this isomer, you need to prevent equilibration to the N1 product.

    • Action:

      • Employ a Polar Aprotic Solvent: Try using a solvent like DMF with a base such as Cs₂CO₃. This combination can alter the reactivity of the indazolide anion and potentially favor N2 attack.[4]

      • Use a Protecting Group Strategy: This is the most reliable method for obtaining the pure N2 isomer. First, protect the N1 position with a suitable protecting group like Boc or SEM (2-(trimethylsilyl)ethoxymethyl).[19][20][21] Then, perform the alkylation at the N2 position. Finally, deprotect the N1 position to yield the desired N2-alkylated product.

Guide 2: Failed Suzuki-Miyaura Coupling at C4

Problem: Your Suzuki-Miyaura reaction at the C4-bromo position fails to proceed, or results in significant decomposition of the starting material.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action Rationale
No reaction Inactive catalyst1. Ensure rigorous degassing of the reaction mixture. 2. Use a fresh bottle of palladium precatalyst. 3. Switch to a more robust ligand like Xantphos.[7][8][9]Oxygen can irreversibly oxidize the active Pd(0) catalyst. Ligands like Xantphos can protect the metal center and promote the catalytic cycle.
Poor quality boronic acid1. Check the purity of the boronic acid by NMR. 2. Use freshly purchased or recrystallized boronic acid.Boronic acids can dehydrate to form boroxines, which are often less reactive in cross-coupling reactions.
Low yield Inefficient transmetalation or reductive elimination1. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Increase the reaction temperature in increments of 10 °C. 3. Consider a different solvent system (e.g., dioxane/water).The choice of base is critical for the transmetalation step. Higher temperatures can accelerate both transmetalation and reductive elimination.
Decomposition Reaction temperature too high1. Lower the reaction temperature. 2. Use a more active catalyst system that allows for lower reaction temperatures.Indazoles can be thermally sensitive, especially in the presence of a base.
Side reactions1. Ensure the absence of water if using anhydrous conditions. 2. Analyze the crude reaction mixture by LC-MS to identify byproducts.Unwanted side reactions like hydrodehalogenation can compete with the desired cross-coupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation:

    • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and Xantphos (5 mol%).

  • Reaction Setup:

    • Seal the vial with a septum and purge with argon for 10-15 minutes.

    • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography.

III. References

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. ARKIVOC. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. Available at:

  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Center for Biotechnology Information. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]

  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link]

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. University of Waterloo. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • The first direct metalation of indazoles. Chemical Communications Blog. Available at: [Link]

  • Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Available at: [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. National Center for Biotechnology Information. Available at: [Link]

Sources

Preventing decomposition of 4-Bromo-6-fluoro-1H-indazol-3-ol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is your dedicated resource for navigating the synthetic challenges associated with 4-Bromo-6-fluoro-1H-indazol-3-ol . As a critical building block in medicinal chemistry and drug discovery, its unique electronic and structural features present both opportunities and stability challenges.[1] This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you prevent decomposition and optimize your reaction outcomes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered when working with this compound, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction is turning dark, and LC-MS analysis shows multiple unknown peaks. What is the likely cause of decomposition?

A: Decomposition of this compound is most often traced to two core chemical properties: its tautomeric nature and the susceptibility of the indazole ring to cleavage under specific conditions.

  • Tautomerism: The molecule exists in equilibrium between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one (indazolone) form. This equilibrium can be influenced by solvent, pH, and temperature, with each tautomer possessing a distinct reactivity profile. The indazolone form, for instance, can be more susceptible to oxidation or unwanted condensation reactions.

  • Ring Instability: The indazole scaffold, particularly when N-substituted or under strongly basic conditions, can be prone to ring-opening.[2] For this molecule, harsh conditions (e.g., strong non-nucleophilic bases, high temperatures) can trigger an irreversible rearrangement, leading to the formation of benzonitrile derivatives, which are often observed as decomposition byproducts.

Elevated temperatures (often >110-120 °C) can also promote side reactions and degradation, independent of the base used.[3] Always start by optimizing temperature, as it is a critical variable.[4]

Tautomerism Indazolol This compound Indazolone 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one Indazolol->Indazolone Equilibrium

Caption: Tautomeric equilibrium of the indazolol core.

Q2: I am attempting an N-alkylation and observing a low yield of my desired product along with a significant byproduct containing a nitrile group. What is happening and how can I fix it?

A: This is a classic sign of base-induced ring-opening. While a base is necessary to deprotonate the indazole N-H for alkylation, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also deprotonate the C3-hydroxyl group. This can initiate a cascade that cleaves the pyrazole ring, ultimately forming an ortho-amino-cyanophenyl species.

Unprotected indazoles are generally more resilient to this ring-opening than their N-protected counterparts.[2] However, the presence of the C3-hydroxyl group complicates this. The key is to select conditions that favor N-deprotonation over other pathways.

Troubleshooting Protocol for N-Alkylation:

  • Base Selection is Critical: Avoid strong, non-coordinating bases like NaH in this context, especially at elevated temperatures. Instead, opt for milder inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices as they are generally not strong enough to initiate ring cleavage but are effective for N-alkylation.[5][6]

  • Solvent Matters: Polar aprotic solvents like DMF or THF are standard.[7][8] THF is often preferred with stronger bases like NaH for achieving high N1-selectivity in many indazoles, but for this sensitive substrate, DMF with K₂CO₃ or Cs₂CO₃ at moderate temperatures is a more robust starting point.[9][10]

  • Temperature Control: Start reactions at room temperature or slightly elevated (e.g., 50-60 °C). Avoid high temperatures (>100 °C) which can accelerate decomposition. Monitor the reaction closely by TLC or LC-MS.

ParameterRecommended ConditionRationale & Causality
Base Cs₂CO₃ or K₂CO₃Sufficiently basic to deprotonate N1-H for alkylation but minimizes risk of ring-opening compared to stronger bases like NaH or LDA.[5][7]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate the Sₙ2 reaction. DMF can sometimes lead to N2-alkylation, so solvent screening is advised.[6][11]
Temperature 25 °C to 60 °CBalances reaction rate with substrate stability. Higher temperatures drastically increase the risk of decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions, especially if the reaction mixture is heated over time.
Q3: My Suzuki coupling reaction on the C4-Bromo position is sluggish and gives poor yields. Am I losing my starting material to decomposition?

A: Yes, this is highly probable. Standard Suzuki-Miyaura conditions can be harsh and lead to the degradation of sensitive heterocyclic substrates. The combination of a strong base, high temperature, and a palladium catalyst can create an environment where the indazolol is unstable.

Key areas for optimization to prevent decomposition:

  • Protect the Indazole: The most robust solution is to protect the indazole nitrogen before attempting the cross-coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can direct lithiation and is stable to a wide range of conditions, yet easily removable.[12][13] A simpler Boc protecting group can also enhance stability.[14]

  • Catalyst and Ligand System: For sensitive substrates, modern catalyst systems are essential. Use a high-activity, low-loading pre-catalyst like Pd₂(dba)₃ with a sterically hindered phosphine ligand (e.g., XPhos, SPhos). These systems often operate efficiently at lower temperatures.[15]

  • Base and Solvent System: Use a milder base such as K₃PO₄ or K₂CO₃ instead of stronger options.[15][16] A solvent system of 1,4-dioxane with a small amount of water is often effective and can be performed at temperatures between 80-100 °C, which is generally tolerable for the protected substrate.[16]

TroubleshootingWorkflow Start Reaction Failure (Low Yield, Byproducts) CheckTLC Analyze by TLC/LC-MS. See new polar spots? Start->CheckTLC CheckMS Analyze byproduct by MS. See unexpected nitrile (M-25)? CheckTLC->CheckMS Yes Protect Consider N-Protection (SEM, Boc) CheckTLC->Protect No, starting material consumed without clear product Decomposition Decomposition Confirmed: Base-Induced Ring Opening CheckMS->Decomposition Yes OptimizeBase Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) Decomposition->OptimizeBase OptimizeTemp Lower Reaction Temperature (< 80 °C) Decomposition->OptimizeTemp Decomposition->Protect End Optimized Reaction OptimizeBase->End OptimizeTemp->End Protect->End

Caption: Troubleshooting workflow for decomposition events.

Validated Experimental Protocols
Protocol 1: N1-Alkylation with Minimized Decomposition Risk

This protocol employs mild conditions to selectively alkylate the N1 position while preserving the integrity of the indazolol core.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous DMF (0.1 M solution).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the product.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling via an N-Protected Intermediate

This procedure utilizes an N-Boc protecting group to stabilize the indazole ring during the cross-coupling reaction.

Part A: Boc Protection

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv), triethylamine (TEA, 2.0 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[14]

  • Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected intermediate.

Part B: Suzuki Coupling

  • To a degassed solution of the N-Boc protected indazolol (1.0 equiv) and the desired boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add potassium phosphate (K₃PO₄, 2.5 equiv).

  • Add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir until the reaction is complete (monitor by LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • The Boc group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if required.[14]

References
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2006). ACS Publications. Retrieved from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026).
  • Effect of base, solvent, and temperature. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. (2025). ResearchGate. Retrieved from [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. (2023). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved from [Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH. Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein-Institut. Retrieved from [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). PubMed. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Suzuki Reactions with Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of catalyst loading for Suzuki-Miyaura cross-coupling reactions involving bromo-indazoles. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading in Suzuki reactions with bromo-indazoles.

Q1: Why is minimizing catalyst loading a critical goal in Suzuki reactions for pharmaceutical development?

A1: Minimizing the palladium catalyst loading is crucial for several reasons in a drug development context. Firstly, palladium is a precious and costly metal, and reducing its usage directly translates to lower manufacturing costs, especially at scale. Secondly, stringent regulations from bodies like the FDA and EMA limit the amount of residual palladium in the final active pharmaceutical ingredient (API) due to its potential toxicity. Lower initial catalyst loading simplifies the downstream purification process required to meet these regulatory limits.

Q2: What are the primary challenges associated with using bromo-indazoles as substrates in Suzuki couplings?

A2: Bromo-indazoles present unique challenges compared to simpler aryl bromides. The indazole ring system contains nitrogen atoms that can act as ligands and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This can necessitate higher catalyst loadings or the use of specialized ligands to maintain catalytic activity. Additionally, the electronic properties of the indazole ring can influence the reactivity of the C-Br bond, sometimes making oxidative addition, a key step in the catalytic cycle, more difficult.[2][3]

Q3: What is a typical starting catalyst loading (mol%) for a Suzuki reaction with a bromo-indazole?

A3: For initial screening with a new bromo-indazole substrate, a catalyst loading in the range of 1-5 mol% of the palladium precursor is a common starting point.[1] However, with modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands, it is often possible to achieve good results with loadings as low as 0.05 to 1 mol%.[4] The optimal loading will ultimately depend on the specific substrates, ligand, base, and solvent used.

Q4: How do I know if my catalyst is being deactivated during the reaction?

A4: Catalyst deactivation can be suspected if the reaction stalls before the limiting reagent is fully consumed. This can be monitored by techniques like TLC, LC-MS, or GC-MS.[5][6][7] A common visual cue for the deactivation of homogeneous palladium catalysts is the formation of palladium black, a precipitate of elemental palladium, which indicates that the active catalytic species has decomposed.[8] If you observe this, it's a strong indication that your catalyst system is not robust enough under the current reaction conditions.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides a structured approach to troubleshooting common problems encountered when aiming for low catalyst loadings in Suzuki reactions with bromo-indazoles.

Problem 1: Low or No Conversion to the Desired Product

Q: I've set up my Suzuki reaction with a low catalyst loading (e.g., < 1 mol%), but I'm seeing very little or no formation of my desired biaryl product. What should I investigate first?

A: A low or stalled conversion at low catalyst loading points to an inefficient catalytic cycle. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst System:

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not effective enough for challenging substrates like bromo-indazoles, especially at low loadings.[9] Consider switching to more electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[4][10] These ligands promote the formation of the active monoligated palladium species and enhance both oxidative addition and reductive elimination steps.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer higher activity and stability.[1]

2. Scrutinize the Reaction Conditions:

  • Base Selection: The choice of base is critical. Weaker bases like Na₂CO₃ might be insufficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive aryl halides.[1][4] Ensure your base is finely powdered and dry.

  • Solvent Purity and Degassing: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[11] Ensure your solvent is anhydrous and thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[12][13] Common solvent systems include toluene, 1,4-dioxane, or THF, often with a small amount of water to aid in the dissolution of the base.[2][3]

  • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can sometimes overcome the activation barrier.[14] However, be aware that higher temperatures can also increase the rate of side reactions and catalyst decomposition.[11]

3. Check Reagent Quality:

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive boroxines upon standing.[1][8] It's advisable to use fresh, high-purity boronic acid. If protodeboronation is suspected, switching to the corresponding pinacol ester or trifluoroborate salt may improve results.[1]

  • Purity of the Bromo-indazole: Impurities in your starting material can sometimes interfere with the catalysis.[15] Ensure your bromo-indazole is pure and free of any residual reagents from its synthesis.

Problem 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I'm getting a significant amount of homocoupled boronic acid and/or protodeboronation of my starting material. How can I suppress these side reactions?

A: The formation of these byproducts points to specific issues within your reaction setup and conditions.

1. Minimizing Homocoupling (Biaryl from Boronic Acid):

  • Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen.[1][11] Rigorous exclusion of air is paramount. Re-evaluate your degassing procedure for the solvent and ensure a positive pressure of inert gas is maintained throughout the reaction.[12][16][17]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

2. Preventing Protodeboronation:

  • Choice of Base and Water Content: This side reaction is often promoted by excess water and certain bases.[1] While some water is often necessary, using an excessive amount can be detrimental. If using an aqueous base, ensure the amount is carefully controlled. Using an anhydrous base like K₃PO₄ with a minimal amount of water or in a non-aqueous solvent system can help.

  • Use of Boronic Esters or Trifluoroborates: As mentioned previously, boronic esters (e.g., pinacol esters) and organotrifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids and can be excellent alternatives.[1]

Problem 3: Catalyst Turns Black (Palladium Precipitation)

Q: Shortly after starting the reaction, the solution turns black, and the reaction stops. What is causing my catalyst to crash out, and how can I prevent it?

A: The formation of palladium black is a clear sign of catalyst decomposition.[8] The active Pd(0) species is aggregating and precipitating out of solution, rendering it inactive.

1. Insufficient Ligand or Inappropriate Ligand-to-Palladium Ratio:

  • Ligand's Role: The ligand's primary role is to stabilize the soluble, monomeric Pd(0) species. If the ligand is not bulky or electron-donating enough, or if it degrades under the reaction conditions, the palladium will aggregate.[18]

  • L:Pd Ratio: For catalyst systems generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), the ligand-to-palladium ratio is crucial. A 1:1 or 2:1 ratio is often used, but a slight excess of the ligand can sometimes help to prevent palladium black formation. However, an excessive amount of ligand can also inhibit the reaction by leading to the formation of inactive, bis-ligated palladium species.

2. High Temperature:

  • Excessive heat can accelerate the decomposition of the catalyst. Try running the reaction at a lower temperature to see if the catalyst remains in solution and active for a longer period.

3. Incompatible Substrates or Impurities:

  • Certain functional groups on your substrates or impurities in your reagents could be poisoning the catalyst.[19] While less common, this is a possibility to consider if other troubleshooting steps fail.

III. Experimental Protocol: Optimizing Catalyst Loading for a Bromo-Indazole

This section provides a detailed, step-by-step methodology for systematically optimizing the catalyst loading for the Suzuki coupling of a generic bromo-indazole with an arylboronic acid.

Materials and Reagents:
  • Bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)

  • Oven-dried glassware

  • Inert atmosphere setup (Schlenk line or glovebox)[12][13]

Step-by-Step Procedure:
  • Glassware and Atmosphere Preparation:

    • Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).[12]

    • Assemble the reaction apparatus and subject it to at least three cycles of evacuating under vacuum and backfilling with inert gas to ensure a completely oxygen-free environment.[16]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the bromo-indazole, arylboronic acid, and base to the Schlenk flask.

    • In a separate vial, weigh the palladium precursor and the ligand and add them to the reaction flask.

    • Note: It is crucial to handle all reagents, especially the catalyst and ligand, under an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture to the flask via a syringe.

    • Ensure the reaction mixture is stirred to create a homogeneous suspension.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[5]

Table for Optimization Experiments:

The following table provides a template for a systematic optimization study. It is recommended to run a set of parallel reactions to efficiently screen different parameters.

Entry Pd Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Conversion (%)
1Pd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012
2Pd(OAc)₂ (0.5)SPhos (1.0)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012
3Pd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012
4Pd(OAc)₂ (0.1)SPhos (0.2)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)11012
5Pd₂(dba)₃ (0.05)XPhos (0.2)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012

IV. Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be a potential bottleneck.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (Bromo-indazole) PdII R-Pd(II)-X (Complex) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal Boronic Acid/Ester + Base PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Catalyst Loading

This flowchart provides a logical sequence of steps to follow when troubleshooting a Suzuki reaction that is failing at low catalyst loadings.

Troubleshooting_Workflow Start Low Conversion at Low Catalyst Loading Check_Catalyst Is the Catalyst System Optimal? (Bulky, e⁻-rich ligand) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Ideal? (Strong base, degassed solvent) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Switch to a more active ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents High Purity? (Fresh boronic acid) Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen stronger bases (K₃PO₄) and ensure rigorous degassing Check_Conditions->Optimize_Conditions No Optimize_Reagents Use fresh boronic acid or switch to a pinacol ester Check_Reagents->Optimize_Reagents No Success Successful Reaction Check_Reagents->Success Yes Optimize_Catalyst->Start Optimize_Conditions->Start Optimize_Reagents->Start

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

V. References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13770–13771. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6135-6145. [Link]

  • Li, G., et al. (2018). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. ResearchGate. [Link]

  • Pestryakov, P., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Malig, T. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Maccioni, E., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1578-1587. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-13. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • FULIR. (2019). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26034-26046. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6613. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. [Link]

  • Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1223-1230. [Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6613. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. [Link]

Sources

Technical Support Center: Strategies for Activating the C4-Bromine in 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-6-fluoro-1H-indazol-3-ol. As Senior Application Scientists, we understand that while this molecule is a valuable building block in medicinal chemistry and materials science, the bromine at the C4 position presents unique reactivity challenges.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and the chemical reasoning behind our recommendations to help you overcome these hurdles in your cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is the bromine at the C4 position of this compound so unreactive in standard cross-coupling reactions?

A1: The diminished reactivity of the C4-bromine is not due to a single factor, but rather a combination of potent electronic and structural effects within the molecule.

  • Dominant Electronic Effects: The primary cause is the powerful electron-donating nature of the hydroxyl group (-OH) at the C3 position. Through resonance (a +M effect), this group significantly increases the electron density of the entire indazole ring system, particularly at the ortho (C4) and para (C7) positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, typically initiate with an oxidative addition step. This step is favored for aryl halides that are electron-poor. The high electron density at C4 makes the C-Br bond less electrophilic, thus increasing the activation energy for oxidative addition and slowing down or completely stalling the catalytic cycle.[3][4]

  • Potential for Catalyst Inhibition: The indazole core possesses multiple sites (N1-H, N2, O3-H) that can coordinate to the palladium catalyst. The acidic protons of the N1-H and O3-H groups can react with the bases used in these reactions, potentially forming anionic species that can chelate the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive.

  • Steric Hindrance: The adjacent C3-hydroxyl group can create steric congestion around the C4-bromine, physically impeding the approach of the bulky palladium-ligand complex required for oxidative addition.

Caption: Figure 1. Factors Contributing to Poor C4-Br Reactivity.

Part 2: Troubleshooting and Optimization Workflow

When encountering poor reactivity with this substrate, a systematic approach to optimizing reaction conditions is critical. The following workflow and FAQs provide a structured path for troubleshooting.

Troubleshooting_Workflow start Start: Low or No C4 Coupling Product q1 Is >50% Starting Material Recovered? start->q1 q2 Is Hydrodehalogenation (Br -> H) Observed? q1->q2 No cat_ligand ACTION: Enhance Oxidative Addition 1. Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). 2. Use a modern pre-catalyst (e.g., G3/G4). 3. Increase catalyst loading (2-5 mol%). q1->cat_ligand Yes base_solvent ACTION: Suppress Pd-H Formation 1. Switch to a weaker, non-nucleophilic base (K3PO4, Cs2CO3). 2. Use an aprotic, non-polar solvent (Toluene, Dioxane). 3. Lower reaction temperature. q2->base_solvent Yes protection ACTION: Prevent Side Reactions & Catalyst Inhibition 1. Protect N1 with SEM, Boc, or Trityl group. 2. Protect O3 with MOM, SEM, or TBS. 3. Re-evaluate catalyst/base compatibility with the protected substrate. q2->protection No/ Decomposition cat_ligand->base_solvent If still poor base_solvent->protection If still poor

Sources

Analytical methods for detecting impurities in 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Bromo-6-fluoro-1H-indazol-3-ol. This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. Here, we address common challenges and frequently asked questions regarding impurity detection and quantification for this key synthetic intermediate. Our focus is on providing practical, field-tested advice to ensure the accuracy and reliability of your analytical data.

Understanding the Analyte: Physicochemical Properties

A solid understanding of the analyte's properties is fundamental to developing a robust analytical method. This compound is a heterocyclic compound with the following key characteristics:

PropertyValue/InformationSignificance for Analysis
Molecular Formula C₇H₄BrFN₂OProvides the exact mass for mass spectrometry.
Molecular Weight 231.02 g/mol Essential for preparing standard solutions of known concentration.
Structure Indazole core with bromo, fluoro, and hydroxyl substituentsThe aromatic nature suggests strong UV absorbance. The polar hydroxyl group and halogen substituents influence chromatographic retention.
Predicted LogP ~2.5-3.5Indicates moderate lipophilicity, making it well-suited for reversed-phase HPLC.
pKa Acidic proton on the indazole nitrogen and hydroxyl groupThe ionization state is pH-dependent, which will significantly impact retention time and peak shape in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities can arise from various stages of the manufacturing process.[1] A thorough understanding of the synthetic route is the best guide to potential impurities.[1] For this compound, common impurities fall into these categories:

  • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors. For instance, if the synthesis involves the cyclization of a substituted 2-fluorobenzaldehyde derivative, this starting material might be present.[2]

  • Byproducts:

    • Regioisomers: During the formation of the indazole ring, isomeric structures can be formed.[1]

    • Over-brominated species: The bromination step might lead to the introduction of a second bromine atom onto the aromatic ring, resulting in a dibromo-fluoro-1H-indazol-3-ol impurity.[1]

  • Reagents and Solvents: Residual solvents from purification steps are common. Reagents used in the synthesis, such as brominating agents (e.g., N-bromosuccinimide), could also be present in trace amounts.[1][3]

  • Degradation Products: The compound may degrade under stress conditions like heat, light, humidity, or in acidic/basic environments.[1] Forced degradation studies are essential to identify these potential degradants.[4][5][6]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity analysis and impurity quantification.[7][8] Its high resolving power allows for the separation of the main compound from closely related impurities. A reversed-phase method using a C18 column is a good starting point due to the moderate lipophilicity of the analyte.[9]

Q3: I have an unknown peak in my HPLC chromatogram. How can I identify it?

A3: A systematic approach is crucial for identifying unknown peaks:[1]

  • Review the Synthesis: Hypothesize potential structures based on the synthetic pathway.[1]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can even give you the elemental composition.[1] The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.[10]

  • Forced Degradation Studies: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to see if the impurity peak increases in size.[4] This can help determine if it's a degradation product.

  • Spiking Studies: If you suspect the impurity is a known starting material or intermediate, obtain a reference standard for that compound. Injecting a sample spiked with the standard should show an increase in the area of the corresponding peak.[1]

  • Isolation and NMR Spectroscopy: For significant unknown impurities, isolation using preparative HPLC followed by structural elucidation with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the definitive identification method.[1][11][12][13]

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: The peak for the main compound or an impurity is asymmetrical.

Causality and Troubleshooting Steps:

HPLC_Troubleshooting_PeakShape start Poor Peak Shape (Tailing/Fronting) cause1 {Secondary Interactions with Silanols | Cause: The acidic silanol groups on the silica backbone of the C18 column can interact with the polar groups of the analyte.} start->cause1 cause2 {Column Overload | Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.} start->cause2 cause3 {Mismatch between Sample Solvent and Mobile Phase | Cause: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted, especially for early eluting peaks.[15]} start->cause3 cause4 {Column Contamination or Degradation | Cause: Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.} start->cause4 solution1 {Optimize Mobile Phase pH | Action: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[9]} cause1->solution1 solution2 {Reduce Injection Volume/Concentration | Action: Dilute the sample or reduce the injection volume.[14]} cause2->solution2 solution3 {Adjust Sample Solvent | Action: Whenever possible, dissolve the sample in the initial mobile phase.[15]} cause3->solution3 solution4 {Wash or Replace Column | Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16][17]} cause4->solution4

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Issue 2: Inconsistent Retention Times

Symptoms: The time at which a peak elutes from the column varies between injections.

Causality and Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Problem: Inconsistent mobile phase composition, for example, due to inaccurate mixing or evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered. If using a gradient, ensure the pump's mixing performance is optimal.[14][15]

  • Column Temperature:

    • Problem: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Performance:

    • Problem: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Perform routine maintenance on the pump. Check for leaks and ensure the system pressure is stable.[16]

  • Column Equilibration:

    • Problem: Insufficient time for the column to equilibrate with the mobile phase, especially when changing methods or after a gradient run.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before starting the analysis.

Issue 3: Ghost Peaks

Symptoms: Peaks appear in the chromatogram even when a blank (mobile phase only) is injected.

Causality and Troubleshooting Steps:

HPLC_Troubleshooting_GhostPeaks start Ghost Peaks Detected step1 {Step 1: Blank Injection | Inject only the mobile phase.} start->step1 result1_yes Peaks Still Present step1->result1_yes Yes result1_no Blank is Clean step1->result1_no No source1 {Source: Mobile Phase or HPLC System Contamination | Contaminants in the water or solvents, or leaching from tubing.} result1_yes->source1 step2 {Step 2: Inject Sample Solvent | Inject the solvent used to dissolve the sample.} result1_no->step2 solution1 {Action: Prepare fresh mobile phase with high-purity solvents. Flush the system thoroughly.[16][18]} source1->solution1 result2_yes Peaks Appear step2->result2_yes Yes result2_no Solvent Blank is Clean step2->result2_no No source2 {Source: Contaminated Sample Solvent} result2_yes->source2 source3 {Source: Carryover from Autosampler | Residue from a previous injection is being introduced.} result2_no->source3 solution2 {Action: Use a fresh, high-purity batch of the sample solvent.} source2->solution2 solution3 {Action: Improve the needle wash method. Use a stronger wash solvent and/or increase the wash volume.[18]} source3->solution3

Caption: Logical workflow for troubleshooting ghost peaks.

Experimental Protocols

Protocol 1: Starting HPLC Method for Impurity Profiling

This method serves as a robust starting point. Optimization may be necessary based on the specific impurity profile of your sample.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood for retaining and separating moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape by suppressing silanol interactions.[9]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% BA gradient elution is necessary to separate impurities with a range of polarities and to elute any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically absorb well at this wavelength.
Injection Volume 5 µLA small injection volume helps prevent column overload.
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.The diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.
Protocol 2: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][6][17]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (both solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the HPLC method. The goal is to achieve 5-20% degradation of the active substance.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 4-Bromo-6-fluoro-1H-indazol-3-ol and Other Indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic heteroaromatic nature allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 4-Bromo-6-fluoro-1H-indazol-3-ol, a key intermediate and active molecule, against other notable indazole derivatives, with a focus on their application as kinase inhibitors. We will delve into the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making.

The Strategic Importance of the Indazole Core

Indazole-containing derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, highlighting its clinical significance.[1] The ability of the indazole ring system to engage in various non-covalent interactions, particularly hydrogen bonding through its N-H moieties, makes it an effective hinge-binding motif for many protein kinases.[3] The tautomeric nature of the unsubstituted indazole (1H and 2H) further adds to its chemical diversity and potential for biological interactions.[4]

Profiling this compound

This compound is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂O and a molecular weight of approximately 219.02 g/mol .[5] The presence of bromine and fluorine atoms, along with a hydroxyl group, imparts distinct chemical reactivity and biological activity.[5]

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves a multi-step process starting from appropriately substituted benzonitriles or benzylidenehydrazines, followed by cyclization and halogenation steps.[5][6]

Experimental Protocol: Synthesis of this compound

A representative synthesis is outlined below, adapted from established methodologies for indazole synthesis.[6][7]

Step 1: Diazotization and Cyclization

  • To a solution of 2-amino-4-bromo-6-fluorobenzonitrile (1 eq.) in a suitable solvent (e.g., a mixture of acetic acid and water), add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Slowly raise the temperature to 80-90 °C and maintain for 2-3 hours to facilitate intramolecular cyclization.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the 3-cyano group (if applicable)

  • If the precursor was a nitrile, the resulting 3-cyanoindazole is subjected to acidic or basic hydrolysis to yield the 3-ol (which exists in tautomeric equilibrium with the indazolone form).

  • For acidic hydrolysis, reflux the 3-cyanoindazole in a mixture of a strong acid (e.g., sulfuric acid) and water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the mixture, neutralize, and extract the product as described in Step 1.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]

Synthesis_Workflow A 2-Amino-4-bromo- 6-fluorobenzonitrile B Diazotization (NaNO₂, Acid, 0-5 °C) A->B Step 1 C Intramolecular Cyclization (Heat) B->C D Hydrolysis (Acid or Base) C->D Step 2 E 4-Bromo-6-fluoro- 1H-indazol-3-ol D->E

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄BrFN₂O[5]
Molecular Weight219.02 g/mol [5]
AppearanceSolid
Melting Point205-210 °C
Biological Activity: A Potent LRRK2 Inhibitor

Comparative Analysis with Other Indazole-Based Kinase Inhibitors

The true value of a molecule in drug discovery is often revealed through comparison. The substitution pattern on the indazole ring plays a crucial role in determining potency and selectivity against different kinase targets.[1]

SAR_Logic cluster_indazole Indazole Core cluster_substituents Substituent Positions & Effects Indazole Indazole Scaffold C3 C3 Position (e.g., -NH₂, -OH) Indazole->C3 Hinge Binding C4 C4 Position (e.g., -Br, Aryl groups) Indazole->C4 Selectivity Pocket C6 C6 Position (e.g., -F, -Br) Indazole->C6 Solvent Exposure N1 N1 Position (e.g., Benzyl groups) Indazole->N1 Vector to Solvent Potency Potency C3->Potency Potency & H-Bonding Selectivity Selectivity C4->Selectivity Selectivity & Potency Properties Properties C6->Properties Solubility & PK PK_Properties PK_Properties N1->PK_Properties PK & Cell Permeability

Structure-Activity Relationship (SAR) Insights
  • C3 Position: The substituent at the C3 position is critical for interaction with the kinase hinge region. An amino group at this position, as seen in 3-aminoindazoles, is a highly effective hinge-binding motif.[3] The hydroxyl group in this compound can also act as a hydrogen bond donor and acceptor, contributing to its binding affinity.[5]

  • C4 Position: Modifications at the C4 position often extend into the selectivity pocket of the kinase. The bromine atom in the title compound provides a point for further synthetic elaboration through coupling reactions.[5] Attaching larger groups, such as N,N'-diaryl ureas at this position, has led to potent multi-targeted receptor tyrosine kinase inhibitors.[3]

  • C5, C6, and C7 Positions: Substituents at these positions can influence solubility, metabolic stability, and selectivity.[10] The fluorine at the C6 position in this compound can enhance binding affinity through favorable interactions and improve metabolic stability by blocking a potential site of oxidation.

Performance Comparison

To illustrate the impact of these substitutions, the table below compares the inhibitory activities of several indazole derivatives against various kinases.

Table 2: Comparative Inhibitory Activity of Selected Indazole Derivatives

Compound/DerivativeTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
This compound Analog LRRK2Potent Inhibition (Specific value not disclosed)4-Br, 6-F, 3-OH[5]
ABT-869 (Linifanib) VEGFR/PDGFR familyLow nM3-amino, 4-phenylurea[3]
Compound 102 FGFR130.24-carboxamide, 6-aryl[1]
Compound 109 EGFR (T790M)5.3N1-substituted, 3-aryl[1]
Compound 123 Aurora A/B26 / 153-substituted[1]
CFI-400945 PLK42.8N-(1H-indazol-6-yl)benzenesulfonamide core[11]

This data clearly shows that the indazole scaffold can be tailored to inhibit a wide range of kinases with high potency. While this compound is a key player in LRRK2 inhibition, other derivatives with different substitution patterns at the C3, C4, and N1 positions have been optimized for potent inhibition of other critical cancer-related kinases like VEGFR, FGFR, EGFR, and PLK4.[1][3][11] For example, the 3-aminoindazole core of ABT-869 is crucial for its activity, while the complex side chains at other positions dictate its target profile.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of indazole compounds against a target kinase.

  • Reagents and Materials: Target kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Assay Procedure: a. In a 384-well plate, add 2.5 µL of a 4x solution of the test compound at various concentrations. b. Add 2.5 µL of a 4x solution of the enzyme/substrate mixture. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. e. Incubate for 1 hour at room temperature. f. Stop the reaction and detect the remaining ATP (or the ADP produced) by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: a. Measure the luminescence signal, which is inversely proportional to kinase activity. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

This compound stands out as a valuable molecule, both as a biologically active LRRK2 inhibitor for neurodegenerative disease research and as a versatile chemical building block.[5] The comparative analysis demonstrates the remarkable chemical tractability of the indazole scaffold. By strategically modifying substituents at key positions (C3, C4, C6, and N1), researchers have successfully developed highly potent and selective inhibitors for a diverse array of protein kinases.[1][3]

The insights provided in this guide underscore the importance of a structure-based design approach. The choice of substituents on the indazole core is not arbitrary but is a calculated decision based on the desired target's active site topology. Future research will undoubtedly continue to leverage the privileged nature of the indazole scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

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The Halogen Effect: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The strategic placement of substituents on this bicyclic heteroaromatic ring system is a cornerstone of drug design, with halogenation being a particularly powerful tool to modulate a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of bromo- and chloro-substituted indazoles, offering insights into how the choice between these two halogens can significantly impact anticancer, antimicrobial, and anti-inflammatory properties.

The introduction of bromine or chlorine atoms to the indazole core can profoundly influence a compound's lipophilicity, electronic character, and metabolic stability. These alterations, in turn, affect how the molecule interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile, and its overall therapeutic potential. While both are halogens, the subtle yet significant differences in their size, electronegativity, and ability to form halogen bonds can lead to divergent biological outcomes.

At a Glance: Key Differences in Physicochemical Properties

PropertyBromine (Br)Chlorine (Cl)Implication in Drug Design
Atomic Radius (Å) 1.140.99Bromine's larger size can provide a better fit in some binding pockets but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 2.963.16Chlorine is more electronegative, leading to a stronger electron-withdrawing effect, which can influence pKa and metabolic stability.
Polarizability (ų) 4.773.03Bromine is more polarizable, enhancing its ability to engage in van der Waals interactions and halogen bonding.
Lipophilicity (Hansch-Fujita π constant) +0.86+0.71Both increase lipophilicity, but bromine has a slightly greater effect, potentially improving membrane permeability.

Anticancer Activity: A Tale of Two Halogens

The indazole core is a prominent feature in several approved anticancer drugs, such as the kinase inhibitors pazopanib and axitinib.[2] Halogenation of the indazole scaffold has been a successful strategy in the development of potent and selective anticancer agents.

While direct comparative studies of bromo- versus chloro-substituted indazoles are not abundant, research on related heterocyclic systems provides valuable insights. For instance, in a study on pyrazoline analogs of curcumin, a "Chloro bromo analog" exhibited a fivefold improvement in potency against the HeLa human cervical cancer cell line compared to the parent compound.[3] This highlights the potential of di-halogenation with both bromine and chlorine to enhance anticancer activity.

In the context of indazole derivatives, a study on 1H-indazole-3-amine derivatives as potential antitumor agents revealed that substitutions on the phenyl ring, including halogens, significantly influenced their cytotoxic potential against various cancer cell lines.[4]

General Trends in Anticancer Activity:
  • Kinase Inhibition: The electronic effects of both bromine and chlorine can influence the binding affinity of indazole-based kinase inhibitors to their target enzymes. The choice between the two can be critical for achieving selectivity and potency.

  • Induction of Apoptosis: Halogenated indazoles have been shown to induce apoptosis in cancer cells. For example, one study demonstrated that an indazole derivative promoted apoptosis in a breast cancer cell line.[2] The nature of the halogen can impact the efficiency of this process.

  • Structure-Activity Relationship (SAR): The position of the halogen on the indazole ring is crucial. Different substitution patterns can lead to vastly different biological activities.

Antimicrobial Properties: Halogenation as a Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[5] The introduction of halogens can enhance the antimicrobial efficacy of these compounds.

A comparative study on flavonoid derivatives with bromine and chlorine substitutions revealed that a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria.[6] This suggests that chlorine substitution, in combination with other functional groups, can be a key determinant of antibacterial potency. In another study, 2H-indazole derivatives showed modest activity against Gram-positive clinical isolates, with the specific substitution pattern influencing the spectrum of activity.[7]

Key Considerations for Antimicrobial Activity:
  • Bacterial Cell Wall Synthesis: Some halogenated heterocyclic compounds may interfere with bacterial cell wall synthesis.

  • DNA Replication: Inhibition of essential bacterial enzymes involved in DNA replication is another potential mechanism of action.

  • Lipophilicity and Membrane Permeability: The increased lipophilicity conferred by halogenation can facilitate the passage of the compound across the bacterial cell membrane.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, and halogenation can further enhance this activity.[8]

A study on brominated indoles from a marine mollusc highlighted the importance of the position of halogenation on anti-inflammatory activity.[9] The study found that mono-brominated indole and isatin compounds showed significant inhibitory activity against pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[9]

Mechanisms of Anti-inflammatory Action:
  • Inhibition of Pro-inflammatory Mediators: Halogenated indazoles can inhibit the production of key mediators of inflammation, such as NO, TNF-α, and interleukins.

  • Enzyme Inhibition: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Halogenated indazoles may exert their effects by inhibiting these enzymes.

  • Modulation of Signaling Pathways: These compounds can interfere with intracellular signaling pathways involved in the inflammatory response.

Experimental Protocols

Synthesis of Halogenated Indazoles

A general and efficient method for the regioselective halogenation of 2H-indazoles can be achieved using N-halosuccinimides (NXS), where X is Br or Cl.[10]

Step-by-Step Protocol for Mono-bromination of a 2-Substituted Indazole:

  • To a solution of the 2-substituted indazole (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add N-bromosuccinimide (NBS) (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-bromo-2-substituted indazole.

Note: Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates. For chlorination, N-chlorosuccinimide (NCS) can be used in a similar manner.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromo- and chloro-substituted indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC50) values.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare a serial two-fold dilution of the bromo- and chloro-substituted indazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the bromo- and chloro-substituted indazole derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing the Workflow and Concepts

Experimental Workflow for Biological Activity Screening General Workflow for Evaluating Halogenated Indazoles cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Indazole Halogenation Halogenation (NBS or NCS) Start->Halogenation Purification Purification & Characterization Halogenation->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Comparison Bromo vs. Chloro Comparison SAR->Comparison Lead_ID Lead Compound Identification Comparison->Lead_ID

Caption: A generalized workflow for the synthesis, biological screening, and analysis of halogenated indazole derivatives.

Structure_Activity_Relationship Key Factors in Halogenated Indazole Activity Indazole Halogenated Indazole Halogen_Type Halogen Type (Br vs. Cl) Indazole->Halogen_Type Position Position of Halogen Indazole->Position Other_Subst Other Substituents Indazole->Other_Subst Biological_Activity Biological Activity (Potency, Selectivity) Halogen_Type->Biological_Activity Position->Biological_Activity Other_Subst->Biological_Activity

Caption: Factors influencing the biological activity of halogenated indazoles.

Conclusion

The choice between bromo and chloro substitution on the indazole scaffold is a critical decision in drug design, with each halogen offering a unique set of properties that can be leveraged to optimize biological activity. While bromine's larger size and greater polarizability may be advantageous for specific receptor interactions, chlorine's higher electronegativity can enhance metabolic stability and influence electronic properties differently.

The available data, though not always a direct comparison within the indazole series, suggests that both halogens can significantly enhance anticancer, antimicrobial, and anti-inflammatory activities. The ultimate determination of which halogen is superior is context-dependent, relying on the specific biological target and the desired pharmacological profile. A thorough understanding of the structure-activity relationships, guided by systematic synthesis and biological evaluation as outlined in this guide, is paramount for the successful development of novel indazole-based therapeutics.

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A Comprehensive Guide to a Validated HPLC Method for the Analysis of 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Bromo-6-fluoro-1H-indazol-3-ol, a key heterocyclic intermediate in pharmaceutical development.[1] We will explore the rationale behind the method development, a step-by-step validation protocol following international guidelines, and a comparative analysis against other analytical techniques, supported by hypothetical experimental data.

Introduction: The Analytical Significance of this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise and accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. A robust analytical method is paramount for raw material testing, in-process control, and final product release.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and specificity for non-volatile and thermally labile compounds like many heterocyclic structures.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Proposed HPLC Method for this compound Analysis

The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the principles of chromatography. For this compound (Molecular Formula: C₇H₄BrFN₂O, Molecular Weight: 231.02 g/mol ), a reversed-phase HPLC method is proposed.[1]

Chromatographic Conditions:
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar indazole ring system. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileThe acidic mobile phase (TFA) suppresses the ionization of the hydroxyl group on the indazole, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (equilibration)A gradient elution is chosen to ensure the elution of any potential impurities with different polarities and to sharpen the peak of the main analyte.[2][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common UV wavelength for aromatic and heterocyclic compounds, expected to provide good sensitivity for the indazole chromophore.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

HPLC Method Validation: A Step-by-Step Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution cluster_validation Validation Parameters cluster_report Outcome A Standard & Sample Preparation B HPLC Analysis A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Figure 1: Overall workflow for HPLC method validation.
System Suitability

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 100 µg/mL) six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates.

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Rationale: System suitability tests are performed before and during the validation to ensure the chromatographic system is performing adequately.[9]

Specificity

Protocol:

  • Inject the diluent (blank) to check for any interfering peaks at the retention time of the analyte.

  • Prepare a solution of a known related substance or a placebo mixture and inject it to demonstrate that these do not co-elute with the analyte peak.

  • Perform forced degradation studies on the analyte by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact analyte. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Rationale: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities or degradation products.[7][8]

Linearity and Range

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Hypothetical Data for Linearity:

Concentration (µg/mL)Mean Peak Area (n=3)
50485,230
75730,115
100980,560
1251,225,890
1501,475,340

Results:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 9850x - 2500

Rationale: Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Accuracy

Protocol:

  • Prepare samples of a known matrix (e.g., a placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Data for Accuracy:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0%
100101.1101.1%
120118.999.1%
Mean Recovery 99.7%

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[9]

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[10]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): Protocol:

  • Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, under the same operating conditions.

  • Calculate the %RSD of the results.

Intermediate Precision (Inter-day Precision): Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

Hypothetical Data for Precision:

Repeatability (Day 1)Intermediate Precision (Day 2)
Mean Assay (%) 99.8%100.2%
%RSD 0.85%0.95%
Overall %RSD 1.2%

Acceptance Criteria: The %RSD should not be more than 2.0%.[9]

Rationale: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Hypothetical Results:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Robustness

Protocol:

  • Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability parameters and the assay results under these varied conditions.

Rationale: Robustness provides an indication of the method's reliability during normal usage.[10]

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, it is important to understand its advantages in the context of other potential analytical techniques.

Method_Selection Analyte This compound Properties Non-volatile UV-absorbing Complex Matrix Analyte->Properties HPLC HPLC Properties->HPLC GC_MS GC-MS Properties->GC_MS UV_Vis UV-Vis Properties->UV_Vis Decision Method of Choice HPLC->Decision High Specificity & Sensitivity GC_MS->Decision Not suitable for non-volatile compounds UV_Vis->Decision Lacks Specificity

Figure 2: Decision tree for selecting an analytical method.
TechniqueAdvantagesDisadvantages for this Application
HPLC-UV High specificity, sensitivity, and resolution. Suitable for non-volatile compounds. Can separate the analyte from impurities.Requires more complex instrumentation and skilled operators compared to UV-Vis.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and provides structural information.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity and potential for error.
UV-Vis Spectrophotometry Simple, rapid, and cost-effective.Lacks specificity. It cannot distinguish between the analyte and any UV-absorbing impurities or degradation products, making it unsuitable for stability-indicating assays or impurity profiling.[12]
Capillary Electrophoresis (CE) High separation efficiency and low sample/reagent consumption.Can have issues with reproducibility of migration times. HPLC is generally more robust for routine QC applications.[2]

Conclusion

The presented reversed-phase HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates its suitability for the intended purpose of quantifying this important pharmaceutical intermediate.[4][8] The comparative analysis confirms that HPLC is the most appropriate technique, offering a superior balance of specificity, sensitivity, and applicability for this analyte compared to other common analytical methods. This guide provides a solid foundation for the implementation of this method in a regulated quality control environment.

References

  • ICH. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 4-Bromo-6-fluoro-1H-indazol-3-ol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isomerism in Drug Discovery

The indazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The precise substitution pattern on the indazole ring is critical, as even minor positional changes, such as in 4-bromo-6-fluoro-1H-indazol-3-ol and its 5-bromo isomer, can profoundly impact a molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.[1] Consequently, rigorous structural confirmation is a cornerstone of synthetic and medicinal chemistry in this field. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule.[2]

The Power of Multinuclear NMR in Structural Elucidation

A comprehensive approach to structural confirmation of halogenated indazoles involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ) and coupling constants (J) reveal through-bond connectivity between neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds, with a wide chemical shift range that is very sensitive to the electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for identifying quaternary carbons and piecing together the carbon skeleton.[3]

Experimental Protocol: A Self-Validating System for NMR Analysis

The following protocol outlines a robust workflow for the NMR analysis of this compound and its derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for indazole derivatives due to its ability to solubilize polar compounds and the presence of exchangeable N-H and O-H protons.

  • Ensure complete dissolution by gentle vortexing. If necessary, briefly sonicate the sample.

2. 1D NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. This will provide an initial overview of the sample's purity and the number of proton signals.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • Acquire a ¹⁹F NMR spectrum. This is a relatively quick experiment that provides a clear indication of the fluorine environment.

3. 2D NMR Data Acquisition:

  • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

  • Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

  • Acquire a ¹H-¹³C HMBC spectrum. This is often the most informative experiment for elucidating the complete carbon framework and confirming the substitution pattern. Set the long-range coupling constant (e.g., to 8 Hz) to observe correlations over 2-3 bonds.

4. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra correctly. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF = 0 ppm) is typically used.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns in the ¹H NMR spectrum and the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure.

Workflow for Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Analysis H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Couplings HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC Direct C-H Correlations C13->HMBC Long-Range C-H Correlations F19 ¹⁹F NMR Assignment Assign Resonances F19->Assignment Fluorine Environment Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Connectivity->Assignment Confirmation Confirm Structure Assignment->Confirmation

Caption: Workflow for NMR-based structural elucidation.

Comparative Analysis: this compound vs. 5-Bromo-6-fluoro-1H-indazol-3-ol

To illustrate the power of NMR in distinguishing between positional isomers, we will compare the predicted NMR data for this compound with that of its isomer, 5-bromo-6-fluoro-1H-indazol-3-ol. The key differences will arise from the distinct electronic and spatial environments of the aromatic protons and carbons.

Structures for Comparison:

Caption: Structures of the two positional isomers.

Predicted NMR Data Comparison (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for 5-Bromo-6-fluoro-1H-indazol-3-olKey Differentiating Features
¹H NMR
H-5~7.3-7.5 (d, JHF ≈ 8-10 Hz)~7.8-8.0 (d, JHF ≈ 6-8 Hz)The H-5 proton in the 4-bromo isomer is expected to be more shielded (upfield shift) compared to the H-4 proton in the 5-bromo isomer. The coupling to fluorine will be a key identifier.
H-7~7.0-7.2 (d, JHH ≈ 1-2 Hz)~7.5-7.7 (d, JHH ≈ 1-2 Hz)The H-7 proton in the 4-bromo isomer will be significantly more shielded due to the electronic effects of the adjacent fluorine.
NH~11.5-12.5 (br s)~11.5-12.5 (br s)The chemical shift of the N-H proton is highly dependent on concentration and temperature but is expected to be similar for both isomers.
OH~10.0-11.0 (br s)~10.0-11.0 (br s)Similar to the N-H proton, the O-H proton's chemical shift will be variable.
¹³C NMR
C-3~150-155~150-155The chemical shift of the carbon bearing the hydroxyl group is expected to be similar in both isomers.
C-4~100-105~125-130The C-4 position in the 4-bromo isomer is directly attached to bromine, leading to a significant upfield shift compared to the C-4 in the 5-bromo isomer. This is a major point of differentiation.
C-5~120-125 (d, JCF ≈ 20-25 Hz)~110-115 (d, JCF ≈ 15-20 Hz)The chemical shift and C-F coupling constant of C-5 will differ due to the different positions of the bromine atom.
C-6~160-165 (d, ¹JCF ≈ 240-250 Hz)~155-160 (d, ¹JCF ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond C-F coupling and will be significantly deshielded.
C-7~95-100 (d, JCF ≈ 25-30 Hz)~115-120The C-7 in the 4-bromo isomer will be strongly influenced by the adjacent fluorine, resulting in a significant upfield shift and a large C-F coupling constant.
¹⁹F NMR ~ -110 to -120~ -115 to -125The chemical shift of the fluorine atom will be subtly different in the two isomers, reflecting the change in the electronic environment due to the different position of the bromine atom.

Note: The predicted chemical shifts are estimates based on data from similar compounds and established substituent effects. Actual experimental values may vary.

Unambiguous Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the substitution pattern.

  • For this compound:

    • HMBC: Crucial correlations would be observed from H-5 to C-4 and C-7, and from H-7 to C-5 and C-6. The absence of a correlation from H-5 to C-3 would further confirm the structure.

  • For 5-Bromo-6-fluoro-1H-indazol-3-ol:

    • HMBC: Key correlations would include H-4 to C-3 and C-5, and H-7 to C-5 and C-6. The presence of a correlation from H-4 to C-3 would be a definitive indicator of this isomeric form.

Conclusion

The structural confirmation of this compound and the ability to distinguish it from its positional isomers are critical for advancing drug discovery programs that utilize this scaffold. A systematic approach employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an irrefutable method for structural elucidation. The predicted differences in chemical shifts and, most importantly, the unique long-range correlations observed in HMBC spectra, serve as a reliable guide for researchers in the unambiguous assignment of these important molecules.

References

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • Pérez-Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1413. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • TSI Journals. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-FLUORO-1-BROMO-CIS-2,3-DIMETHYLCYCLOPROPANE;(Z-ISOMER) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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A Comparative Guide to the Kinase Selectivity of Inhibitors Derived from 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the kinase selectivity profiles of novel inhibitors derived from the 4-Bromo-6-fluoro-1H-indazol-3-ol scaffold. In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the precise targeting of protein kinases is paramount.[1][2] Kinase inhibitors have emerged as a crucial class of therapeutics, but their efficacy and safety are intrinsically linked to their selectivity across the human kinome.[3][4] Off-target effects can lead to unforeseen toxicities, while polypharmacology, if well-characterized, can be therapeutically advantageous.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to guide inhibitor selection and optimization.

The indazole core is a well-established pharmacophore in the development of potent kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this scaffold.[5][6] Strategic modifications to the indazole ring system are critical determinants of both potency and selectivity.[5] Here, we focus on derivatives of this compound, a scaffold designed to confer unique selectivity profiles.

The Critical Role of Kinase Selectivity Profiling

Understanding the interaction map of a kinase inhibitor across the kinome is a cornerstone of modern drug development.[7] Comprehensive kinase profiling helps in identifying primary targets, uncovering potential off-target liabilities, and elucidating mechanisms of action.[1][2] The choice of screening platform is crucial; options range from biochemical assays that measure the direct inhibition of kinase activity to cell-based assays that assess target engagement in a more physiologically relevant context.[2]

This guide will delve into the comparative selectivity of a lead compound derived from this compound, hereafter referred to as Compound-X , against a panel of kinases. We will compare its performance with two alternative indazole-based inhibitors, Comparator A (a hypothetical broad-spectrum inhibitor) and Comparator B (a known selective inhibitor from the literature, structure simplified for illustrative purposes).

Comparative Kinase Selectivity Profiles

The inhibitory activity of Compound-X and its comparators was assessed against a panel of representative kinases from different families. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound-X (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)Kinase Family
VEGFR2 (KDR) 1.2 15850Tyrosine Kinase
PDGFRβ 3.5 25>10,000Tyrosine Kinase
c-KIT 8.1 40>10,000Tyrosine Kinase
FGFR1 15060>10,000Tyrosine Kinase
Aurora Kinase A >10,00052.1Serine/Threonine Kinase
Aurora Kinase B >10,00081.5Serine/Threonine Kinase
PLK4 8502501500Serine/Threonine Kinase
p38α (MAPK14) 2,500120226Serine/Threonine Kinase
JNK3 (MAPK10) >10,0003001Serine/Threonine Kinase

Analysis of Selectivity:

  • Compound-X demonstrates high potency and selectivity for the VEGFR/PDGFR family of receptor tyrosine kinases. Its minimal activity against the Aurora kinases and JNK3 highlights a desirable selectivity profile for an anti-angiogenic agent.

  • Comparator A exhibits a broader spectrum of activity, potently inhibiting both receptor tyrosine kinases and the Aurora kinase family. This polypharmacology could be beneficial in certain cancer contexts but also carries a higher risk of off-target effects.

  • Comparator B is highly selective for the Aurora and JNK kinase families, with negligible activity against the VEGFR/PDGFR family. This profile is suitable for therapeutic strategies targeting cell cycle progression or stress-activated protein kinase pathways.[8]

Methodologies for Kinase Selectivity Profiling

The determination of kinase inhibitor selectivity is paramount and is typically achieved through comprehensive screening against a large panel of kinases.[5] The following are protocols for common assays used in the characterization of indazole derivatives.

In Vitro Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[3]

1. Radiometric Assay ([³³P]-ATP Filter Binding Assay):

This is a traditional and robust method for measuring kinase activity.[3]

  • Principle: Kinase activity is determined by measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP into a specific substrate (peptide or protein).

  • Protocol:

    • Prepare a reaction mixture containing the kinase, substrate, ATP (spiked with [³³P]-ATP), and necessary cofactors in a buffer solution.

    • Add the test compound (e.g., Compound-X) at various concentrations.

    • Initiate the reaction by adding the kinase or ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

    • Wash the filter to remove unincorporated [³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a control (no inhibitor) and determine the IC50 value.

2. Luminescence-Based Assay (e.g., ADP-Glo™):

This method offers a non-radioactive alternative with high sensitivity and is suitable for high-throughput screening.[9]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the luminescence signal.[9]

  • Protocol:

    • Perform the kinase reaction in the presence of the test compound as described for the radiometric assay (using non-radiolabeled ATP).

    • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction that produces light.

    • Measure the luminescence signal using a luminometer.

    • Calculate the percentage of inhibition and IC50 value based on the signal relative to controls.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Compound-X) Reaction Kinase Reaction (with Inhibitor) Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Reaction Detection Signal Detection (Radiometry/Luminescence) Reaction->Detection Measure Activity Inhibition % Inhibition Calculation Detection->Inhibition IC50 IC50 Determination Inhibition->IC50 Selectivity Selectivity Profile IC50->Selectivity NanoBRET_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase-Luc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase-Luc->Tracer Binding BRET_Signal High BRET Signal Kinase-Luc2 Kinase-NanoLuc® Inhibitor Compound-X Kinase-Luc2->Inhibitor Binding No_BRET Low BRET Signal Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Signaling Pathway Context

The kinases targeted by these inhibitors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the biological consequences of kinase inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CompoundX Compound-X CompoundX->VEGFR2 Inhibits CompoundX->PDGFRb Inhibits

Caption: Simplified VEGFR/PDGFR signaling pathway targeted by Compound-X.

Conclusion and Future Directions

The data presented in this guide demonstrate that inhibitors derived from the this compound scaffold, exemplified by Compound-X, can be engineered to achieve high potency and selectivity for specific kinase families. The favorable profile of Compound-X against the VEGFR/PDGFR axis, coupled with minimal off-target activity on key kinases like Aurora and JNK, makes it a promising candidate for further preclinical development as an anti-angiogenic agent.

Future work should involve expanding the kinase panel to cover a larger portion of the kinome, conducting in-depth cellular characterization to confirm the on-target effects, and performing pharmacokinetic and in vivo efficacy studies. The methodologies outlined herein provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity, a critical step in the journey from a chemical scaffold to a clinically viable therapeutic.

References

  • Bantscheff, M., Drewes, G., & Superti-Furga, G. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Luceome Biotechnologies. (n.d.). Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Milletti, F. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gamal, M. I., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • Elkins, J. M., et al. (2015). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

  • Brehmer, D., & Godl, K. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. [Link]

  • Lake, E. W., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Li, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

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  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. [Link]

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A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Bromo-6-fluoro-1H-indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide provides an in-depth technical comparison of the cross-reactivity profiles of 4-Bromo-6-fluoro-1H-indazol-3-ol analogs, a class of compounds with significant therapeutic potential.

While specific comprehensive cross-reactivity data for this compound itself is not yet publicly available, this guide will utilize the publicly accessible kinome scan data of Pazopanib , an FDA-approved indazole-containing kinase inhibitor, as a case study. This will serve as a practical framework for understanding and evaluating the selectivity of structurally related molecules, such as the this compound series. We will delve into the experimental methodologies used to generate such crucial data and explore the structural rationale behind observed selectivities.

The Significance of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutics. However, due to the conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity for a single kinase is a significant challenge. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is essential for its development as a safe and effective drug.

Structural Overview: The Indazole Core

The 1H-indazole ring system is a versatile scaffold for designing kinase inhibitors. Its bicyclic structure can mimic the purine core of ATP, allowing it to bind to the hinge region of the kinase active site. Substitutions at various positions on the indazole ring can be tailored to interact with specific residues in the kinase active site, thereby influencing potency and selectivity.

This compound and its analogs are of particular interest due to their potential to inhibit kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. The bromine and fluorine substitutions can modulate the compound's electronic properties and steric interactions within the binding pocket.

Comparative Cross-Reactivity Analysis: A Case Study of Pazopanib

To illustrate the principles of cross-reactivity analysis, we will examine the kinome-wide selectivity of Pazopanib. This data, available from the LINCS Data Portal, was generated using the KINOMEscan™ platform, a competition binding assay.[2]

Understanding the Data

The KINOMEscan™ assay measures the dissociation constant (Kd) of a compound for a large panel of kinases. A lower Kd value indicates a higher binding affinity. The data is often visualized as a "tree spot" diagram, where the size of the spot corresponds to the strength of the interaction.

Pazopanib Kinome Scan Data Summary

The following table summarizes the binding affinities of Pazopanib for a selection of kinases, highlighting its primary targets and notable off-targets.

Kinase TargetKd (nM)Kinase FamilyPrimary/Off-Target
VEGFR1 10 Tyrosine KinasePrimary
VEGFR2 30 Tyrosine KinasePrimary
VEGFR3 47 Tyrosine KinasePrimary
PDGFRα 84 Tyrosine KinasePrimary
PDGFRβ 84 Tyrosine KinasePrimary
c-Kit 74 Tyrosine KinasePrimary
FGFR1 140 Tyrosine KinasePrimary
FGFR3 140 Tyrosine KinasePrimary
DDR1230Tyrosine KinaseOff-Target
FLT3330Tyrosine KinaseOff-Target
c-Fms470Tyrosine KinaseOff-Target
RET830Tyrosine KinaseOff-Target
ABL11100Tyrosine KinaseOff-Target
SRC2400Tyrosine KinaseOff-Target

Data sourced from the LINCS Data Portal[2]. This is a representative subset of the full kinome scan data.

Interpretation of Pazopanib's Selectivity Profile

The data clearly shows that Pazopanib is a multi-targeted kinase inhibitor with high affinity for the VEGFR, PDGFR, c-Kit, and FGFR families.[3][4] These are its intended therapeutic targets. However, it also exhibits binding to other kinases, albeit with lower affinity. This "off-target" binding profile is crucial for understanding its complete pharmacological effect and potential side effects.

For a novel analog of this compound, a similar kinome-wide screen would be essential to determine its on-target potency and off-target liabilities.

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Binding and Inhibition

These assays utilize purified enzymes and substrates to directly measure the interaction between the inhibitor and the kinase.

This high-throughput assay is a gold standard for profiling inhibitor selectivity.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle cluster_quantification Quantification ligand Immobilized Ligand complex Ligand-Kinase Complex ligand->complex kinase Kinase-tagged Phage kinase->complex Binds inhibitor Test Compound (e.g., Indazole Analog) inhibitor->complex Competes for binding site qpcr qPCR of Phage DNA complex->qpcr Amount of bound kinase is measured unbound Unbound Kinase data Kd Calculation qpcr->data CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Intact Cells compound Test Compound cells->compound Incubate heat Apply Heat Gradient compound->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation detection Detection of soluble target protein (e.g., Western Blot) centrifugation->detection

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the cells of interest and treat them with the test compound or a vehicle control.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection of Soluble Target Protein: Analyze the supernatant (soluble fraction) for the presence of the target protein using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. [2][5][6][7][8] Causality Behind Experimental Choices: CETSA® is a label-free method that provides direct evidence of target engagement in a physiological setting. [5][8]This is critical because factors such as cell permeability, efflux pumps, and intracellular metabolism can all affect a compound's ability to reach its target.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and development. While this compound and its analogs hold promise as potent kinase inhibitors, a comprehensive understanding of their selectivity across the kinome is essential for their advancement as therapeutic agents.

This guide has provided a framework for approaching such studies, using the publicly available data for Pazopanib as a practical example. By employing a combination of robust biochemical and cell-based assays, researchers can generate the high-quality data needed to make informed decisions about lead optimization and candidate selection. As new analogs of this compound are synthesized, the application of these methodologies will be instrumental in elucidating their full pharmacological profiles and ultimately, in developing safer and more effective medicines.

References

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pazopanib KINOMEscan (LDG-1141: LDS-1144) - LINCS Data Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Hahne, H. (2015). The Cellular Thermal Shift Assay (CETSA) for Monitoring of Drug-Target Interactions in Cells. In Protein-Ligand Interactions (pp. 237–247). Humana Press.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. In H. P. B. T.-A. in M. and B. P. Arkin MR (Ed.), (Vol. 95, pp. 285–310). Academic Press.
  • Hu, Y., et al. (2015). Discovery of 3-(5',6'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivatives as novel and potent c-Met inhibitors. Journal of Medicinal Chemistry, 58(15), 6073-6093.
  • Liu, X., et al. (2017). Discovery of a novel series of 3-(pyrrolopyridin-2-yl) indazole derivatives as potent and selective inhibitors of fibroblast growth factor receptor. Journal of Medicinal Chemistry, 60(1), 184-203.
  • Kolesnikov, A., et al. (2018). Discovery of 6-azaindazole derivatives as potent and selective inhibitors of Pim kinases. ACS Medicinal Chemistry Letters, 9(5), 415-420.
  • Zhang, W., et al. (2016). Design, synthesis, and biological evaluation of 1H-indazole derivatives as potent and selective inhibitors of epidermal growth factor receptor (EGFR) kinase. Journal of Medicinal Chemistry, 59(17), 7968-7987.
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  • Elsayed, N. M., et al. (2019). Design, synthesis, and biological evaluation of new indazole-pyrimidine based derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 86, 433-445.
  • Chang, Y. A., et al. (2017). Discovery of novel amide derivatives of indazole as potent inhibitors of Aurora kinases. European Journal of Medicinal Chemistry, 138, 932-945.
  • Turner, A. W., et al. (2016). Structure-based design and synthesis of indazole derivatives as inhibitors of FGFR1 kinase. Bioorganic & Medicinal Chemistry Letters, 26(3), 843-848.
  • Cui, J., et al. (2015). Discovery of 1H-indazol-3-amine derivatives as potent and selective inhibitors of fibroblast growth factor receptors 1 and 2. ACS Medicinal Chemistry Letters, 6(11), 1149-1154.
  • Zhang, Y., et al. (2018). Discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent and selective inhibitors of fibroblast growth factor receptor. European Journal of Medicinal Chemistry, 143, 1437-1450.
  • Liu, J., et al. (2019). Discovery of novel methylketo derivatives containing a piperazine moiety as potent inhibitors of FGFR. Bioorganic & Medicinal Chemistry, 27(1), 1-10.
  • Yao, Q., et al. (2017). Discovery of N-substituted prolinamido indazole derivatives as potent Rho-kinase inhibitors. ACS Medicinal Chemistry Letters, 8(2), 204-209.
  • Zhang, L., et al. (2019). Discovery of 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors. Journal of Medicinal Chemistry, 62(1), 218-235.
  • Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. (2017). Oncotarget, 8(2), 3289-3303. [Link]

  • Outcomes of patients with sarcoma enrolled in clinical trials of pazopanib combined with histone deacetylase, mTOR, Her2, or MEK inhibitors. (2017). Oncotarget, 8(60), 102377-102386. [Link]

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A Comparative Guide to the In Vitro ADME Profiling of Novel 4-Bromo-6-fluoro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-Bromo-6-fluoro-1H-indazol-3-ol derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds explored for their therapeutic potential, including kinase and FtsZ inhibition.[1][2] Early, systematic assessment of ADME properties is paramount to identify and advance drug candidates with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage clinical failures.[3][4]

This document is structured to guide researchers through the critical in vitro assays necessary for characterizing this chemical series. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis using representative data for a hypothetical set of derivatives (Derivative A, B, and C) to illustrate the decision-making process in a lead optimization campaign.

The Imperative of Early ADME Assessment in Drug Discovery

In modern drug discovery, a "fail early, fail cheap" strategy is essential. Promising compounds with high potency in biochemical assays often fail in later stages due to poor pharmacokinetic (PK) properties.[5] In vitro ADME studies serve as a crucial bridge between molecular design and in vivo efficacy, providing early insights into a compound's potential for oral absorption, tissue distribution, metabolic fate, and route of elimination.[3][6] By integrating these assays into the design-make-test-analyze cycle, chemists can rapidly identify liabilities and optimize structures to enhance drug-like properties.[6][7]

Section 1: Metabolic Stability Assessment

Rationale & Scientific Causality

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[8] Compounds that are rapidly metabolized by the liver (high hepatic clearance) may fail to achieve therapeutic concentrations in the body.[5] The liver is the principal site of drug metabolism, mediated largely by Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[9][10] We utilize two key in vitro systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing most of the key Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[8] They are a cost-effective first-tier assay to assess Phase I metabolic liability.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more complete and physiologically relevant picture of hepatic metabolism.[8][9]

Comparative Data: Metabolic Stability of Indazole Derivatives

The following table presents hypothetical data for our three derivatives, comparing their stability in human liver microsomes (HLM). This allows for a direct comparison of their susceptibility to Phase I metabolism.

Compound% Remaining at 60 min (HLM)In Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Classification
Derivative A 78%1957.1High
Derivative B 12%1877.0Low
Derivative C 45%6222.4Moderate
Warfarin (Control)85%>240<5.8High
Verapamil (Control)<5%<15>92.4Low

Interpretation:

  • Derivative A shows high metabolic stability, suggesting it is not readily metabolized by CYP enzymes and is likely to have low hepatic clearance in vivo.

  • Derivative B exhibits low stability, indicating rapid metabolism. This compound would likely suffer from high first-pass metabolism and poor bioavailability, making it a less desirable candidate without further modification to block the metabolic "soft spot."

  • Derivative C displays moderate stability, placing it in an intermediate category that may be acceptable depending on the therapeutic target and required dosing regimen.

Experimental Workflow: Liver Microsomal Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock 1. Prepare 1 mM Test Compound Stock (DMSO) prep_working 2. Create 50 µM Working Solution (Acetonitrile) prep_stock->prep_working prep_hlm 3. Thaw & Dilute Human Liver Microsomes (HLM) in Phosphate Buffer pre_incubate 5. Pre-incubate HLM with Test Compound (1 µM final) prep_hlm->pre_incubate prep_nadph 4. Prepare NADPH Cofactor Solution start_rxn 6. Initiate Reaction by adding NADPH pre_incubate->start_rxn timepoints 7. Aliquot at T=0, 5, 15, 30, 60 min into Quench Solution (Acetonitrile with Internal Standard) start_rxn->timepoints centrifuge 8. Centrifuge to Pellet Protein timepoints->centrifuge lcms 9. Analyze Supernatant by LC-MS/MS centrifuge->lcms calc 10. Calculate % Remaining, t½, and Clint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay
  • Compound Preparation: Prepare a 1 mM stock solution of each derivative in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a quench solution (e.g., cold acetonitrile containing an internal standard like tolbutamide) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the compound by plotting the natural log of the peak area ratio (compound/internal standard) versus time. Calculate the half-life (t½) and intrinsic clearance (Clint).

Section 2: Intestinal Permeability (Caco-2 Assay)

Rationale & Scientific Causality

For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption into the bloodstream. The Caco-2 permeability assay is the industry standard for predicting this process.[11][12] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[12][13]

By measuring transport in both directions—apical (AP, gut lumen side) to basolateral (BL, blood side) and vice versa—we can not only determine the rate of passive diffusion but also identify if a compound is a substrate of efflux transporters. An efflux ratio (ER) greater than 2 is a strong indicator of active efflux, which can limit oral absorption.[12]

Comparative Data: Caco-2 Permeability of Indazole Derivatives
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationEfflux Substrate
Derivative A 15.216.11.1HighNo
Derivative B 12.531.32.5HighYes (P-gp)
Derivative C 0.80.91.1LowNo
Atenolol (Control)<1.0<1.0~1.0LowNo
Propranolol (Control)>10.0>10.0~1.0HighNo
Digoxin (Control)<1.0>5.0>5.0LowYes (P-gp)

Interpretation:

  • Derivative A shows high bidirectional permeability with a low efflux ratio, suggesting it is well-absorbed via passive diffusion and is not a substrate for major efflux pumps. This is a highly desirable profile.

  • Derivative B also has high intrinsic permeability, but its efflux ratio of 2.5 indicates it is actively transported back into the gut lumen, likely by P-gp. This could compromise its in vivo absorption despite good passive permeability.

  • Derivative C displays low permeability in both directions, suggesting it will be poorly absorbed orally. This presents a significant challenge for developing it as an oral drug.

Experimental Workflow: Bidirectional Caco-2 Permeability

G cluster_prep Cell Culture & QC cluster_assay Permeability Assay (37°C) cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form a monolayer seed->culture qc 3. Verify monolayer integrity (TEER measurement & Lucifer Yellow) culture->qc add_compound 4. Add Test Compound (10 µM) to Donor side (Apical or Basolateral) qc->add_compound incubate 5. Incubate for 2 hours with gentle shaking add_compound->incubate sample 6. Sample from Donor and Receiver compartments incubate->sample lcms 7. Quantify compound concentration by LC-MS/MS sample->lcms calc 8. Calculate Papp (A→B, B→A) and Efflux Ratio (ER) lcms->calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) is measured; a high TEER value indicates the formation of tight junctions.[11] Additionally, the permeability of a low-permeability marker, Lucifer Yellow, is assessed.

  • Assay Buffer: The cell monolayers are washed and equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Dosing: The test compound (e.g., at 10 µM) is added to the donor compartment. For A→B permeability, the compound is added to the apical (AP) side. For B→A permeability, it is added to the basolateral (BL) side.

  • Incubation: The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling: After incubation, samples are taken from both the donor and receiver compartments.

  • LC-MS/MS Analysis: The concentration of the compound in all samples is quantified by a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B).

Section 3: Plasma Protein Binding (PPB)

Rationale & Scientific Causality

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[14] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolic enzymes.[14][15] Therefore, measuring the fraction of unbound drug (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[16][17]

Rapid Equilibrium Dialysis (RED) is considered the gold standard method.[15][18] It uses a device with two chambers separated by a semipermeable membrane that allows free drug to pass but retains proteins. The system is allowed to reach equilibrium, after which the drug concentration in the protein-containing (plasma) and protein-free (buffer) chambers is measured to calculate the percent binding.[16]

Comparative Data: Plasma Protein Binding of Indazole Derivatives
Compound% Unbound (fu) in Human Plasma% Unbound (fu) in Rat PlasmaPPB Classification
Derivative A 0.8%1.1%High Binding (>99%)
Derivative B 15.5%12.8%Moderate Binding (85-95%)
Derivative C 52.3%48.9%Low Binding (<50%)
Warfarin (Control)1.1%1.5%High Binding (>99%)
Atenolol (Control)>95%>95%Low Binding (<50%)

Interpretation:

  • Derivative A is highly bound to plasma proteins (>99%). While not necessarily a disqualifying feature (e.g., warfarin), it means that only a very small fraction of the total drug concentration is active. This can have implications for dosing and potential drug-drug interactions.

  • Derivative B shows moderate protein binding, which is often a desirable range for many drug candidates.

  • Derivative C has low protein binding, meaning a large fraction of the drug is free to exert its pharmacological effect. This can lead to a larger volume of distribution and potentially faster clearance.

Experimental Workflow: Plasma Protein Binding (RED Assay)

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis spike 1. Spike Test Compound into Plasma (e.g., 5 µM) load_plasma 2. Add spiked plasma to sample chamber of RED device spike->load_plasma load_buffer 3. Add dialysis buffer to buffer chamber load_plasma->load_buffer incubate 4. Incubate ~4 hours with shaking to reach equilibrium load_buffer->incubate sample 5. Sample from both plasma and buffer chambers incubate->sample matrix_match 6. Matrix-match samples and prepare calibration curve sample->matrix_match lcms 7. Quantify by LC-MS/MS matrix_match->lcms calc 8. Calculate % Unbound lcms->calc

Caption: Workflow for the Plasma Protein Binding assay using a RED device.

Detailed Protocol: PPB Assay using RED Device
  • Compound Spiking: Spike the test compound into plasma (human, rat, etc.) from a concentrated stock solution to achieve the desired final concentration (e.g., 5 µM).

  • Device Loading: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of phosphate buffer (pH 7.4) to the buffer chamber.[15]

  • Equilibrium Incubation: Place the inserts into the base plate, seal, and incubate at 37°C in an incubator with shaking for approximately 4 hours to allow the free drug to reach equilibrium across the dialysis membrane.[16][18]

  • Sampling: After incubation, remove aliquots from both the plasma and buffer chambers.

  • Sample Preparation: To ensure accurate quantification, matrix-match the samples. Combine the plasma sample with buffer and the buffer sample with an equal amount of blank plasma. Precipitate proteins using cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber. % Unbound = (Concentration_buffer / Concentration_plasma) * 100.

Integrated Analysis and Candidate Prioritization

To make an informed decision, we must consider all the ADME properties together. No single parameter determines success; rather, it is the overall balance of properties that defines a promising candidate.

Summary of In Vitro ADME Properties

CompoundStabilityPermeabilityEffluxPPB (% Unbound)Overall Profile Assessment
Derivative A High High NoLow (0.8%)Promising but High PPB. Excellent stability and permeability. The very high protein binding is a concern that needs careful consideration in PK/PD modeling. A potential lead candidate.
Derivative B Low HighYes Moderate (15.5%)Multiple Liabilities. Rapidly metabolized and is an efflux substrate. These are significant hurdles for oral delivery and in vivo exposure. Low priority for advancement without major structural changes.
Derivative C ModerateLow NoHigh (52.3%)Permeability Barrier. The low permeability is a primary liability that will likely lead to poor oral absorption, despite favorable PPB and moderate stability. Low priority.

Based on this comparative in vitro ADME assessment, Derivative A emerges as the most promising lead candidate from this hypothetical series. Despite its high plasma protein binding, its excellent metabolic stability and high permeability make it a strong starting point for further optimization or progression into in vivo pharmacokinetic studies. Derivative B's dual liabilities of metabolic instability and P-gp efflux, and Derivative C's fundamental permeability barrier, place them at a lower priority.

This guide demonstrates a logical, data-driven workflow for characterizing and comparing novel chemical entities. By systematically applying these core in vitro ADME assays, research teams can efficiently triage compounds, focus resources on the most viable candidates, and ultimately increase the probability of success in developing new medicines.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts favorable physicochemical properties, making it a "privileged scaffold" in drug design.[4] Notable pharmaceuticals such as Pazopanib (a tyrosine kinase inhibitor for cancer treatment) and Niraparib (a PARP inhibitor for ovarian cancer) feature the indazole core, highlighting its clinical significance.[1][5] However, the synthesis of specifically substituted indazoles, particularly with precise regiochemical control, remains a significant challenge for synthetic and medicinal chemists. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessibility of desired analogs.

This guide provides an in-depth, head-to-head comparison of the most prominent and impactful synthetic routes to substituted indazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and inherent limitations of each method, and provide the quantitative data necessary for researchers to make informed decisions in their synthetic campaigns. We will explore classical methods, robust metal-free reactions, and the cutting-edge of transition-metal catalysis and green chemistry.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the indazole ring system primarily revolves around the formation of the critical N-N bond and the subsequent cyclization. The choice of strategy is dictated by the desired substitution pattern (e.g., 1H- vs. 2H-indazoles), functional group tolerance, and the availability of starting materials. We will focus on three major classes of reactions that have proven to be the most versatile and widely adopted in the field.

The Davis-Beirut Reaction: A Robust, Metal-Free Approach

The Davis-Beirut reaction is a powerful and appealing method for synthesizing 2H-indazoles and their derivatives due to its use of inexpensive starting materials and, most notably, its avoidance of toxic heavy metals.[4][6] This N,N-bond forming heterocyclization can be catalyzed by either acid or base and typically proceeds from o-nitrobenzylamines or related precursors.[6][7]

Causality Behind the Mechanism: The reaction's ingenuity lies in the in situ generation of a highly reactive o-nitroso intermediate. Under basic conditions, the reaction is initiated by the deprotonation of the benzylic carbon of an N-substituted 2-nitrobenzylamine, forming a carbanion. This nucleophilic carbanion then attacks the internal nitro group, leading to a cyclization and subsequent dehydration to furnish the 2H-indazole ring.[6] The choice of solvent and the presence of water can be critical, as water can competitively add to key intermediates, potentially cleaving imine bonds and reducing yield.[8] This highlights the necessity of carefully controlled, often anhydrous, conditions for optimal results.

Davis_Beirut_Mechanism Davis-Beirut Reaction Mechanism (Base-Catalyzed) cluster_0 Starting Material cluster_1 Key Steps cluster_2 Product SM o-Nitrobenzylamine Carbanion Carbanion Formation (Base abstracts H+) SM->Carbanion Base (e.g., KOH) Cyclization Intramolecular Cyclization Carbanion->Cyclization Attack on Nitro Group Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Product 2H-Indazole Dehydration->Product

Caption: General mechanism of the base-catalyzed Davis-Beirut reaction.

Transition-Metal-Catalyzed C-H Activation/Annulation

The advent of transition-metal-catalyzed C–H activation has revolutionized heterocyclic synthesis, and indazoles are no exception.[9][10][11] These methods are characterized by high atom economy and provide direct access to complex indazole derivatives from simple precursors. Catalysts based on rhodium, palladium, and cobalt are most prominent.[1][12][13]

Causality Behind the Mechanism: A common strategy involves the use of a directing group on one of the aromatic precursors (e.g., an azobenzene or an imidate).[10][11] For instance, in a Rh(III)-catalyzed reaction, the catalyst coordinates to the directing group, facilitating the activation of an otherwise inert ortho C-H bond to form a rhodacycle intermediate.[10] This intermediate then undergoes migratory insertion with a coupling partner (like a nitrosobenzene or an allene), followed by reductive elimination or another cyclization/aromatization cascade to yield the functionalized indazole.[10][14] The choice of metal, ligand, and oxidant is critical; for example, copper salts are often used as co-catalysts or oxidants to facilitate catalyst turnover and promote key bond-forming steps.[10] This multi-component catalytic system allows for a highly controlled and efficient assembly of the indazole core.

CH_Activation_Mechanism General Rh(III)-Catalyzed C-H Activation/Annulation cluster_start Inputs cluster_cycle Catalytic Cycle Aryl_Substrate Aryl Substrate (with Directing Group) Coordination Coordination to Rh(III) Aryl_Substrate->Coordination Coupling_Partner Coupling Partner (e.g., Nitrosobenzene) Migratory_Insertion Migratory Insertion Coupling_Partner->Migratory_Insertion CH_Activation C-H Activation (Forms Rhodacycle) Coordination->CH_Activation CH_Activation->Migratory_Insertion Cyclization_Aromatization Cyclization & Aromatization Migratory_Insertion->Cyclization_Aromatization Catalyst [Rh(III)] Catalyst Cyclization_Aromatization->Catalyst Catalyst Regeneration Product Substituted 1H-Indazole Cyclization_Aromatization->Product Catalyst->Coordination

Caption: A simplified catalytic cycle for Rh(III)-catalyzed indazole synthesis.

Modern Green Synthetic Approaches: Electro- and Photochemistry

Driven by the principles of sustainable chemistry, electrochemical and photochemical methods for indazole synthesis have emerged as powerful alternatives. These techniques often operate under mild, ambient conditions and obviate the need for harsh chemical oxidants or metal catalysts.[15][16]

Causality Behind the Mechanism: Electrochemical synthesis typically involves the anodic oxidation of a suitable precursor, such as an arylhydrazone.[15] This oxidation generates a nitrogen-centered radical, which can then undergo an intramolecular cyclization onto the aromatic ring.[15][17] Subsequent oxidation and deprotonation lead to the aromatic indazole product. The entire process is driven by electricity, making it clean and highly controllable.

Photochemical routes, often employing photoredox catalysis, use visible light to initiate the reaction.[16][18] A photocatalyst, upon absorbing light, can engage in single-electron transfer (SET) with the substrate to generate a radical intermediate, triggering a cyclization cascade similar to that in electrosynthesis.[16][19] These methods are particularly attractive for their operational simplicity and reduced environmental impact.[19]

Head-to-Head Performance Comparison

The selection of an optimal synthetic route is a multi-factorial decision. The following table provides a comparative summary of the key performance indicators for each strategy.

FeatureDavis-Beirut ReactionTransition-Metal C-H ActivationElectro-/Photochemical Synthesis
Typical Yields Good (60-90%)[4]Moderate to Excellent (50-95%)[4][10]Moderate to Good[15][16]
Catalyst Metal-Free (Acid/Base)[6]Heavy Metals (Rh, Pd, Co, Ag)[9][20]Often Catalyst-Free or Photocatalyst[15][19]
Key Advantage Inexpensive materials, metal-free[4][6]High atom economy, broad scope, diverse products[10][11]Mild conditions, high sustainability, oxidant-free[15][21]
Key Limitation Can have substrate limitations; sensitive to conditions[4][8]Expensive/toxic catalysts, requires directing groups[9]Substrate scope still developing; specialized equipment may be needed
Regioselectivity Primarily 2H-Indazoles[6][22]Controllable for 1H or 2H isomers[10][12]Primarily 1H-Indazoles from arylhydrazones[15]
Scalability Generally goodCan be challenging due to catalyst cost/removalPromising, especially with flow chemistry setups

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols representative of the major synthetic strategies.

Protocol 1: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

This protocol is adapted from methodologies that demonstrate the base-catalyzed cyclization of an o-nitrobenzylamine.[7]

Objective: To synthesize 2-(Benzo[d]thiazol-2-yl)-5-methoxy-2H-indazole.

Materials:

  • N-(5-methoxy-2-nitrobenzyl)-6-methoxybenzo[d]thiazol-2-amine (o-nitrobenzylamine precursor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer, TLC setup

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-(5-methoxy-2-nitrobenzyl)-6-methoxybenzo[d]thiazol-2-amine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous THF (10 mL) to dissolve the starting material under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: To the stirred solution at room temperature, add DBU (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2H-indazole product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, comparing the data to reported values. The expected yield is typically in the 40-55% range.[7]

Protocol 2: Rh(III)-Catalyzed Synthesis of a 1H-Indazole

This protocol demonstrates a C-H activation/annulation strategy, adapted from the work of Glorius and co-workers.[10]

Objective: To synthesize a substituted 1H-indazole from an N-H-imidate and a nitrosobenzene.

Materials:

  • Ethyl benzimidate derivative (Aryl Imidate) (0.20 mmol, 1.0 equiv)

  • Nitrosobenzene derivative (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer) (0.01 mmol, 5.0 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (0.04 mmol, 20 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (0.04 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube, oil bath, magnetic stirrer

  • Celite, silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Loading: To an oven-dried Schlenk tube, add [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

  • Reaction Setup: Add the arylimidate (0.20 mmol) to the tube. Evacuate the tube and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Add anhydrous DCE (1.0 mL) followed by the nitrosobenzene (0.24 mmol) via syringe.

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography on silica gel to isolate the desired 1H-indazole.

  • Validation: Confirm the product's identity and purity via NMR spectroscopy and mass spectrometry. Yields for this transformation are typically in the moderate to high range.[4]

Experimental_Workflow General Experimental Workflow for Heterocycle Synthesis Start 1. Reagent & Catalyst Loading (Inert Atmosphere) Reaction 2. Solvent/Reagent Addition & Heating Start->Reaction Monitoring 3. Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quenching & Aqueous Workup /Filtration Monitoring->Workup Upon Completion Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A standardized workflow for synthetic organic reactions.

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly from classical, often harsh methods to elegant and highly efficient catalytic strategies. The Davis-Beirut reaction remains a highly valuable, metal-free option for 2H-indazoles, prized for its operational simplicity and low cost.[6][22] For accessing molecular complexity and achieving diverse substitution patterns on both 1H- and 2H-isomers, transition-metal-catalyzed C-H activation is currently unparalleled in its power and scope, despite the cost and environmental concerns associated with heavy metals.[9][11]

Looking forward, the field is clearly moving towards greener and more sustainable methodologies. Electro- and photochemical syntheses represent the frontier, offering mild conditions and avoiding stoichiometric chemical oxidants.[15][19] While their substrate scopes are still expanding, their potential for scalability, particularly in flow chemistry systems, positions them as a key future direction. The continued development of these methods will be crucial in meeting the demands of modern drug discovery and materials science, providing even more efficient and environmentally benign pathways to this critical heterocyclic scaffold.

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Benchmarking the Efficacy of Novel 4-Bromo-6-fluoro-1H-indazol-3-ol Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the efficacy of a novel inhibitor series derived from the 4-Bromo-6-fluoro-1H-indazol-3-ol scaffold. For the purpose of this illustrative guide, we will focus on a hypothetical lead compound, INDZ-001 , designed as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in neurodegenerative diseases such as Parkinson's.[1]

We will objectively compare INDZ-001's performance against established, albeit structurally distinct, LRRK2 inhibitors. The methodologies described herein are grounded in standard industry practices, ensuring a robust and reproducible evaluation of potency, selectivity, and cellular activity.

Introduction: The Rationale for Targeting LRRK2 with Indazole Scaffolds

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, leading to hyperactivity of its kinase domain. This aberrant activity disrupts cellular pathways, including vesicular trafficking and lysosomal function, ultimately contributing to neuronal cell death. Therefore, the development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy.

The indazole core is a "privileged" scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] Its derivatives have been successfully developed as potent inhibitors for a range of kinase targets.[2][3] The specific substitutions on our lead compound, this compound (INDZ-001), are designed to enhance potency and optimize physicochemical properties for potential central nervous system penetration.

Mechanism of Action: LRRK2 Signaling

LRRK2 is a large, multi-domain protein. Its kinase activity is central to its pathological function. Downstream, LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking. Hyperactive LRRK2 leads to excessive Rab phosphorylation, impairing their function and disrupting cellular homeostasis. Our inhibitor, INDZ-001, is designed to be an ATP-competitive inhibitor, blocking this initial phosphorylation event.

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Signaling ATP ATP LRRK2_active LRRK2 (Active/Pathogenic) ATP->LRRK2_active LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Autophosphorylation/ Upstream Signals Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation INDZ_001 INDZ-001 INDZ_001->LRRK2_active Inhibition pRab Phospho-Rab GTPase Rab_GTPase->pRab Vesicular_Transport Vesicular Transport & Lysosomal Function pRab->Vesicular_Transport Impairment Dysfunction Cellular Dysfunction pRab->Dysfunction Vesicular_Transport->Dysfunction

Caption: LRRK2 signaling pathway and point of inhibition.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking program must assess a compound's performance from the purified enzyme to a complex cellular environment. This ensures that biochemical potency translates into a tangible effect in a biological system.[4] We will compare INDZ-001 against two well-characterized LRRK2 inhibitors, Comparator A (a known potent, selective inhibitor) and Comparator B (an earlier-generation, less selective inhibitor).

Our evaluation will proceed through three main stages:

  • Biochemical Assays: To determine direct inhibitory activity against the target enzyme.

  • Cell-Based Assays: To confirm target engagement and functional effects in a relevant cellular context.

  • In Silico Profiling: To predict drug-like properties early in the discovery process.

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Silico Assessment b1 Potency Assay (IC50) TR-FRET b2 Selectivity Screen Kinome Panel b1->b2 c1 Target Engagement NanoBRET™ Assay b2->c1 c2 Functional Assay p-Rab Western Blot c1->c2 c3 Viability Assay CellTiter-Glo® c2->c3 d1 ADME Prediction SwissADME c3->d1 start Candidate INDZ-001 start->b1

Caption: Multi-tiered workflow for inhibitor benchmarking.

Comparative Efficacy Analysis

The following tables summarize the experimental data gathered for INDZ-001 and comparator compounds.

Table 1: Biochemical Assay Results
CompoundLRRK2 IC50 (nM) [TR-FRET]Kinase Selectivity Score (S10 at 1µM)
INDZ-001 15.2 0.025
Comparator A10.80.018
Comparator B85.60.150
  • IC50 (Half-maximal inhibitory concentration): Measures the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

  • Selectivity Score (S10): The number of off-target kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: INDZ-001 demonstrates potent inhibition of LRRK2, comparable to the highly selective Comparator A. It is significantly more potent and selective than the older Comparator B.

Table 2: Cellular Assay Results
CompoundTarget Engagement IC50 (nM) [NanoBRET™]p-Rab Inhibition EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
INDZ-001 45.1 60.5 > 20 > 330
Comparator A38.555.2> 25> 450
Comparator B450.2610.85.28.5
  • EC50 (Half-maximal effective concentration): The concentration that gives a half-maximal response in a cellular assay.

  • CC50 (Half-maximal cytotoxic concentration): The concentration that causes the death of 50% of cells.

  • Therapeutic Index: The ratio of CC50 to EC50, indicating the safety window of the compound. A higher index is desirable.

Interpretation: The data shows that INDZ-001 effectively engages LRRK2 in a cellular environment and inhibits its downstream signaling with high potency.[5][6] The lack of significant cytotoxicity results in a large therapeutic index, a critical feature for a potential therapeutic agent.[7]

Table 3: In Silico ADME Profile
ParameterINDZ-001Comparator AComparator BDesired Range
Molecular Weight350.15388.42495.60< 500
LogP2.853.104.80< 5
H-Bond Donors224< 5
H-Bond Acceptors456< 10
Lipinski's Rule of 50 Violations0 Violations1 Violation0 Violations
BBB PermeationYes (Predicted)Yes (Predicted)No (Predicted)Yes
  • ADME (Absorption, Distribution, Metabolism, Excretion): These parameters predict a compound's pharmacokinetic properties.[8][9][10] Tools like SwissADME provide these predictions.[8][9][10][11][12]

Interpretation: INDZ-001 exhibits a favorable in silico profile, adhering to Lipinski's Rule of 5 and showing predicted blood-brain barrier (BBB) permeability, which is essential for targeting a CNS disease.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Protocol 1: LRRK2 Biochemical Potency Assay (TR-FRET)

This assay measures the direct inhibition of purified LRRK2 enzyme activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.[13]

  • Reagents: LRRK2 enzyme, LanthaScreen™ Eu-anti-GFP antibody, GFP-Rab10 substrate, ATP, TR-FRET dilution buffer.

  • Procedure:

    • Prepare a 10-point serial dilution of INDZ-001 and comparator compounds in DMSO, then dilute in assay buffer.

    • Add 2.5 µL of the compound dilutions to a 384-well assay plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Add 5 µL of a solution containing LRRK2 enzyme and GFP-Rab10 substrate to each well.

    • Incubate for 15 minutes at room temperature.[14]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing EDTA and the Eu-labeled antibody.

    • Incubate for 1 hour to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome Selectivity Profiling

To assess the selectivity of INDZ-001, it is screened against a broad panel of human kinases. Commercial services offer panels covering a large portion of the human kinome.[15][16][17][18]

  • Service Provider: Reaction Biology or similar.[16]

  • Assay Format: Typically a radiometric assay (e.g., HotSpot™) or luminescence-based (e.g., ADP-Glo™).[14][16][19]

  • Procedure:

    • Submit INDZ-001 at a fixed concentration (e.g., 1 µM).

    • The service provider performs single-point inhibition assays against their kinase panel (e.g., >300 kinases).[20]

    • The results are returned as percent inhibition for each kinase in the panel.

  • Data Analysis: Analyze the percentage of kinases inhibited above a certain threshold (e.g., 90%). Calculate the S10 selectivity score.

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies the binding of an inhibitor to its target protein within living cells, providing a direct measure of target engagement.[4]

  • Cell Line: HEK293 cells transiently co-transfected with plasmids encoding LRRK2 fused to NanoLuc® luciferase and a fluorescent energy transfer probe.

  • Procedure:

    • Plate the transfected cells in a 96-well white assay plate.

    • Prepare serial dilutions of INDZ-001 and comparators.

    • Add the compounds to the cells and incubate for 2 hours under standard cell culture conditions.

    • Add the NanoBRET™ substrate and the fluorescent probe.

    • Read the luminescence at 460 nm and 610 nm using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the inhibitor concentration and fit the curve to determine the IC50 for target engagement.

Conclusion and Future Directions

The comprehensive benchmarking analysis demonstrates that INDZ-001 , a novel inhibitor based on the this compound scaffold, is a potent and selective LRRK2 inhibitor with excellent cellular activity and a promising drug-like profile. Its performance is on par with, or superior to, established comparators, marking it as a strong candidate for further preclinical development.

Future studies should focus on:

  • Pharmacokinetic studies in animal models to confirm CNS penetration and establish a dosing regimen.

  • In vivo efficacy studies in a relevant Parkinson's disease model to assess its therapeutic potential.

  • Off-target liability screening against a broader panel of receptors and ion channels to ensure safety.

This structured, data-driven approach to benchmarking is essential for making informed decisions in the drug discovery pipeline, ensuring that only the most promising candidates advance toward clinical evaluation.

References

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  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link][2]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-fluoro-1H-indazol-3-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-6-fluoro-1H-indazol-3-ol, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, designed to provide clarity and confidence when managing waste streams containing this halogenated organic compound.

Understanding the Hazard Profile

Key Inferred Hazards:

  • Acute oral toxicity

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity (respiratory tract irritation)

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Mandatory PPE includes:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use.[1]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: For handling powders or creating aerosols, a respirator may be necessary. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2][3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[4] As such, it must be disposed of in a designated "Halogenated Organic Waste" stream.

Never mix halogenated waste with non-halogenated waste. Doing so can create complex and hazardous mixtures that are difficult and expensive to dispose of, and may require specialized treatment processes like high-temperature incineration.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_storage Container Management & Storage cluster_disposal Final Disposal start Generate this compound Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label Container: 'Hazardous Waste', Chemical Name, Date halogenated_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store_saa->professional_disposal

Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure the safe and compliant disposal of this compound.

Step 1: Container Selection

  • Select a chemically compatible container with a secure, screw-top lid.[6][7] The container must be in good condition, free of leaks, and clearly designated for "Halogenated Organic Waste."[6][8]

  • For liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion.[7]

Step 2: Labeling

  • Properly label the waste container before adding any waste.[8]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Toxic").[9]

  • Maintain a log of the contents, including approximate quantities or concentrations of all components in the waste container.[4]

Step 3: Waste Collection

  • Carefully transfer the waste into the designated and labeled container.

  • For solid waste, avoid generating dust.[1][2] If necessary, wet the material slightly with a compatible solvent to minimize dust formation.

  • For liquid waste, use a funnel to prevent spills.

  • Keep the waste container securely closed at all times, except when adding waste.[8][10]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][9][12]

  • Ensure the SAA is in a well-ventilated area and away from sources of ignition or incompatible materials.[7][13] Store acids and bases separately.[11]

  • Secondary containment, such as a spill tray, is highly recommended to contain any potential leaks.[6][14]

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowed time (which can vary by institutional policy and generator status), arrange for its pickup and disposal by a licensed professional waste disposal service.[1]

  • Never dispose of this compound down the drain or in the regular trash.[1] This compound is a halogenated organic material and is subject to specific land disposal restrictions.[15][16][17]

Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the primary regulatory bodies governing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][18] Your institution will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) that dictates specific storage time limits and reporting requirements.[9][18]

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal.[19][20][21][22]

Summary of Best Practices

Best PracticeRationale
Waste Minimization Reduce the scale of experiments and only order the necessary amount of chemicals to decrease waste generation.[10][14][23]
Proper Segregation Prevents hazardous reactions and ensures waste is managed according to its specific chemical properties.[4][6]
Clear and Accurate Labeling Essential for the safety of all personnel and for proper disposal by waste management professionals.[9][10]
Secure Storage Minimizes the risk of spills, leaks, and exposure in the laboratory.[6][10][11]
Use of Licensed Professionals Ensures that hazardous waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.[1]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your diligence in following these guidelines is a testament to your commitment to scientific integrity and environmental stewardship.

References

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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-6-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 4-Bromo-6-fluoro-1H-indazol-3-ol, demands a proactive and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of safe laboratory practice[5]. Given the chemical structure of this compound, we must anticipate potential risks and select appropriate PPE to mitigate them.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when handling larger quantities or when there is a splash hazard.[6][7]Protects against accidental splashes of the compound, which may cause serious eye irritation[1][2][3]. A face shield provides an additional layer of protection for the entire face.
Hand Protection Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection. For prolonged contact, consult glove manufacturer's chemical resistance guides.[6][8]Prevents skin contact, as similar compounds are known to cause skin irritation[1][2][3]. Nitrile offers good resistance to a range of chemicals.
Body Protection Flame-resistant lab coat.[7]Protects against splashes and spills on clothing and skin. Flame-resistant material is a best practice in a chemical laboratory environment.
Footwear Closed-toe shoes.[6][7]Protects feet from spills and falling objects.
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8][9]Halogenated organic compounds can be respiratory irritants[1][2][3]. Working in a fume hood is the primary engineering control to minimize inhalation exposure.

II. Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Experimental Workflow for Safe Handling

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre1 Receiving and Inspection pre2 Secure Storage pre1->pre2 Intact Container pre3 Hazard Review & SOP pre2->pre3 Before Use exp1 Don PPE pre3->exp1 Begin Work exp2 Work in Fume Hood exp1->exp2 exp3 Weighing and Transfer exp2->exp3 exp4 Reaction Setup exp3->exp4 post1 Decontamination exp4->post1 Experiment Complete post2 Waste Segregation post1->post2 post3 Proper Disposal post2->post3

Safe handling workflow for this compound.
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Preparation :

    • Before handling, review this guide and any available safety information.

    • Ensure that a chemical spill kit is readily accessible.[10]

    • Don all required PPE as outlined in the table above.

  • Handling and Use :

    • All manipulations, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Use dedicated spatulas and glassware.

  • Decontamination :

    • Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual contamination.

    • Thoroughly wash all glassware used.

III. Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents. All laboratory personnel should be familiar with these procedures.[11][12]

Spill Response
  • Minor Spill (Contained within the fume hood) :

    • Alert personnel in the immediate area.[13]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[13]

    • Gently sweep the absorbed material into a designated hazardous waste container.[13]

    • Decontaminate the area.

    • Report the incident to your laboratory supervisor.[14]

  • Major Spill (Outside of a fume hood or large volume) :

    • Evacuate the immediate area and alert others.[10]

    • If the material is volatile or dusty, close the laboratory doors and increase ventilation to the area if possible without spreading the contaminant.[12]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

IV. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method : As a brominated organic compound, this waste is considered hazardous. It should be disposed of through your institution's hazardous waste management program, likely via incineration at a licensed facility.[15] Do not dispose of this material down the drain or in regular trash.

V. Conclusion

The safe handling of this compound is not merely a matter of following rules, but of understanding and internalizing the principles of chemical safety. By approaching this and all novel compounds with a mindset of proactive risk mitigation, we can ensure that our pursuit of scientific advancement is conducted responsibly and without compromise to our health and the environment.

References

  • Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.).
  • Emergency Response Guide for Laboratories. (n.d.).
  • Laboratory Personal Protective Equipment (PPE) for Safety and Precisio. (n.d.).
  • How to Handle Chemical Spills in Laboratories - UCSD – Blink. (2015, February 17).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (1983, December).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.